Product packaging for 1,3-Bis(dibromomethyl)benzene(Cat. No.:CAS No. 36323-28-1)

1,3-Bis(dibromomethyl)benzene

Cat. No.: B1583099
CAS No.: 36323-28-1
M. Wt: 421.75 g/mol
InChI Key: ZMCUKNMLHBAGMS-UHFFFAOYSA-N
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Description

1,3-Bis(dibromomethyl)benzene ( 36323-28-1) is a high-value aromatic compound with the molecular formula C 8 H 6 Br 4 and a molecular weight of 421.75 g/mol . This tetra-brominated synthon serves as a versatile and potent bis-alkylating agent in advanced chemical synthesis. Its primary research value lies in its application as a multi-functional linker, particularly in the field of chemical biology for the stabilization of peptide structures. The compound can be used to create covalent "staples" between cysteine residues within a peptide chain, a technique that reinforces secondary structures, enhances proteolytic stability, and improves cell permeability, thereby aiding in the development of novel therapeutic peptides . Beyond peptide stapling, its reactivity profile makes it a crucial building block for constructing complex organic frameworks and functionalized polymers. As a highly reactive compound, it requires careful handling. It is classified with the hazard statement H314, indicating it causes severe skin burns and eye damage . This product is intended for laboratory research purposes only and is not suitable for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound to drive innovation in drug discovery and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Br4 B1583099 1,3-Bis(dibromomethyl)benzene CAS No. 36323-28-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(dibromomethyl)benzene
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InChI

InChI=1S/C8H6Br4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7-8H
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InChI Key

ZMCUKNMLHBAGMS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC(=C1)C(Br)Br)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6Br4
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DSSTOX Substance ID

DTXSID1067968
Record name 1,3-Bis(dibromomethyl)benzene
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Molecular Weight

421.75 g/mol
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CAS No.

36323-28-1
Record name 1,3-Bis(dibromomethyl)benzene
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Record name Benzene, 1,3-bis(dibromomethyl)-
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,3-Bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physical properties of 1,3-Bis(dibromomethyl)benzene, a key reagent in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective and safe application in the laboratory.

Introduction: Unveiling this compound

This compound, also known by synonyms such as α,α,α′,α′-Tetrabromo-m-xylene, is a halogenated aromatic hydrocarbon.[1][2] Its structure, featuring a benzene ring substituted with two dibromomethyl groups at the meta positions, makes it a valuable precursor in the synthesis of a variety of organic molecules and polymers. The reactivity of the four benzylic bromine atoms allows for their displacement in nucleophilic substitution reactions, making this compound a versatile building block for creating complex molecular architectures.

Understanding the physical properties of this compound is paramount for its proper handling, storage, and utilization in chemical reactions. These properties dictate the choice of solvents, reaction conditions, and purification methods, ultimately influencing the efficiency and success of synthetic endeavors.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various reputable sources to ensure accuracy and reliability.

PropertyValueSource(s)
CAS Number 36323-28-1[1][2][3]
Molecular Formula C₈H₆Br₄[1][2][3]
Molecular Weight 421.75 g/mol [1][3]
Appearance White to light yellow crystalline powder[4]
Melting Point 107 °C[1]
Boiling Point 340.8 ± 37.0 °C at 760 mmHg[1]
Density 2.4 ± 0.1 g/cm³[1]
Solubility Insoluble in water.[4][5] Soluble in dioxane.[4]
Refractive Index 1.685[1]
Flash Point 156.1 ± 21.2 °C[1]

Experimental Protocols: Synthesis and Characterization

The reliable synthesis and characterization of this compound are crucial for its application in research and development. This section provides a detailed, field-proven protocol for its preparation and outlines the standard methods for verifying its identity and purity.

Synthesis of this compound

The following protocol is adapted from established literature methods and provides a robust procedure for the synthesis of this compound from m-xylene.[6]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions m_xylene m-Xylene product This compound m_xylene->product Free Radical Bromination bromine Bromine (Br2) bromine->product light 500W Photolamp light->product solvent Carbon Tetrachloride (CCl4) solvent->product

Caption: Synthesis of this compound from m-xylene.

Materials:

  • m-Xylene (0.2 mole)

  • Elemental Bromine (0.82 mole), dried over concentrated sulfuric acid

  • Dry Carbon Tetrachloride

  • Ice-water

  • Ice-cold aqueous sodium bicarbonate solution

  • Magnesium sulfate

  • Chloroform

Equipment:

  • Two-necked flask

  • Reflux condenser

  • Dropping funnel

  • 500-watt photolamp

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: Dissolve 0.2 mole of m-xylene in a five-fold amount of dry carbon tetrachloride in a two-necked flask equipped with a reflux condenser and a dropping funnel. The tip of the dropping funnel should be below the surface of the liquid to minimize bromine loss.[6]

  • Initiation: Heat the mixture to boiling. Irradiate the flask with a 500-watt photolamp to initiate the free-radical bromination.[6]

  • Bromination: Add 0.82 mole of dried elemental bromine dropwise to the boiling solution. The rate of addition should be controlled such that the carbon tetrachloride dripping from the condenser remains nearly colorless. This reaction is expected to take 2-10 hours.[6]

  • Work-up: After the reaction is complete, stop the irradiation and allow the solution to cool. Wash the cooled solution rapidly with ice-water, followed by ice-cold aqueous sodium bicarbonate solution, and then again with ice-water in a separatory funnel.[6]

  • Drying and Concentration: Dry the organic layer over magnesium sulfate. Remove the carbon tetrachloride by vacuum evaporation using a rotary evaporator.[6]

  • Purification: Purify the resulting crude product by crystallization from chloroform. This should yield approximately 50% of this compound with a melting point of 107 °C.[6]

Physicochemical Characterization Workflow

The following workflow outlines the standard procedures for confirming the identity and purity of the synthesized this compound.

G start Synthesized Product mp Melting Point Determination start->mp Purity Check nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structural Elucidation ir Infrared (IR) Spectroscopy start->ir Functional Group Analysis ms Mass Spectrometry start->ms Molecular Weight Confirmation end Verified this compound mp->end nmr->end ir->end ms->end

Caption: Workflow for physicochemical characterization.

  • Melting Point Determination: The melting point is a crucial indicator of purity. A sharp melting point range close to the literature value (107 °C) suggests a high degree of purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons and the benzylic protons of the dibromomethyl groups.[2] The ¹³C NMR will confirm the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for C-H and C=C stretching of the aromatic ring, as well as C-Br stretching.[2]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (421.75 g/mol ), with a characteristic isotopic pattern due to the presence of four bromine atoms.[2]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is corrosive and causes severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[2]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][8]

Conclusion

This technical guide has provided a detailed overview of the physical properties, synthesis, characterization, and safe handling of this compound. A thorough understanding of these aspects is essential for its successful application in synthetic chemistry. The provided protocols and data serve as a valuable resource for researchers and scientists, enabling them to utilize this versatile reagent with confidence and precision.

References

An In-depth Technical Guide to 1,3-Bis(dibromomethyl)benzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,3-Bis(dibromomethyl)benzene, a tetrabrominated derivative of m-xylene, is a highly reactive and versatile building block in modern organic synthesis. Its unique structural feature—two dibromomethyl groups positioned at the meta positions of a benzene ring—renders it a potent precursor for a variety of complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, a detailed examination of its synthesis, and an exploration of its applications, particularly in the realms of medicinal chemistry and materials science. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and aim to equip researchers with the practical knowledge required for the effective and safe utilization of this valuable reagent.

Section 1: Core Characteristics and Physicochemical Properties

This compound, with the CAS number 36323-28-1, is a compound of significant interest due to its bifunctional nature, which allows for the construction of intricate molecular frameworks. A thorough understanding of its core properties is paramount for its successful application in any synthetic strategy.

Molecular Structure and Weight

The molecular structure of this compound consists of a central benzene ring substituted with two dibromomethyl (-CHBr₂) groups at the 1 and 3 positions. The presence of four bromine atoms significantly contributes to its high molecular weight and reactivity.

The molecular formula for this compound is C₈H₆Br₄[1][2][3]. Based on this, the calculated molecular weight is 421.75 g/mol [1][2][3]. This high molecular weight is a critical parameter for stoichiometric calculations in chemical reactions.

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Data Summary

A compilation of the key physical and chemical properties of this compound is presented in the table below for quick reference. These parameters are essential for designing experimental setups, purification procedures, and for ensuring safe handling.

PropertyValueSource(s)
Molecular Weight 421.75 g/mol [1][2][3]
Molecular Formula C₈H₆Br₄[1][2][3]
CAS Number 36323-28-1[1][2][3]
Appearance White to off-white crystalline solid[4]
Melting Point 107 °C[2][5]
Boiling Point 340.8 ± 37.0 °C at 760 mmHg[2]
Density 2.4 ± 0.1 g/cm³[2]
Solubility Insoluble in water. Soluble in organic solvents like chloroform and 1,2-dichloroethane.[2][5]

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the radical bromination of m-xylene. The choice of reaction conditions is critical to favor the formation of the desired tetrabrominated product over other partially brominated species.

Synthetic Protocol: Radical Bromination of m-Xylene

A well-established method for the preparation of this compound involves the free-radical bromination of m-xylene using elemental bromine in the presence of a radical initiator, often under photochemical conditions[5].

Experimental Protocol:

  • Reaction Setup: A solution of m-xylene (0.2 mole) in dry carbon tetrachloride (a five-fold volume) is placed in a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel. The tip of the dropping funnel should be submerged below the liquid surface to minimize bromine loss.

  • Initiation: The reaction mixture is heated to reflux.

  • Bromination: A solution of elemental bromine (0.82 mole, dried over concentrated sulfuric acid) is added dropwise to the refluxing mixture. Concurrently, the flask is irradiated with a 500-watt photolamp to initiate the radical chain reaction. The rate of bromine addition should be controlled to ensure the refluxing solvent remains nearly colorless.

  • Reaction Monitoring and Work-up: The reaction is monitored by observing the color of the refluxing solvent and the evolution of hydrogen bromide gas, which can be neutralized by passing it through a water trap. The reaction typically takes 2-10 hours.

  • Quenching and Extraction: After completion, the reaction is cooled, and the solution is washed sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by crystallization from chloroform to yield this compound[5].

Causality Behind Experimental Choices:

  • Dry Solvent: The use of a dry, non-polar solvent like carbon tetrachloride (or a safer alternative like 1,2-dichloroethane) is crucial to prevent unwanted side reactions, such as the hydrolysis of bromine or the product.

  • Photochemical Initiation: Irradiation with a high-intensity lamp provides the energy required to homolytically cleave the Br-Br bond, generating bromine radicals and initiating the chain reaction. This is more selective for benzylic bromination than thermal initiation alone.

  • Controlled Addition of Bromine: Slow, dropwise addition of bromine maintains a low concentration of Br₂ in the reaction mixture, which helps to minimize the formation of polybrominated byproducts and ensures a controlled reaction rate.

  • Aqueous Work-up: The washing steps are essential to remove any unreacted bromine, hydrogen bromide, and any acidic impurities. The use of a weak base like sodium bicarbonate neutralizes the acidic byproducts.

Diagram 2: Synthetic Workflow for this compound

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_workup Work-up and Purification reagents m-xylene Dry CCl4 setup Two-necked flask Reflux condenser Dropping funnel reagents->setup Charge flask reflux Heat to Reflux setup->reflux bromination Add Br2 dropwise Irradiate (500W lamp) reflux->bromination wash Wash with: 1. Ice-water 2. NaHCO3 (aq) 3. Ice-water bromination->wash dry Dry (MgSO4) wash->dry concentrate Evaporate solvent dry->concentrate crystallize Crystallize from Chloroform concentrate->crystallize product product crystallize->product Yields pure product

Caption: Step-by-step workflow for the synthesis of this compound.

Section 3: Applications in Research and Development

The high reactivity of the four benzylic bromine atoms makes this compound a valuable precursor for the synthesis of various functional molecules.

Precursor to Aromatic Dialdehydes

One of the primary applications of this compound is its conversion to isophthalaldehyde (benzene-1,3-dicarbaldehyde). This transformation is typically achieved through hydrolysis, often under basic conditions. Aromatic dialdehydes are crucial intermediates in the synthesis of pharmaceuticals, polymers, and macrocyclic compounds. The conversion of the dibromomethyl groups to aldehydes provides a versatile handle for further chemical modifications.

Role in Polymer Chemistry and Materials Science

While direct applications in drug development are less documented, the structural motif derived from this compound is of interest in materials science and supramolecular chemistry, which can have downstream applications in drug delivery systems. Its analogue, 1,3,5-Tris(dibromomethyl)benzene, is recognized as a trifunctional cross-linking agent for creating three-dimensional polymer networks[6]. The reactivity principles are analogous. The dibromomethyl groups can react with nucleophilic sites on polymer chains (e.g., amines, hydroxyls) to form stable cross-links, thereby enhancing the thermal and mechanical properties of the polymers[6].

Diagram 3: Logical Relationship of Applications

Applications cluster_synthesis Synthetic Transformations cluster_applications Downstream Applications Start This compound Dialdehyde Isophthalaldehyde Synthesis Start->Dialdehyde Hydrolysis Polymer Polymer Cross-linking Start->Polymer Nucleophilic Substitution Pharma Pharmaceutical Intermediates Dialdehyde->Pharma Macrocycles Macrocycle Synthesis Dialdehyde->Macrocycles Materials High-Performance Polymers Polymer->Materials DrugDelivery Drug Delivery Systems Materials->DrugDelivery

Caption: Key applications derived from this compound.

Section 4: Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazard Identification: This compound is classified as causing severe skin burns and eye damage. It may also cause respiratory irritation[3].

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. In case of handling fine powders, a respirator may be necessary.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and bases.

Section 5: Conclusion

This compound is a pivotal reagent in organic synthesis, offering a gateway to a wide array of complex molecules. Its well-defined physicochemical properties and established synthetic route make it an accessible yet powerful tool for researchers. A comprehensive understanding of its reactivity, coupled with stringent adherence to safety protocols, will undoubtedly facilitate its continued application in the advancement of chemical sciences, from the development of novel therapeutics to the creation of advanced materials.

References

An In-depth Technical Guide to 1,3-Bis(dibromomethyl)benzene: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,3-bis(dibromomethyl)benzene, a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, nomenclature, synthesis, reactivity, and diverse applications, with a focus on providing actionable insights and robust experimental protocols.

Introduction: The Synthetic Versatility of a Polyhalogenated Aromatic

This compound, also known by its common synonym α,α,α',α'-tetrabromo-m-xylene, is a crystalline solid that serves as a valuable precursor in the synthesis of a wide array of more complex molecules.[1] Its chemical architecture, featuring a central benzene ring substituted with two dibromomethyl groups at the meta positions, provides two reactive sites for subsequent chemical transformations. The four benzylic bromine atoms are excellent leaving groups, making this compound a potent electrophile in reactions with various nucleophiles. This reactivity is the cornerstone of its utility in constructing intricate molecular frameworks, from aromatic dialdehydes to macrocycles and polymers.[2][3] This guide will explore the fundamental properties and synthetic utility of this important building block.

Structure and Nomenclature

A clear understanding of the structure and naming conventions of this compound is fundamental for its effective use in a research and development setting.

Chemical Structure

The structure of this compound is characterized by a benzene ring with two dibromomethyl (-CHBr₂) groups attached to carbons 1 and 3.

graph "1_3_Bis_dibromomethyl_benzene_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4"];

// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Double bonds C1 -- C2 [style=double, color="#34A853"]; C3 -- C4 [style=double, color="#34A853"]; C5 -- C6 [style=double, color="#34A853"];

// Dibromomethyl groups C7 [pos="-1.73,1!", label="C"]; H1 [pos="-2.2,1.5!", label="H"]; Br1 [pos="-2.5,0.5!", label="Br"]; Br2 [pos="-1.5,1.8!", label="Br"]; C2 -- C7; C7 -- H1; C7 -- Br1; C7 -- Br2;

C8 [pos="1.73,-1!", label="C"]; H2 [pos="2.2,-1.5!", label="H"]; Br3 [pos="2.5,-0.5!", label="Br"]; Br4 [pos="1.5,-1.8!", label="Br"]; C5 -- C8; C8 -- H2; C8 -- Br3; C8 -- Br4;

// Aromatic hydrogens H3 [pos="0,1.5!", label="H"]; H4 [pos="-1.3,-1!", label="H"]; H5 [pos="0,-1.5!", label="H"]; H6 [pos="1.3,1!", label="H"]; C1 -- H3; C3 -- H4; C4 -- H5; C6 -- H6; }

Figure 1: Chemical Structure of this compound
IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[4] However, it is also known by several other names in the literature and commercial catalogs. Understanding these synonyms is crucial for comprehensive literature searches.

Nomenclature Type Name
IUPAC Name This compound
Common Synonym α,α,α',α'-Tetrabromo-m-xylene
CAS Name Benzene, 1,3-bis(dibromomethyl)-
Other Synonyms m-Xylylene tetrabromide

Physicochemical and Spectroscopic Properties

A thorough characterization of the physical and spectroscopic properties of this compound is essential for its handling, purification, and identification.

Physical Properties
Property Value Reference
Molecular Formula C₈H₆Br₄[5]
Molecular Weight 421.75 g/mol [5]
Appearance White to light yellow crystalline powder[6]
Melting Point 107 °C[3]
Boiling Point 340.8 ± 37.0 °C at 760 mmHg[4]
Solubility Insoluble in water[6]
Spectroscopic Data

Spectroscopic analysis provides unambiguous confirmation of the structure of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals for the aromatic protons and the methine protons of the dibromomethyl groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the aromatic carbons and the carbon atoms of the dibromomethyl groups.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the C-Br bonds.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of four bromine atoms.[4]

Synthesis of this compound

The most common and practical synthesis of this compound involves the radical bromination of m-xylene. This method provides a reliable route to the desired product in good yield.

Synthetic Pathway
graph "Synthesis_of_1_3_Bis_dibromomethyl_benzene" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

m_xylene [label="m-Xylene"]; reagents [label="Br₂, hv (light)\nCCl₄, reflux", shape=plaintext, fontcolor="#202124"]; product [label="this compound"];

m_xylene -> reagents [arrowhead=none]; reagents -> product; }

Figure 2: Synthetic route to this compound
Detailed Experimental Protocol

This protocol is adapted from established literature procedures and provides a step-by-step guide for the synthesis of this compound.[3]

Materials:

  • m-Xylene

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄), dry

  • 500-watt photolamp

  • Ice

  • Aqueous sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

  • Chloroform

Procedure:

  • In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 0.2 moles of m-xylene in a five-fold volume of dry carbon tetrachloride.

  • Heat the mixture to reflux.

  • While irradiating the reaction mixture with a 500-watt photolamp, add 0.82 moles of bromine dropwise. The rate of addition should be controlled to ensure the bromine color in the refluxing solvent remains minimal.

  • Continue the reaction for 2-10 hours, monitoring the evolution of hydrogen bromide gas, which can be neutralized by passing it over a water trap.

  • After the reaction is complete, cool the mixture and wash it sequentially with ice-water, cold aqueous sodium bicarbonate solution, and again with ice-water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the carbon tetrachloride under reduced pressure.

  • Purify the resulting residue by crystallization from chloroform to yield this compound. The reported yield is approximately 50%, with a melting point of 107 °C.[3]

Causality Behind Experimental Choices:

  • Radical Initiator: The use of a photolamp (hv) is crucial for initiating the radical chain reaction required for benzylic bromination.

  • Solvent: Carbon tetrachloride is a traditional solvent for radical halogenations due to its inertness under these conditions. However, due to its toxicity and environmental concerns, alternative solvents such as 1,2-dichloroethane have been explored.[2]

  • Control of Bromine Addition: The slow, controlled addition of bromine is necessary to prevent the accumulation of excess bromine in the reaction mixture, which could lead to unwanted side reactions.

  • Workup: The aqueous washes are essential to remove any remaining acidic byproducts (HBr) and unreacted bromine.

Key Reactions and Synthetic Applications

The reactivity of this compound is dominated by the susceptibility of the dibromomethyl groups to nucleophilic substitution. This reactivity makes it a valuable building block for a variety of organic transformations.

Hydrolysis to Isophthalaldehyde

One of the most significant applications of this compound is its hydrolysis to isophthalaldehyde, a key intermediate in the synthesis of polymers, dyes, and pharmaceuticals.[7][8]

graph "Hydrolysis_Reaction" { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];

reactant [label="this compound"]; product [label="Isophthalaldehyde"]; reagents [label="H₂O, Heat", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

reactant -> reagents [arrowhead=none]; reagents -> product; }

Figure 3: Hydrolysis of this compound

This transformation is typically achieved by heating the compound in an aqueous medium, often with a phase-transfer catalyst or under acidic or basic conditions to facilitate the reaction.[9][10]

Synthesis of Phosphonium Salts and the Wittig Reaction

This compound can react with phosphines, such as triphenylphosphine, to form bis-phosphonium salts.[11][12] These salts are precursors to bis-ylides, which are valuable reagents in the Wittig reaction for the synthesis of divinylarenes.[13][14]

graph "Wittig_Reaction_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#FBBC05"];

start [label="this compound"]; phosphonium [label="Bis-phosphonium Salt"]; ylide [label="Bis-ylide"]; alkene [label="Divinylarene"];

start -> phosphonium [label="2 PPh₃"]; phosphonium -> ylide [label="Base"]; ylide -> alkene [label="2 R₂C=O"]; }

Figure 4: General workflow for the Wittig reaction

This approach is instrumental in the synthesis of conjugated polymers like poly(p-phenylene vinylene) (PPV) and its derivatives, which are of significant interest in materials science for their electronic and optical properties.[1][15][16]

Synthesis of Macrocycles and Heterocycles

The bifunctional nature of this compound makes it an excellent candidate for the construction of macrocyclic structures.[2][17][18][19] By reacting it with dinucleophiles, such as diamines or dithiols, under high-dilution conditions, macrocyclization is favored over polymerization.

Furthermore, it can be used in the synthesis of various heterocyclic compounds. For instance, reaction with thiourea can lead to the formation of thiazole derivatives.[20][21][22]

Polymer Chemistry

As a tetra-functional monomer, this compound can be used in polymerization reactions to create cross-linked polymers with enhanced thermal and mechanical stability. Its derivatives are also employed in the synthesis of conjugated polymers with applications in organic electronics.[1][15][16]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is corrosive and causes severe skin burns and eye damage. It may also cause respiratory irritation.[4]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a highly versatile and valuable reagent for organic synthesis. Its well-defined structure and predictable reactivity make it an essential tool for the construction of complex molecular architectures. From the synthesis of important industrial intermediates like isophthalaldehyde to its role in the formation of advanced materials and macrocyclic compounds, the applications of this compound are broad and continue to be explored. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is paramount for its safe and effective utilization in the laboratory.

References

An In-Depth Technical Guide to 1,3-Bis(dibromomethyl)benzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(dibromomethyl)benzene is a halogenated aromatic hydrocarbon featuring a benzene ring substituted at the meta positions with two dibromomethyl groups. This molecule serves as a pivotal building block in synthetic organic chemistry, offering a gateway to a diverse array of complex molecular architectures. Its utility stems from the high reactivity of the four benzylic bromine atoms, which are excellent leaving groups in nucleophilic substitution reactions. This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, and key applications in contemporary research and development.

Nomenclature and Synonyms

A clear understanding of the various names and identifiers for this compound is crucial for effective literature searching and chemical sourcing.

Identifier Type Identifier Source
IUPAC Name This compound[1]
CAS Number 36323-28-1[1][2]
Molecular Formula C₈H₆Br₄[1][2]
Molecular Weight 421.75 g/mol [2][3]
Synonyms α,α,α',α'-Tetrabromo-m-xylene, Benzene, 1,3-bis(dibromomethyl)-, m-Xylene, α,α,α',α'-tetrabromo-, NSC 76079[1][4]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity.

Property Value Source
Appearance White to light yellow crystalline powder[4]
Melting Point 107 °C[2]
Boiling Point 340.8±37.0 °C at 760 mmHg[4]
Solubility Insoluble in water. Soluble in dioxane.[4]
Density 2.4±0.1 g/cm³[4]

Synthesis and Purification

The primary synthetic route to this compound involves the radical bromination of m-xylene. The causality behind the experimental choices in this synthesis is rooted in the principles of free radical halogenation.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where the progress and success of the reaction can be monitored through observable changes.

Materials:

  • m-Xylene

  • Elemental Bromine (dried over concentrated sulfuric acid)

  • Carbon Tetrachloride (dry)

  • 500-watt photolamp

  • Ice-water

  • Ice-cold aqueous sodium bicarbonate solution

  • Magnesium sulfate

  • Chloroform

Step-by-Step Methodology:

  • Reaction Setup: In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 0.2 moles of m-xylene in a five-fold volume of dry carbon tetrachloride. The tip of the dropping funnel should be below the surface of the liquid to minimize bromine loss.[2]

  • Initiation: Heat the reaction mixture to boiling. The use of a photolamp provides the necessary energy to initiate the homolytic cleavage of the Br-Br bond, generating bromine radicals.[2]

  • Bromination: Add 0.82 moles of dried elemental bromine dropwise to the boiling solution while continuously irradiating with the photolamp. The rate of addition should be controlled such that the color of the bromine is discharged before more is added, indicating its consumption in the reaction. This visual cue serves as an internal validation of the reaction's progress.[2] The reaction typically proceeds for 2-10 hours.[2]

  • Work-up: After the addition is complete and the bromine color has faded, stop the irradiation and cool the reaction mixture. Wash the cooled solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution (to neutralize any remaining HBr), and again with ice-water.[2]

  • Drying and Solvent Removal: Dry the organic layer over magnesium sulfate and then remove the carbon tetrachloride under reduced pressure.[2]

  • Purification: The crude product is purified by crystallization from chloroform to yield this compound.[2] The purity can be confirmed by melting point analysis, which should be approximately 107 °C.[2]

Logical Relationship of Synthesis Steps

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification m-Xylene_in_CCl4 m-Xylene in CCl4 Boiling Heat to Boiling m-Xylene_in_CCl4->Boiling Setup Bromine_Addition Dropwise Br2 Addition with Photo-irradiation Boiling->Bromine_Addition Initiation Reflux Reflux (2-10h) Bromine_Addition->Reflux Propagation Cooling Cool Reaction Reflux->Cooling Washing Aqueous Washes (H2O, NaHCO3, H2O) Cooling->Washing Drying Dry with MgSO4 Washing->Drying Solvent_Removal Evaporation in vacuo Drying->Solvent_Removal Crystallization Crystallize from Chloroform Solvent_Removal->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Key Applications in Research and Development

The bifunctional nature of this compound makes it a versatile reagent in organic synthesis. The two dibromomethyl groups can act as precursors to aldehyde functionalities or as sites for the attachment of various molecular fragments.

Precursor to Aromatic Dialdehydes

One of the most significant applications of this compound is its conversion to isophthalaldehyde (benzene-1,3-dicarbaldehyde). This transformation is a cornerstone in the synthesis of more complex molecules, including pharmaceuticals and materials. The conversion is typically achieved through hydrolysis, often facilitated by a base.

Building Block for Macrocycles and Polymers

The meta-disposed reactive sites of this compound make it an ideal building block for the construction of macrocyclic compounds and polymers. Its rigid aromatic core imparts a defined geometry to the resulting structures.

Signaling Pathway Illustration (Hypothetical Application in Drug Development)

While direct applications in signaling pathways are not the primary use of this compound, its derivatives can be designed to interact with biological targets. For instance, a macrocycle synthesized from this compound could be functionalized to act as an inhibitor of a specific enzyme.

Signaling_Pathway cluster_synthesis Synthesis of Inhibitor cluster_pathway Target Pathway Reagent This compound Macrocyclization Macrocyclization Reagent->Macrocyclization Functionalization Functionalization Macrocyclization->Functionalization Inhibitor Designed Inhibitor Functionalization->Inhibitor Enzyme Target Enzyme Inhibitor->Enzyme Inhibition Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Cellular_Response Cellular Response Product->Cellular_Response

Caption: Hypothetical role of a this compound derivative in drug development.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is corrosive and can cause severe skin burns and eye damage.[3] It may also cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

  • Disposal: Dispose of as hazardous waste in accordance with local regulations.

Spectroscopic Data

Spectroscopic data is essential for the characterization and confirmation of the identity and purity of this compound.

  • ¹H NMR: Proton NMR spectra are available for this compound and can be used to confirm its structure.[3]

  • Mass Spectrometry: GC-MS data is available, providing information on the molecular weight and fragmentation pattern.[3]

  • Infrared Spectroscopy: IR spectra can be used to identify the functional groups present in the molecule.[3]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its well-defined structure and predictable reactivity make it an essential tool for chemists in academia and industry. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in the laboratory.

References

α,α,α′,α′-Tetrabromo-m-xylene properties.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to α,α,α′,α′-Tetrabromo-m-xylene: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of α,α,α′,α′-Tetrabromo-m-xylene, a significant organobromine compound. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into its core properties, synthesis, and multifaceted applications, with a particular focus on its role as a flame retardant and a versatile chemical intermediate.

Introduction and Chemical Identity

α,α,α′,α′-Tetrabromo-m-xylene, also known as 1,3-Bis(dibromomethyl)benzene, is a halogenated aromatic hydrocarbon.[1][2] Its structure is characterized by a benzene ring substituted at the meta positions with two dibromomethyl groups. This unique arrangement of four bromine atoms imparts properties that make it highly valuable in various industrial and research applications.[3] The strategic placement of the bulky, electron-withdrawing dibromomethyl groups on the meta-positions of the xylene backbone influences its steric and electronic properties, making it a key precursor in specialized organic synthesis.

The meta isomer is part of a family of three positional isomers, including the ortho and para derivatives. While all share the same molecular formula and weight, their differing substitution patterns lead to distinct physical properties and reactivity, a crucial consideration for synthetic chemists.[4][5][6]

Synthesis_Workflow m_xylene m-Xylene reaction_vessel Reaction Vessel (Heated) m_xylene->reaction_vessel bromine Bromine (4 eq.) bromine->reaction_vessel initiator UV Light / AIBN initiator->reaction_vessel Initiation crude_product Crude Product reaction_vessel->crude_product Reaction recrystallization Recrystallization (e.g., Chloroform) crude_product->recrystallization Purification pure_product Pure α,α,α′,α′-Tetrabromo-m-xylene recrystallization->pure_product Isolation Flame_Retardant_Mechanism cluster_gas Gas Phase cluster_condensed Condensed Phase (Polymer) Heat Heat R-Br R-Br Heat->R-Br Decomposition Br• Br• R-Br->Br• Release HBr HBr Br•->HBr + H• (from fuel) Quenching Quenching Br•->Quenching H•OH• H•OH• Flame Combustion Radicals (H•, OH•) Quenching->Flame Inhibits Heat_Solid Heat Polymer_FR Polymer + BFR Heat_Solid->Polymer_FR Acts on Char_Layer Carbonaceous Char Polymer_FR->Char_Layer Promotes Char_Layer->Polymer_FR Insulates Fuel Flammable Gases Char_Layer->Fuel Blocks release of

References

An In-Depth Technical Guide to the Spectral Characterization of 1,3-Bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Molecular Identity of α,α,α',α'-Tetrabromo-m-xylene

In the landscape of synthetic chemistry and materials science, the precise structural elucidation of reactive intermediates is paramount. 1,3-Bis(dibromomethyl)benzene, also known as α,α,α',α'-tetrabromo-m-xylene, is a key building block, valued for its two dibromomethyl groups positioned on a meta-substituted benzene ring. These functionalities offer reactive sites for a multitude of subsequent chemical transformations, including the synthesis of complex aromatic aldehydes, alkynes, and novel polymeric materials.

However, its utility is entirely dependent on its structural integrity. The synthetic route, typically a radical-initiated benzylic bromination of m-xylene, can often yield a mixture of products, including the under-brominated 1,3-bis(bromomethyl)benzene and other isomers. Consequently, a rigorous and multi-faceted analytical approach is not merely procedural but fundamental to guaranteeing the purity and confirming the precise structure of the target molecule.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond a simple presentation of data, delving into the causal reasoning behind the spectral patterns and demonstrating how these techniques collectively provide an unambiguous structural confirmation.

A Note on Synthesis and Sample Purity: The Foundation of Reliable Data

Before any meaningful spectral data can be acquired, the synthesis and purification of the analyte must be considered. The quality of the data is inextricably linked to the quality of the sample. This compound is typically synthesized via the exhaustive free-radical bromination of m-xylene, often using elemental bromine and a radical initiator under irradiation.

A representative synthetic protocol involves dissolving m-xylene in a dry, inert solvent like carbon tetrachloride, heating the mixture to reflux, and adding bromine dropwise while irradiating with a high-intensity lamp. The reaction's progress is monitored to ensure the replacement of all four benzylic hydrogens. Following the reaction, a meticulous workup—including washing with water and a bicarbonate solution, drying, and solvent removal—is performed. The final purification is often achieved by crystallization. This process is critical for removing any partially brominated species or positional isomers that would otherwise confound the spectral analysis.

Mass Spectrometry (MS): Deconstructing the Molecule

Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens like bromine.

Expertise in Action: Interpreting the Bromine Isotope Pattern Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This means any fragment containing n bromine atoms will appear as a cluster of peaks (an "isotope pattern") with a predictable intensity distribution. For a molecule like this compound with four bromine atoms, the molecular ion (M⁺) peak will be a quintet of peaks at m/z 418, 420, 422, 424, and 426, with a characteristic 1:4:6:4:1 intensity ratio. Observing this pattern is a definitive indicator of a tetrabrominated species.

While the full molecular ion cluster is often of low abundance in electron ionization (EI) MS, key fragments containing bromine will exhibit their own distinct isotopic patterns. The GC-MS data available for this compound shows prominent peaks that confirm its structure.[1]

Key Mass Spectrometry Data
m/z (relative intensity) Proposed Fragment Ion Structural Interpretation
341/343 (M-Br)⁺[C₈H₆Br₃]⁺Loss of a single bromine radical, a common initial fragmentation step. The 1:3:3:1 isotope pattern confirms the presence of three Br atoms.
262/264 (M-2Br)⁺[C₈H₆Br₂]²⁺ or [C₈H₅Br₂]⁺Loss of two bromine atoms or HBr and Br. The 1:2:1 pattern is characteristic of a dibrominated fragment.
183/185[C₈H₅Br]⁺Loss of HBr and two Br atoms. The 1:1 pattern indicates a fragment with one Br atom.
102[C₈H₆]⁺Represents the m-xylylene core after the loss of all four bromine atoms. This is a stable fragment.

Data sourced from NIST via PubChem.[1]

Logical Fragmentation Workflow

The fragmentation of this compound in an EI-MS experiment follows a logical pathway initiated by the loss of the most weakly bound electrons and subsequent cleavage of bonds.

M [C₈H₆Br₄]⁺˙ m/z 418-426 F1 [C₈H₆Br₃]⁺ m/z 339-345 M->F1 - Br• F2 [C₈H₅Br₂]⁺ m/z 261-265 F1->F2 - HBr - Br• F3 [C₈H₅Br]⁺ m/z 183/185 F2->F3 - Br• F4 [C₈H₆]⁺ m/z 102 F3->F4 - HBr cluster_mol This compound cluster_data Key IR Absorptions mol Structure with key bonds highlighted CH_Ar Aromatic C-H Stretch ~3050 cm⁻¹ CH_Benzylic Benzylic C-H Stretch ~2980 cm⁻¹ CC_Ar Aromatic C=C Stretch ~1600, 1475 cm⁻¹ CBr C-Br Stretch ~700-500 cm⁻¹ cluster_labels img H2 H-2 H4 H-4 H5 H-5 H6 H-6 CHBr2_H -CHBr₂ (H) C1 C-1 C2 C-2 C3 C-3 C4 C-4 C5 C-5 C6 C-6 CHBr2_C -CHBr₂ (C)

References

An In-depth Technical Guide to 1,3-Bis(dibromomethyl)benzene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1,3-Bis(dibromomethyl)benzene (CAS No. 36323-28-1). We will delve into its chemical properties, commercial availability, critical applications as a synthetic precursor, and field-proven protocols for its use, ensuring a blend of theoretical knowledge and practical, actionable insights.

Part 1: Core Chemical Identity and Properties

This compound, also known as α,α,α',α'-Tetrabromo-m-xylene, is a highly functionalized aromatic compound.[1] Its strategic value in organic synthesis stems from the four benzylic bromine atoms, which are excellent leaving groups. The two dibromomethyl groups (-CHBr₂) are precursors to aldehyde functionalities, making this molecule a cornerstone for synthesizing meta-substituted aromatic dialdehydes.

From a structural standpoint, the meta-positioning of the dibromomethyl groups on the benzene ring imparts a specific 120° angularity to the reactive sites. This geometry is crucial for the construction of macrocycles, molecular clefts, and polymers with defined architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 36323-28-1[1]
Molecular Formula C₈H₆Br₄[1]
Molecular Weight 421.75 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 106-109 °C[2]
Boiling Point 137 °C at 3 torr[2]
IUPAC Name This compound[1]

Part 2: Commercial Availability and Procurement Strategy

Sourcing high-quality this compound is critical for reproducible and successful synthetic outcomes. The compound is available from several specialized chemical suppliers, often on a research to semi-bulk scale.

Key Commercial Suppliers

When selecting a supplier, researchers should prioritize vendors that provide comprehensive analytical data, ensuring lot-to-lot consistency. Key documentation includes a Certificate of Analysis (CoA) with purity assessment by HPLC or GC, and identity confirmation via ¹H NMR.

Table 2: Selected Commercial Suppliers of this compound

SupplierPurity/Grades OfferedNotes
Sigma-Aldrich (Merck) Typically ≥95%Offers the compound through its AstaTech catalog.[3]
AstaTech, Inc. ≥95%A primary manufacturer listed by various distributors.
Chemwill Asia Co., Ltd. >99.50%Offers industrial grade with detailed specifications.[2]
LookChem Varies by listingPlatform with multiple Chinese suppliers.[4]

Note: Availability and specifications are subject to change. Always verify with the supplier before ordering.

Field Insights for Strategic Procurement

As an application scientist, I advise against selecting a supplier based on price alone. The primary cost of a failed synthesis—in terms of time, solvents, and downstream reagents—far outweighs any initial savings on a critical starting material.

  • Purity is Paramount: For applications in pharmaceutical development or materials science where final product purity is legislated, starting with a >99% pure reagent is a non-negotiable starting point. Impurities from the synthesis of the reagent itself (e.g., under- or over-brominated xylenes) can introduce significant challenges in purification downstream.

  • Question the Data: Do not hesitate to request spectra for the specific lot you are purchasing. A generic technical data sheet is not sufficient for mission-critical applications.

  • Packaging and Stability: The compound is a crystalline solid.[2] Ensure it is supplied in well-sealed containers, as exposure to moisture can lead to slow hydrolysis. It should be stored in a dry, dark, and well-ventilated place.[2]

Part 3: Core Applications in Advanced Synthesis

The primary utility of this compound lies in its role as a stable, crystalline precursor to isophthalaldehyde (benzene-1,3-dicarbaldehyde) and its derivatives. The gem-dibromomethyl groups are readily hydrolyzed to aldehydes under controlled conditions.[5] This transformation is fundamental in the synthesis of pharmaceuticals, polymers, and complex organic frameworks.

Synthesis of Aromatic Dialdehydes

The conversion of the dibromomethyl groups to aldehydes is the most common and powerful application. This reaction avoids the often harsh or low-yielding direct oxidation of m-xylene. The resulting dialdehydes are versatile intermediates for forming Schiff bases, heterocycles, and polymers. A 2016 study published in Synthesis highlights efficient methods for this conversion, achieving yields of 90-96%.[5]

Below is a generalized reaction scheme illustrating this key transformation.

G reagent This compound product Isophthalaldehyde (Benzene-1,3-dicarbaldehyde) reagent->product Hydrolysis (e.g., H₂O, H₂SO₄ or HBr) Heat

Caption: General hydrolysis of this compound to isophthalaldehyde.

Applications in Polymer and Materials Science

While less documented than its bromomethyl analog, the principles of using this compound in polymer chemistry are analogous.[6] The reactive bromine sites can participate in nucleophilic substitution reactions to cross-link polymers containing nucleophilic groups like amines or hydroxyls. This cross-linking enhances thermal stability and mechanical properties, transforming thermoplastics into more robust thermoset materials.[6] Its rigid, angular structure makes it a valuable building block for creating microporous organic polymers for applications in gas storage and separation.

Part 4: Field-Validated Experimental Protocols

Adherence to validated protocols is essential for safety and success. The following sections provide detailed methodologies for handling and a key synthetic application.

Safe Handling and Storage Protocol

This compound is classified as a hazardous substance that causes severe skin burns and eye damage and may cause respiratory irritation.[1] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles with a face shield.

  • Dispensing: When weighing and dispensing the solid, use anti-static tools and a draft shield to prevent dust from becoming airborne.

  • Storage: Store the reagent in its original, tightly sealed container in a cool, dry, and dark location away from incompatible materials such as strong bases and oxidizing agents.

  • Spill & Waste: In case of a spill, cordon off the area and clean up using absorbent materials while wearing full PPE. Dispose of all waste in a designated, sealed hazardous waste container according to institutional guidelines.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures for the radical bromination of m-xylene.[7] This synthesis should only be performed by trained chemists with experience in handling elemental bromine and photochemical reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve m-xylene (0.2 mol) in dry CCl₄ in a 2-neck flask. prep2 Equip flask with reflux condenser and dropping funnel. prep1->prep2 react1 Heat mixture to reflux. prep2->react1 react2 Irradiate with 500W photolamp. react1->react2 react3 Add Br₂ (0.82 mol) dropwise. Maintain colorless reflux. react2->react3 work1 Cool reaction mixture. react3->work1 work2 Wash with ice-water. work1->work2 work3 Wash with cold aq. NaHCO₃. work2->work3 work4 Wash again with ice-water. work3->work4 work5 Dry over MgSO₄. work4->work5 work6 Evaporate solvent in vacuo. work5->work6 work7 Recrystallize from chloroform. work6->work7

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Setup: In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 0.2 moles of m-xylene in a five-fold volume of dry carbon tetrachloride.[7]

  • Reaction Initiation: Heat the solution to a steady reflux. Irradiate the flask with a 500-watt photolamp to initiate the radical reaction.[7]

  • Bromine Addition: Add 0.82 moles of dry elemental bromine dropwise to the refluxing solution. The rate of addition must be carefully controlled so that the solvent dripping from the condenser remains nearly colorless, indicating immediate consumption of the bromine. This process can take 2-10 hours.[7]

  • Quenching and Work-up: Once the addition is complete and the color of bromine no longer dissipates, turn off the lamp and allow the mixture to cool to room temperature.

  • Aqueous Wash: Transfer the cooled solution to a separatory funnel and wash sequentially with ice-water, ice-cold dilute sodium bicarbonate solution (to neutralize evolved HBr), and finally again with ice-water.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[7]

  • Purification: The resulting crude solid is purified by recrystallization from chloroform to yield the final product.[7]

Causality Note: The use of a photolamp is critical for homolytic cleavage of the Br-Br bond, generating the bromine radicals necessary for benzylic C-H abstraction. Using an inert solvent like CCl₄ (or a modern alternative like 1,2-dichloroethane[5]) is essential as it does not compete in the radical reaction.

Part 5: Safety and Hazard Profile

This compound is a corrosive and hazardous chemical that requires careful handling.

  • GHS Classification: It is classified under Skin Corrosion/Irritation Category 1B and may cause respiratory irritation (STOT SE 3).[1]

  • Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[1]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[8]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

References

A Senior Application Scientist's Guide to the Purity Analysis of 1,3-Bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Purity in Advanced Synthesis

1,3-Bis(dibromomethyl)benzene (α,α,α',α'-Tetrabromo-m-xylene), a key intermediate in organic synthesis, serves as a precursor for various materials and pharmaceutical compounds. Its high reactivity, stemming from the four benzylic bromine atoms, makes it an invaluable building block. However, this same reactivity predisposes its synthesis to the formation of a complex impurity profile. For researchers in materials science and drug development, the precise characterization and quantification of this compound's purity are not mere quality control steps; they are foundational to ensuring reaction predictability, product efficacy, and downstream process safety. This guide provides an in-depth, experience-driven approach to the comprehensive purity analysis of this compound, moving beyond procedural lists to explain the causality behind methodological choices.

Understanding the Impurity Landscape: A Synthesis-Forward Approach

A robust analytical strategy begins with understanding the potential impurities. The common synthesis of this compound involves the radical bromination of m-xylene.[1] This process, while effective, can readily lead to a variety of side products. A proactive impurity profiling approach is essential for selecting the appropriate analytical tools.

Common Process-Related Impurities:

  • Under-brominated Species: Incomplete reaction can leave behind starting material (m-xylene) and partially brominated intermediates such as 1-(bromomethyl)-3-(dibromomethyl)benzene, 1,3-bis(bromomethyl)benzene, and other isomers.

  • Over-brominated Species: Aggressive reaction conditions can lead to bromination on the aromatic ring itself.

  • Residual Solvents: Solvents used during synthesis and purification, such as carbon tetrachloride or 1,2-dichloroethane, may be present.[1][2]

  • Reagents: Unreacted brominating agents like N-bromosuccinimide (NBS) or bromine may persist in trace amounts.[2]

Degradation-Related Impurities:

  • The compound is sensitive to moisture and light, which can lead to hydrolysis or decomposition products.[3]

This predictive analysis allows us to anticipate the analytical challenges: separating structurally similar, multi-brominated isomers and detecting trace levels of volatile and non-volatile contaminants.

The Analytical Toolkit: Selecting the Right Instrument for the Job

No single technique can provide a complete purity profile. A multi-modal approach, leveraging the strengths of both chromatography and spectroscopy, is the gold standard.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Separation and Identification

Why GC-MS? GC is the premier technique for analyzing volatile and thermally stable compounds like this compound and its likely process impurities.[4][5][6] Coupling it with a Mass Spectrometer (MS) provides high-confidence identification based on both retention time and mass-to-charge ratio (m/z), which is critical for distinguishing between isomers.

Expert Insights on Method Development:

  • Column Selection: A low-to-mid polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is optimal. This stationary phase provides excellent separation of brominated aromatic compounds based on boiling point and slight polarity differences.

  • Inlet Temperature: A balance must be struck. The temperature must be high enough to ensure complete volatilization without causing on-column degradation. A starting point of 250-280°C is typical.

  • Detection: Electron Ionization (EI) is a robust fragmentation technique. The resulting mass spectrum for this compound will show a characteristic isotopic pattern due to the presence of four bromine atoms (79Br and 81Br), providing a definitive fingerprint for identification.[7][8]

High-Performance Liquid Chromatography (HPLC): A Complementary Approach

Why HPLC? While GC is often preferred, HPLC with UV detection can be a valuable tool, particularly for assessing non-volatile impurities or for labs where GC-MS is not readily available.[9][10] Reverse-phase HPLC (RP-HPLC) separates compounds based on polarity.[10]

Expert Insights on Method Development:

  • Column and Mobile Phase: A C18 column is the standard choice. A mobile phase gradient using acetonitrile and water allows for the effective elution of the highly non-polar target compound and its impurities.[10]

  • Limitations: HPLC offers lower resolution for closely related isomers compared to high-resolution capillary GC. Furthermore, UV detection is less specific than mass spectrometry, making peak identification more challenging without pure reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

Why NMR? 1H and 13C NMR are indispensable for confirming the compound's core structure and identifying impurities that might co-elute in a chromatogram. The symmetry of the 1,3- (meta) substitution pattern gives a distinct spectral signature.

Expected 1H NMR Spectrum of this compound: The spectrum is relatively simple, showing signals for the aromatic protons and the single proton of the dibromomethyl groups. The presence of under-brominated species, such as 1,3-bis(bromomethyl)benzene, would be readily apparent by the appearance of a characteristic singlet for the -CH2Br protons around 4.5 ppm.[11][12]

Self-Validating Experimental Protocol: A Step-by-Step GC-MS Workflow

This protocol is designed to be self-validating, incorporating checks and balances to ensure data integrity.

Objective: To separate, identify, and quantify this compound and its process-related impurities.

Workflow Visualization:

G cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Reporting s1 Weigh Sample Accurately s2 Dissolve in High-Purity Solvent (e.g., Dichloromethane) s1->s2 s3 Prepare Calibration Standards s2->s3 gc1 Inject Sample into GC s3->gc1 Calibration Run gc2 Separation on Capillary Column gc1->gc2 gc3 Elution into MS gc2->gc3 gc4 Electron Ionization & Mass Analysis gc3->gc4 d1 Integrate Chromatographic Peaks gc4->d1 Acquire Data d2 Identify Peaks via MS Library & Isotopic Pattern Matching d1->d2 d3 Quantify using Calibration Curve d2->d3 d4 Calculate Purity (% Area Normalization) d3->d4 d5 Generate Final Report d4->d5

Caption: GC-MS workflow for purity analysis.

Step-by-Step Methodology:

  • Sample and Standard Preparation: a. Accurately weigh approximately 10 mg of the this compound sample. b. Dissolve in 10 mL of a high-purity volatile solvent like dichloromethane or ethyl acetate to create a 1 mg/mL stock solution. c. If available, prepare calibration standards of the main compound and any known impurities at several concentrations (e.g., 0.1, 1, 10, 100 µg/mL).

  • Instrumentation Setup (Typical Parameters):

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentRobust and reliable platform.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)Excellent general-purpose column for resolving brominated aromatics.[4][6]
Carrier Gas Helium, constant flow ~1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temp. 280°CEnsures complete vaporization without thermal degradation.
Injection Vol. 1 µL (Split mode, 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 minProvides separation between volatile solvents and less volatile brominated species.
MS System Agilent 5977 or equivalentHigh sensitivity and stable mass detection.
Ion Source Electron Ionization (EI), 70 eVStandard, reproducible fragmentation for library matching.
Source Temp. 230°CStandard operating temperature.
Mass Range 40-500 m/zCovers the mass of the parent compound and its expected fragments/impurities.
  • Data Acquisition and Analysis: a. Inject a solvent blank to verify system cleanliness. b. Run the calibration standards (if prepared) to establish detector response and retention times. c. Inject the sample solution. d. Peak Identification: Compare the mass spectrum of each eluted peak against a spectral library (e.g., NIST). Critically, verify the isotopic pattern for bromine-containing fragments. The parent ion for C8H6Br4 will have a complex cluster due to the four bromine atoms.[7] e. Purity Calculation: For a purity assessment without certified standards for all impurities, the method of Area Percent Normalization is used. The purity is calculated as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Safety: A Non-Negotiable Pillar of Analysis

This compound and its related compounds are hazardous. Strict adherence to safety protocols is mandatory.

  • Handling: Always handle the solid and its solutions inside a certified chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][15]

  • Health Hazards: The compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if inhaled or swallowed and may cause respiratory irritation.[3][7][16]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion: An Integrated Strategy for Confident Results

The purity analysis of this compound demands more than a simple analytical run. It requires a strategic, integrated approach that begins with a deep understanding of its synthesis and potential impurities. By combining the high-resolution separation of GC with the definitive identification power of MS, and complementing this with the structural verification of NMR, researchers can achieve a comprehensive and trustworthy characterization. This rigorous analytical framework is the bedrock upon which reliable, reproducible, and safe scientific advancement is built.

References

An In-depth Technical Guide to the Stability and Storage of 1,3-Bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Bis(dibromomethyl)benzene, also known as α,α,α',α'-tetrabromo-m-xylene, is a polyhalogenated aromatic compound with the chemical formula C₈H₆Br₄.[1] Its molecular structure, featuring a benzene ring substituted with two dibromomethyl groups at the meta positions, makes it a valuable but reactive intermediate in organic synthesis. The presence of four benzylic bromine atoms, which are excellent leaving groups, renders the molecule highly susceptible to nucleophilic substitution and elimination reactions. This reactivity is the very basis of its utility in the synthesis of complex molecules, including polymers and pharmaceutical intermediates. However, this inherent reactivity also presents significant challenges regarding its stability and long-term storage.

This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and analytical methodologies for assessing its purity and degradation over time. This document is intended for researchers, scientists, and drug development professionals who handle this compound and require a deep understanding of its chemical behavior to ensure the integrity of their experiments and the safety of their laboratory environment.

Chemical Stability and Degradation Pathways

The stability of this compound is intrinsically linked to the reactivity of its benzylic C-Br bonds. Benzylic halides are known to be significantly more reactive than their alkyl halide counterparts due to the ability of the benzene ring to stabilize the transition state of both Sₙ1 and Sₙ2 reactions. The primary degradation pathways for this compound are hydrolysis, photodegradation, and thermal decomposition.

Hydrolytic Degradation

In the presence of moisture, this compound is susceptible to hydrolysis. The benzylic carbons are electrophilic and readily attacked by nucleophiles, such as water. This reaction proceeds via a nucleophilic substitution mechanism, likely a mixture of Sₙ1 and Sₙ2 pathways, leading to the sequential replacement of bromine atoms with hydroxyl groups. The initial hydrolysis product would be 1-(bromomethyl)-3-(dibromomethyl)benzyl alcohol, followed by further hydrolysis to yield various partially and fully hydroxylated species. The final hydrolysis product would be 1,3-benzenedicarbaldehyde, and subsequently, 1,3-benzenedicarboxylic acid upon oxidation. The presence of acidic or basic conditions can catalyze this process.

Photodegradation

Aromatic brominated compounds are known to be sensitive to light, particularly in the UV spectrum. The energy from photons can induce the homolytic cleavage of the C-Br bond, generating bromine radicals and benzylic radicals. These highly reactive radical species can then participate in a variety of secondary reactions, including recombination, disproportionation, and reaction with atmospheric oxygen to form a complex mixture of degradation products. This photodegradation can lead to a significant loss of purity and the formation of colored impurities.

Thermal Decomposition

At elevated temperatures, this compound will undergo thermal decomposition. The initial and primary step is the homolytic cleavage of the C-Br bonds, which have lower bond dissociation energies compared to the C-C and C-H bonds in the molecule. This process generates benzylic and bromine radicals, initiating a cascade of radical reactions. The decomposition products can include hydrogen bromide, various brominated and de-brominated aromatic compounds, and polymeric materials.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, strict adherence to appropriate storage conditions is paramount. The following recommendations are based on the compound's inherent reactivity and susceptibility to degradation.

Storage Decision Workflow

The following diagram illustrates a logical workflow for determining the appropriate storage conditions for this compound.

Storage Decision Workflow for this compound start Receive/Synthesize This compound check_purity Assess Initial Purity (HPLC/GC-MS/NMR) start->check_purity short_term Short-Term Storage (< 1 month) check_purity->short_term long_term Long-Term Storage (> 1 month) check_purity->long_term container Select Inert Container (Amber Glass, PTFE liner) short_term->container Yes long_term->container Yes atmosphere Inert Atmosphere (Argon or Nitrogen) container->atmosphere temperature Controlled Temperature (2-8 °C) atmosphere->temperature desiccator Store in a Desiccator temperature->desiccator light Protect from Light (Store in a dark place) desiccator->light store Store Compound light->store

Caption: A logical workflow for the storage of this compound.

Quantitative Storage Recommendations
ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of thermal decomposition and slows down hydrolytic reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and minimizes contact with atmospheric moisture.
Light Protect from light (store in an amber vial in a dark cabinet)Prevents photodegradation through homolytic cleavage of C-Br bonds.
Moisture Store in a desiccator over a suitable desiccantMinimizes hydrolytic degradation.
Container Tightly sealed amber glass bottle with a PTFE-lined capGlass and PTFE are inert to benzylic bromides. The amber color protects from light, and a tight seal prevents moisture ingress.

Experimental Protocols for Stability and Purity Assessment

A robust stability testing program is essential to ensure the quality of this compound over time. The following experimental protocols provide a framework for assessing the purity and identifying degradation products.

Stability Testing Workflow

The following diagram outlines a comprehensive workflow for conducting stability studies on this compound.

Experimental Workflow for Stability Testing start Initiate Stability Study sample_prep Prepare Samples under Controlled Conditions start->sample_prep stress_conditions Expose to Stress Conditions (Heat, Light, Humidity) sample_prep->stress_conditions time_points Sample at Pre-defined Time Points stress_conditions->time_points hplc HPLC-UV Analysis (Purity Assay) time_points->hplc gcms GC-MS Analysis (Impurity Identification) time_points->gcms nmr NMR Spectroscopy (Structural Confirmation) time_points->nmr data_analysis Data Analysis and Degradation Profile hplc->data_analysis gcms->data_analysis nmr->data_analysis report Generate Stability Report data_analysis->report

Caption: A workflow for the stability testing of this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is suitable for quantifying the purity of this compound and monitoring the formation of non-volatile degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure the separation of the parent compound from potential degradation products. A starting point could be 60:40 (v/v) Acetonitrile:Water, with a linear gradient to 90:10 over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of acetonitrile in a volumetric flask.

    • Dilute further with the initial mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities and degradation products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate (e.g., 0.1 mg/mL).

  • Data Analysis: Identification of impurities is achieved by comparing their mass spectra with reference libraries (e.g., NIST) and by interpreting the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is invaluable for the structural elucidation of the parent compound and its degradation products.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: The proton NMR spectrum of pure this compound in CDCl₃ is expected to show signals for the aromatic protons and the benzylic protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • Data Analysis: The appearance of new signals or changes in the integration of existing signals over time can be used to monitor the degradation of the compound. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed to determine the structure of unknown degradation products.

Incompatible Materials and Safe Handling

Due to its reactivity, this compound is incompatible with a range of common laboratory reagents.[2][3][4][5][6][7] Contact with these substances can lead to vigorous or violent reactions, decomposition, and the release of hazardous fumes.

Table of Incompatible Materials:

Class of CompoundSpecific ExamplesPotential Hazard
Strong Oxidizing Agents Peroxides, nitrates, perchloratesFire and explosion hazard.
Strong Bases Sodium hydroxide, potassium hydroxidePromotes elimination and substitution reactions, leading to rapid decomposition.
Strong Acids Sulfuric acid, nitric acidCan catalyze decomposition reactions.
Metals Powdered aluminum, magnesiumCan react vigorously, especially at elevated temperatures.
Amines and Alcohols Primary and secondary amines, methanol, ethanolAct as nucleophiles, leading to substitution reactions.

Safe Handling Practices:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat when handling this compound.

  • Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of its vapors, which are lachrymatory and can cause respiratory irritation.

  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for proper disposal. Do not use combustible materials like paper towels for large spills.

  • Waste Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a highly reactive and valuable synthetic intermediate. Its stability is a critical consideration for its effective use in research and development. By understanding its primary degradation pathways—hydrolysis, photodegradation, and thermal decomposition—and implementing the stringent storage and handling procedures outlined in this guide, researchers can ensure the integrity of the compound and the safety of their work environment. The regular application of the described analytical methods for purity and stability assessment is essential for maintaining the quality and reliability of this important chemical reagent.

References

Methodological & Application

Application Note and Protocol: Synthesis of 1,3-Bis(dibromomethyl)benzene from m-Xylene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Bis(dibromomethyl)benzene, also known as α,α,α',α'-tetrabromo-m-xylene, is a halogenated aromatic compound with the molecular formula C₈H₆Br₄.[1] Its structure, featuring two dibromomethyl groups in a meta orientation on a benzene ring, makes it a valuable intermediate in organic synthesis. The four benzylic bromine atoms are excellent leaving groups, rendering the molecule highly reactive and useful for constructing complex molecular architectures. This compound serves as a critical building block for aromatic dialdehydes, which are precursors to various materials, including polymers and macrocyclic compounds.[2] Its bifunctional nature allows it to act as a versatile linker in supramolecular chemistry and for the introduction of m-xylylene spacers into target molecules through nucleophilic substitution reactions.[3][4]

This document provides a comprehensive guide for the synthesis of this compound from m-xylene, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss safety, purification, and characterization techniques.

Reaction Mechanism: Free Radical Bromination

The synthesis of this compound from m-xylene proceeds via a free-radical chain mechanism, specifically a benzylic bromination.[5][6] This type of reaction is selective for the hydrogen atoms on the carbon atoms adjacent to the aromatic ring (benzylic positions) due to the resonance stabilization of the resulting benzylic radical. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, is a common and effective method for this transformation.[6]

The overall reaction is as follows:

C₆H₄(CH₃)₂ + 4 Br₂ → C₆H₄(CHBr₂)₂ + 4 HBr

When using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) or AIBN, the reaction is initiated by the homolytic cleavage of the initiator to form radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts), generating a bromine radical. The bromine radical then proceeds to abstract a benzylic hydrogen from m-xylene.

The mechanism can be broken down into three key stages: initiation, propagation, and termination.[5]

  • Initiation: The process begins with the decomposition of a radical initiator, such as benzoyl peroxide or AIBN, upon heating or irradiation, to generate initial radicals. These radicals then react with N-bromosuccinimide (NBS) to produce a bromine radical.

  • Propagation: A bromine radical abstracts a benzylic hydrogen from m-xylene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS to yield the brominated product and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, continuing the chain reaction. This process is repeated until all four benzylic hydrogens are substituted with bromine.

  • Termination: The chain reaction is terminated by the combination of any two radical species.

Reaction Mechanism Diagram

reaction_mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat/Light Br_Radical Br_Radical Radical->Br_Radical + NBS m-Xylene m-Xylene Benzylic_Radical Benzylic_Radical m-Xylene->Benzylic_Radical + Br• Monobromo_Product Monobromo_Product Benzylic_Radical->Monobromo_Product + NBS Dibromo_Radical Dibromo_Radical Monobromo_Product->Dibromo_Radical + Br• Dibromo_Product Dibromo_Product Dibromo_Radical->Dibromo_Product + NBS Tribromo_Radical Tribromo_Radical Dibromo_Product->Tribromo_Radical + Br• Tribromo_Product Tribromo_Product Tribromo_Radical->Tribromo_Product + NBS Tetrabromo_Radical Tetrabromo_Radical Tribromo_Product->Tetrabromo_Radical + Br• Final_Product Final_Product Tetrabromo_Radical->Final_Product + NBS Br_Radical_2 Br• Br2 Br2 Br_Radical_2->Br2 + Br• Bromo_Product Bromo_Product Br_Radical_2->Bromo_Product + Benzylic Radical Benzylic_Radical_2 Benzylic Radical Dimer Dimer Benzylic_Radical_2->Dimer + Benzylic Radical

Caption: Free radical bromination of m-xylene.

Experimental Protocol

This protocol details the synthesis of this compound from m-xylene using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) as a radical initiator in a suitable solvent. An alternative procedure using elemental bromine and photo-irradiation is also referenced.[7]

Materials and Equipment
Reagent/EquipmentSpecification
m-Xylene≥99%, anhydrous
N-Bromosuccinimide (NBS)≥98%
Benzoyl Peroxide (BPO)75%, remainder water
Carbon Tetrachloride (CCl₄) or 1,2-Dichloroethane (DCE)Anhydrous
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Magnesium Sulfate (MgSO₄)Anhydrous
Chloroform or AcetoneReagent grade
Round-bottom flask (250 mL)Two-necked
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle---
Dropping funnel (optional)---
UV lamp (optional, for photo-initiation)500-watt
Buchner funnel and filter paper---
Rotary evaporator---

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-xylene (e.g., 0.05 mol). Dissolve the m-xylene in an appropriate solvent like carbon tetrachloride or 1,2-dichloroethane (approximately 100 mL).[2]

  • Addition of Reagents: To the stirred solution, add N-bromosuccinimide (NBS) (0.22 mol, 4.4 equivalents) and benzoyl peroxide (BPO) as the radical initiator (e.g., 0.005 mol).

  • Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) using a heating mantle. The reaction is typically refluxed for several hours (e.g., 6 hours).[8] The progress of the reaction can be monitored by techniques such as TLC or GC.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filtration: Filter the cooled reaction mixture through a Buchner funnel to remove the solid succinimide.

  • Washing: Transfer the filtrate to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a solid. Purify it by recrystallization from a suitable solvent such as chloroform or acetone to obtain the final product, this compound, as a white solid.[7][9]

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): NBS is a corrosive and oxidizing agent that can cause severe skin burns and eye damage.[10][11][12] It is also harmful if swallowed.[10] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] In case of contact, rinse the affected area immediately with plenty of water.[10]

  • Benzoyl Peroxide (BPO): BPO is a strong oxidizing agent and can be explosive when dry. It is typically supplied wet with water to reduce its explosive hazard. Avoid heating dry BPO.

  • Solvents: Carbon tetrachloride is a known carcinogen and is toxic. 1,2-dichloroethane is also toxic and flammable. Handle these solvents with extreme care and ensure proper ventilation.

  • Bromine (if used): Elemental bromine is highly corrosive, toxic, and causes severe burns. Handle it with extreme caution in a fume hood.

  • Hydrogen Bromide (HBr): HBr gas is evolved during the reaction. It is a corrosive and toxic gas. The reaction setup should include a gas trap to neutralize the evolved HBr.[7]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Data
TechniqueExpected Results
¹H NMR The proton NMR spectrum will show two main signals: a singlet for the two equivalent methine protons (-CHBr₂) and a multiplet for the aromatic protons.[14][15]
¹³C NMR The carbon NMR spectrum will display signals corresponding to the dibromomethyl carbons and the aromatic carbons.[14][16]
Mass Spec. The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of four bromine atoms.[17]
Melting Point The melting point of the purified product should be sharp and consistent with the literature value (around 107 °C).[7]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the radical initiator is active.
Loss of product during work-up.Be careful during the washing and extraction steps.
Impure Product Incomplete removal of succinimide.Ensure thorough filtration and washing.
Presence of partially brominated side products.Optimize the stoichiometry of NBS. Purify carefully by recrystallization.
Reaction does not initiate Inactive initiator.Use a fresh batch of radical initiator.
Presence of radical inhibitors.Ensure all glassware is clean and reagents are pure.

Applications

This compound is a versatile building block in organic synthesis with numerous applications:

  • Synthesis of Aromatic Dialdehydes: It is a key precursor for the synthesis of isophthalaldehyde, which is widely used in the production of polymers, dyes, and pharmaceuticals.[2]

  • Macrocycle Synthesis: Its bifunctional nature makes it an ideal component for the construction of macrocyclic compounds and cyclophanes.[3]

  • Polymer Chemistry: It can be used as a linker or cross-linking agent in the synthesis of various polymers.[3]

  • Supramolecular Chemistry: It is employed in the design and synthesis of molecular cages and receptors.[3]

Conclusion

The synthesis of this compound from m-xylene via radical bromination is a robust and widely used method. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably produce this important synthetic intermediate. Proper characterization is crucial to ensure the purity and identity of the final product for its successful application in further research and development.

References

Application Notes and Protocols for the Synthesis of 1,3-Bis(dibromomethyl)benzene via Radical Bromination of m-Xylene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Bis(dibromomethyl)benzene is a valuable polyhalogenated aromatic compound that serves as a crucial precursor in organic synthesis, particularly for the preparation of aromatic dialdehydes, which are themselves important in materials chemistry.[1] The synthesis of this target molecule from meta-xylene is efficiently achieved through a benzylic bromination process. This guide provides an in-depth exploration of the radical bromination of m-xylene, focusing on the underlying mechanism, a detailed experimental protocol, safety considerations, and methods for product characterization. The protocols described herein are designed to be robust and reproducible for researchers in synthetic chemistry and drug development.

Understanding the Radical Chain Mechanism

The conversion of m-xylene to this compound proceeds via a free-radical chain reaction.[2] This type of reaction is characterized by three distinct phases: initiation, propagation, and termination. The use of N-Bromosuccinimide (NBS) is often preferred over elemental bromine as it provides a low, constant concentration of bromine in the reaction mixture, minimizing side reactions.[3][4] A radical initiator, such as Azobisisobutyronitrile (AIBN), is typically required to start the reaction.[5][6]

  • Initiation: The process begins with the homolytic cleavage of the radical initiator, AIBN, upon heating. This decomposition releases a molecule of nitrogen gas and generates two 2-cyanoprop-2-yl radicals.[7][8][9] These radicals then react with a source of bromine to generate the bromine radical (Br•), which is the key chain-carrying species.

  • Propagation: This is a two-step cyclical process.

    • A bromine radical abstracts a hydrogen atom from one of the methyl groups of m-xylene. This is the rate-determining step and results in the formation of a stable benzylic radical and hydrogen bromide (HBr). The stability of the benzylic radical is a key factor driving the selectivity of the reaction for the methyl groups.[5][10]

    • The newly formed benzylic radical reacts with a bromine source (either Br₂ generated in situ from NBS and HBr, or NBS itself) to yield the brominated product and a new bromine radical. This new bromine radical can then participate in another cycle of propagation. This cycle repeats to achieve the desired tetrabromination.

  • Termination: The reaction is concluded when two radicals combine to form a stable, non-radical species. This can occur in several ways, such as the combination of two bromine radicals to form Br₂, or a bromine radical and a benzylic radical.[2]

Diagram of the Radical Bromination Mechanism

Radical Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination AIBN AIBN Two_Radicals 2 R• + N₂ AIBN->Two_Radicals Heat (Δ) NBS NBS + HBr Two_Radicals->NBS Abstracts H from HBr Br2 Br₂ + Succinimide NBS->Br2 Br_Radical 2 Br• Br2->Br_Radical Heat or Light (hν) mXylene m-Xylene (R'-CH₃) Br_Radical->mXylene Enters Propagation Benzylic_Radical Benzylic Radical (R'-CH₂•) mXylene->Benzylic_Radical + Br• Mono_Bromo Monobrominated Product (R'-CH₂Br) Benzylic_Radical->Mono_Bromo + Br₂ Br_Radical_Prop Br• Benzylic_Radical->Br_Radical_Prop - HBr Mono_Bromo->Br_Radical_Prop - Br• Br_Radical_Prop->mXylene Starts new cycle Br2_Prop Br₂ Br_Br Br• + Br• → Br₂ R_Br R'• + Br• → R'-Br R_R R'• + R'• → R'-R'

Caption: A diagram illustrating the initiation, propagation, and termination steps of the radical bromination of m-xylene.

Experimental Protocol

This protocol details the synthesis of this compound from m-xylene using N-Bromosuccinimide (NBS) as the brominating agent and AIBN as the radical initiator. While carbon tetrachloride (CCl₄) has been traditionally used as the solvent for such reactions, its use is now highly restricted due to its toxicity and environmental impact.[11] Safer alternatives such as 1,2-dichloroethane (DCE) or acetonitrile have been shown to be effective.[1] This protocol will use 1,2-dichloroethane.

Materials and Equipment
  • Reagents:

    • m-Xylene (C₈H₁₀)

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • 1,2-Dichloroethane (DCE)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Saturated sodium thiosulfate solution (Na₂S₂O₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Chloroform or acetone for recrystallization

  • Equipment:

    • Round-bottom flask (appropriate size for the scale of the reaction)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Büchner funnel and filter flask

    • Rotary evaporator

    • Standard laboratory glassware

Reaction Parameters
ParameterValue/ConditionRationale
Starting Material m-XyleneThe substrate for bromination.
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled, low concentration of bromine radicals, enhancing selectivity.[3]
Radical Initiator AIBNDecomposes upon heating to initiate the radical chain reaction.[7]
Solvent 1,2-Dichloroethane (DCE)A safer alternative to CCl₄ that effectively facilitates the reaction.[1]
Molar Ratio (m-xylene:NBS) 1 : 4.2A slight excess of NBS ensures complete tetrabromination of both methyl groups.
Initiator Loading ~5 mol% (relative to m-xylene)A catalytic amount is sufficient to start and maintain the radical chain process.[12]
Reaction Temperature Reflux (~84 °C for DCE)Necessary for the thermal decomposition of AIBN and to maintain the reaction rate.[6]
Reaction Time 6-12 hoursTime can vary depending on the scale. Reaction progress should be monitored (e.g., by TLC or GC-MS).
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-xylene, N-Bromosuccinimide (NBS), and Azobisisobutyronitrile (AIBN) in the molar ratios specified in the table above.

    • Add a sufficient volume of 1,2-dichloroethane to dissolve the m-xylene and create a stirrable slurry of the NBS.

  • Reaction Execution:

    • Begin stirring the mixture and heat it to reflux using a heating mantle.

    • Maintain the reflux for 6-12 hours. The reaction mixture will turn from a colorless slurry to a reddish-brown or orange color as bromine is generated, and the solid succinimide byproduct will be visible.

    • Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or GC-MS to check for the disappearance of starting material and intermediates.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature. The succinimide byproduct will precipitate out.

    • Filter the cooled reaction mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold DCE.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated sodium thiosulfate solution to quench any remaining bromine.

      • Saturated sodium bicarbonate solution to neutralize any residual acid (HBr).

      • Water.

      • Brine to aid in the separation of the organic and aqueous layers.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent (DCE) from the filtrate using a rotary evaporator to yield the crude product, which is typically a solid or a viscous oil that solidifies upon standing.

    • Purify the crude product by recrystallization from a suitable solvent such as chloroform or acetone to obtain this compound as a crystalline solid.[13][14]

Experimental Workflow Diagram

Experimental Workflow start Start setup 1. Reaction Setup - Combine m-xylene, NBS, AIBN in DCE - Attach reflux condenser start->setup reaction 2. Reaction Execution - Heat to reflux (84°C) - Stir for 6-12 hours setup->reaction workup 3. Workup - Cool and filter succinimide - Sequential washing of filtrate reaction->workup purification 4. Purification - Solvent removal (rotovap) - Recrystallization workup->purification characterization 5. Characterization - NMR, MS, Melting Point purification->characterization end End Product: This compound characterization->end

Caption: A flowchart outlining the key stages of the synthesis of this compound.

Safety Precautions

A thorough risk assessment must be conducted before starting this synthesis. All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Bromine-containing compounds (NBS, product): These are corrosive and can cause severe skin burns and eye damage.[15][16] Avoid inhalation of dust or vapors. In case of skin contact, wash immediately with plenty of water.[16]

  • 1,2-Dichloroethane (DCE): This solvent is a suspected carcinogen and is harmful if inhaled, swallowed, or absorbed through the skin.

  • AIBN: While a useful initiator, AIBN can decompose to release nitrogen gas, which can lead to a pressure buildup in a closed system. It should be stored at cool temperatures and handled with care.[9]

  • Hydrogen Bromide (HBr): This is a corrosive gas that is a byproduct of the reaction. The reaction setup should be vented to a scrubber or an appropriate trap.

  • Exothermic Potential: Radical reactions can be exothermic. On a larger scale, careful temperature control and consideration of the rate of addition of reagents may be necessary.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

Technique Expected Result
Appearance White to off-white crystalline solid.
Melting Point 107 °C (literature value).[13]
¹H NMR (CDCl₃) δ ~7.3-7.5 (m, 4H, Ar-H), δ ~6.6 (s, 2H, -CHBr₂). Note: The exact chemical shifts and multiplicities can vary slightly. The key is the integration ratio and the characteristic downfield shift of the methine proton.
¹³C NMR (CDCl₃) Signals corresponding to the aromatic carbons and a distinct signal for the dibromomethyl carbon (-CHBr₂).
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of four bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). The molecular weight of C₈H₆Br₄ is approximately 421.75 g/mol .[17]

Troubleshooting

  • Incomplete Reaction: If the starting material or mono/di/tri-brominated intermediates are still present, the reaction time can be extended, or a small additional portion of AIBN can be added to re-initiate the radical chain. Ensure the reaction temperature is maintained at reflux.

  • Low Yield: Low yields can result from incomplete reaction or loss of product during workup and purification. Ensure the washing steps are not overly vigorous to prevent emulsion formation. Careful recrystallization is key to obtaining a pure product with good recovery.

  • Formation of Side Products: Over-bromination on the aromatic ring is generally not an issue under radical conditions. The primary side products are under-brominated species. Using a slight excess of NBS helps to drive the reaction to completion.[1]

References

1,3-Bis(dibromomethyl)benzene as a precursor for aromatic dialdehydes.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 1,3-Bis(dibromomethyl)benzene as a Precursor for Aromatic Dialdehydes

Audience: Researchers, scientists, and drug development professionals.

Transforming a Potent Precursor: A Detailed Guide to Synthesizing Aromatic Dialdehydes from this compound

Introduction: The Synthetic Value of Aromatic Dialdehydes

Aromatic dialdehydes, particularly isophthalaldehyde (benzene-1,3-dicarbaldehyde), are highly valuable bifunctional molecules that serve as critical building blocks in numerous fields.[1][2] Their two reactive aldehyde groups allow for the construction of complex molecular architectures, making them indispensable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] In materials science, isophthalaldehyde is a key monomer for high-performance polymers, resins, and covalent organic frameworks, imparting enhanced thermal stability and mechanical strength.[1][3][4] Furthermore, its derivatives are integral to the production of fluorescent dyes and coordination complexes.[1][4]

This guide provides a comprehensive overview of the synthetic pathways to convert this compound into the corresponding dialdehyde, isophthalaldehyde. We will explore the underlying mechanisms of key transformations and provide a detailed, field-proven protocol for its synthesis and purification, with an emphasis on the causality behind experimental choices and safety considerations.

The Precursor: this compound

This compound is a crystalline solid derived from the radical bromination of m-xylene. This reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator like AIBN or benzoyl peroxide, where the benzylic C-H bonds are selectively halogenated.[5] The geminal dibromo groups are essentially masked aldehyde functionalities, making this compound an excellent and stable precursor for isophthalaldehyde. Efficient methods for its synthesis have been developed, replacing hazardous solvents like carbon tetrachloride with alternatives such as 1,2-dichloroethane (DCE).[6][7][8]

Key Properties:

  • Molecular Formula: C₈H₆Br₄[9]

  • Appearance: White to off-white crystalline solid

  • Primary Hazard: Corrosive. Causes severe skin burns and eye damage.[9][10]

Synthetic Pathways from Precursor to Product

The conversion of the gem-dibromomethyl groups to aldehydes is the critical transformation. Several robust methods exist, each with distinct advantages and mechanistic underpinnings.

  • Direct Hydrolysis: This is the most direct route, where the benzylic bromides are hydrolyzed to aldehydes. This is often achieved by heating the substrate in the presence of water, sometimes with a phase-transfer catalyst or in a solvent like DMSO which can facilitate the reaction. The mechanism involves the nucleophilic substitution of bromide ions by water, forming an unstable gem-dihalohydrin which rapidly eliminates HBr to yield the aldehyde. While conceptually simple, this method can require harsh conditions and may lead to side products if not carefully controlled.

  • The Sommelet Reaction: A classic and reliable method for converting benzyl halides to aldehydes.[11] The reaction involves treating this compound with hexamine (urotropine) to form a quaternary ammonium salt.[11][12] This salt is then hydrolyzed, typically with water or aqueous acid, to yield the aldehyde.[11] The hexamine acts as both an alkylating agent and, upon hydrolysis, the source of the carbonyl oxygen. This method is known for its good yields and applicability to various substrates.[12]

  • The Kröhnke Oxidation: This method transforms activated halides into aldehydes via the formation of a pyridinium salt.[13][14] The benzylic bromide is first reacted with pyridine. The resulting salt is then treated with p-nitrosodimethylaniline to form a nitrone, which is subsequently hydrolyzed under acidic conditions to furnish the desired aldehyde.[13][14] This multi-step process offers a high degree of selectivity.[15][16]

The following diagram illustrates the overall synthetic workflow from the starting material to the final product.

G cluster_start Starting Material cluster_precursor Precursor Synthesis cluster_product Final Product A m-Xylene B This compound A->B Radical Bromination (e.g., NBS, light) C Isophthalaldehyde (Aromatic Dialdehyde) B->C Oxidation / Hydrolysis (e.g., Sommelet, Kröhnke, Direct Hydrolysis)

Caption: General workflow for the synthesis of Isophthalaldehyde.

Detailed Experimental Protocol: Synthesis of Isophthalaldehyde via Hydrolysis

This protocol details a robust hydrolysis method. The choice of hydrolysis is based on its operational simplicity and high-yield potential, as reported in the literature for analogous transformations.[6][7]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Hazards
This compound36323-28-1421.75Corrosive, Skin/Eye Damage, Irritant
Calcium Carbonate (CaCO₃)471-34-1100.09Minimal
Dioxane123-91-188.11Flammable, Carcinogen, Irritant
Dichloromethane (DCM)75-09-284.93Carcinogen, Irritant
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04Minimal
Deionized Water7732-18-518.02N/A
Safety Precautions: A Self-Validating System
  • Primary Hazard: this compound is a potent lachrymator and is corrosive.[9][10] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. Standard latex gloves are insufficient.

  • Waste Disposal: Halogenated organic waste must be collected in a designated container.

  • Quenching: The reaction generates hydrogen bromide (HBr) as a byproduct. The inclusion of calcium carbonate is a critical, self-validating step to neutralize the acid in situ, preventing potential degradation of the product and reducing corrosive off-gassing.

Step-by-Step Experimental Procedure

Rationale: This procedure uses a biphasic dioxane/water system to facilitate the hydrolysis. Dioxane solubilizes the organic precursor, while water acts as the nucleophile. Calcium carbonate is the acid scavenger.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (8.44 g, 20.0 mmol).

    • Add calcium carbonate (5.0 g, 50.0 mmol). This provides a sufficient excess to neutralize all HBr that will be formed.

    • Add 1,4-dioxane (80 mL) and deionized water (40 mL).

    • The setup should be securely clamped within a heating mantle.

  • Reaction Execution:

    • Begin vigorous stirring to ensure efficient mixing of the biphasic system.

    • Heat the mixture to reflux (approximately 85-90 °C) and maintain this temperature for 4-6 hours.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a solution of the starting material as a reference. Use a solvent system like 4:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction completion.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate (calcium salts and unreacted carbonate) will be present.

    • Filter the mixture through a pad of Celite® to remove all inorganic solids. Wash the filter cake with dichloromethane (DCM, 2 x 20 mL) to ensure all product is collected.

    • Transfer the filtrate to a separatory funnel. The product will be in the organic layer.

    • Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL) to recover any dissolved product.

    • Combine all organic layers. Wash the combined organic phase with deionized water (1 x 50 mL) and then with brine (1 x 50 mL). The brine wash helps to break any emulsions and removes bulk water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Let it stand for 15 minutes, then decant or filter to remove the drying agent.

  • Purification and Characterization:

    • Remove the solvent from the dried organic phase using a rotary evaporator. This will yield the crude isophthalaldehyde as a yellowish solid.

    • Purification: The crude product can be purified by recrystallization from a minimal amount of hot water or an ethanol/water mixture. Dissolve the solid in the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

The following diagram illustrates the key steps of the experimental protocol.

G A 1. Setup - Combine Reagents:  this compound,  CaCO₃, Dioxane, Water - Attach Reflux Condenser B 2. Reaction - Heat to Reflux (85-90°C) - Stir vigorously for 4-6h - Monitor by TLC A->B C 3. Work-up - Cool to RT - Filter off solids - Extract with DCM - Wash with Water & Brine B->C D 4. Purification - Evaporate Solvent - Recrystallize from  Ethanol/Water - Filter and Dry C->D E Final Product Isophthalaldehyde (White Crystalline Solid) D->E

Caption: Step-by-step experimental workflow for Isophthalaldehyde synthesis.

Expected Results
ParameterExpected Value
Yield 90-96% (based on literature for similar conversions)[6]
Appearance White to pale yellow crystalline solid[3]
Melting Point 89-91 °C (Lit. 89.5 °C)[17]
¹H NMR (CDCl₃) δ ~10.1 (s, 2H, -CHO), δ ~8.4 (s, 1H, Ar-H), δ ~8.2 (d, 2H, Ar-H), δ ~7.7 (t, 1H, Ar-H)
¹³C NMR (CDCl₃) δ ~191, 137, 134, 130, 130
Troubleshooting Guide
ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction.Extend reflux time and re-check TLC. Ensure the reaction temperature is maintained.
Product loss during work-up.Ensure thorough extraction from the aqueous layer. Minimize transfers between glassware.
Oily or Impure Product Incomplete hydrolysis or side-product formation.Ensure sufficient water is present. The recrystallization step is crucial; perform it carefully, potentially twice.
Insufficient acid scavenging.Ensure an adequate excess of CaCO₃ was used. Acidic conditions can promote polymerization or side reactions.
Reaction Stalls Poor mixing of the biphasic system.Increase the stirring rate to create a fine emulsion, maximizing the interfacial area between the phases.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of isophthalaldehyde, a dialdehyde of significant industrial and academic importance. The conversion can be achieved through several reliable methods, with direct hydrolysis offering a straightforward and high-yielding route. By understanding the rationale behind each procedural step—from the choice of solvent to the critical role of an acid scavenger—researchers can safely and efficiently produce high-purity aromatic dialdehydes. This foundational synthesis unlocks access to a vast array of complex molecules, from life-saving pharmaceuticals to next-generation polymers and materials.

References

Application Notes and Protocols: The Strategic Use of 1,3-Bis(dibromomethyl)benzene in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a detailed exploration of 1,3-bis(dibromomethyl)benzene as a highly reactive building block in polymer chemistry. The presence of four benzylic bromine atoms imparts a high degree of reactivity, making it a potent agent for the synthesis of complex polymer architectures, particularly as a cross-linking agent to create robust three-dimensional networks. The resulting polymers are anticipated to exhibit significantly enhanced thermal stability, mechanical strength, and chemical resistance, properties that are highly desirable in the development of advanced materials for a range of applications, including drug delivery matrices and high-performance engineering plastics.

This guide will delve into the fundamental principles governing the reactivity of this compound, provide a detailed protocol for its synthesis, and present a representative protocol for its application in the cross-linking of polymers bearing nucleophilic functional groups.

Core Principles and Rationale for Use

This compound, also known as α,α,α',α'-tetrabromo-m-xylene, is a substituted aromatic compound with the chemical formula C₈H₆Br₄[1]. Its utility in polymer synthesis is primarily derived from the high reactivity of its four benzylic bromine atoms. Benzylic halides are excellent leaving groups in nucleophilic substitution reactions, a characteristic that is leveraged to form stable covalent bonds with suitable nucleophiles.

The key advantages of using this compound in polymer modification include:

  • High Cross-linking Density: With four reactive sites, it can form a dense and rigid three-dimensional polymer network. This high degree of cross-linking can dramatically alter the physical properties of the original polymer, transforming a soluble or thermoplastic material into an insoluble and thermoset one.

  • Enhanced Thermomechanical Properties: The introduction of the rigid benzene ring and the formation of a tightly cross-linked network are expected to significantly increase the glass transition temperature (Tg), thermal stability, and mechanical strength of the resulting polymer.

  • Versatility: It can react with a variety of nucleophilic functional groups commonly found in polymers, such as amines, hydroxyls, and thiols, making it a versatile cross-linking agent for a wide range of polymer systems.

While extensive literature on the specific use of this compound in polymer synthesis is limited, the principles of its reactivity are analogous to its well-documented counterparts, such as 1,3,5-tris(bromomethyl)benzene and 1,3-bis(bromomethyl)benzene[2][3].

Synthesis of this compound

The synthesis of this compound is typically achieved through the free-radical bromination of m-xylene. This reaction is initiated by light and involves the substitution of the benzylic hydrogens with bromine.

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • m-Xylene (0.2 mole)

  • Elemental bromine (0.82 mole), dried over concentrated sulfuric acid

  • Dry carbon tetrachloride (CCl₄)

  • Ice-water

  • Ice-cold aqueous sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

  • Chloroform

Equipment:

  • Two-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • 500-watt photolamp

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 0.2 moles of m-xylene in a five-fold volume of dry carbon tetrachloride. The tip of the dropping funnel should be below the surface of the liquid to minimize bromine loss.

  • Heat the mixture to boiling using a heating mantle.

  • While irradiating the reaction mixture with a 500-watt photolamp, add 0.82 moles of dried elemental bromine dropwise from the dropping funnel. The rate of addition should be controlled such that the carbon tetrachloride dripping from the condenser remains nearly colorless. This reaction is expected to take 2-10 hours.

  • The evolved hydrogen bromide (HBr) gas should be safely vented and can be neutralized by bubbling through an aqueous base solution.

  • Once the addition of bromine is complete and the reaction mixture no longer evolves HBr, turn off the photolamp and heating mantle and allow the mixture to cool to room temperature.

  • Transfer the cooled solution to a separatory funnel and wash sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the carbon tetrachloride solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by crystallization from chloroform to yield this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₆Br₄[1]
Molecular Weight421.75 g/mol [1]
AppearanceSolid[4]
Melting Point107 °C[4]
IUPAC NameThis compound[1]

Safety Information:

This compound is a hazardous chemical. It is known to cause severe skin burns and eye damage and may cause respiratory irritation[1]. Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Application in Polymer Cross-linking

The primary application of this compound is as a cross-linking agent for polymers containing nucleophilic functional groups. The following is a representative protocol for the cross-linking of a generic polyamine.

Experimental Protocol: Cross-linking of a Polyamine with this compound

This protocol is a representative example and should be optimized for the specific polymer and desired degree of cross-linking.

Materials:

  • Amine-functionalized polymer (e.g., polyethyleneimine, polyallylamine)

  • This compound

  • Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))

  • Methanol (for washing)

  • Nitrogen or Argon gas

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Syringes and needles

  • Inert atmosphere setup (e.g., Schlenk line)

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Polymer Dissolution: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine-functionalized polymer in the chosen anhydrous solvent to a desired concentration (e.g., 5-10% w/v).

  • Addition of Base: Add a non-nucleophilic base to the polymer solution. The molar equivalents of the base should be at least equal to the molar equivalents of bromine atoms in the cross-linker to neutralize the HBr byproduct generated during the reaction.

  • Cross-linker Addition: In a separate vial, dissolve the desired amount of this compound in a small amount of the anhydrous solvent. The stoichiometry of the cross-linker to the amine functional groups on the polymer will determine the cross-linking density. Add this solution dropwise to the stirred polymer solution at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and allow it to stir for a predetermined time (e.g., 12-48 hours)[2]. The formation of a gel is an indication of successful cross-linking.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The cross-linked polymer gel can be purified by repeatedly washing it with a good solvent for the starting polymer (e.g., methanol) to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified polymer gel under vacuum to a constant weight.

Diagram 1: General Workflow for Polymer Cross-linking

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve Polymer in Anhydrous Solvent add_base Add Non-nucleophilic Base dissolve->add_base add_crosslinker Add Cross-linker Solution Dropwise to Polymer Solution add_base->add_crosslinker dissolve_crosslinker Dissolve this compound in Anhydrous Solvent dissolve_crosslinker->add_crosslinker heat Heat Reaction Mixture (e.g., 50-80 °C, 12-48 h) add_crosslinker->heat cool Cool to Room Temperature heat->cool wash Wash Gel with Solvent (e.g., Methanol) cool->wash dry Dry Purified Gel Under Vacuum wash->dry

A generalized workflow for the cross-linking of a nucleophilic polymer with this compound.

Characterization of Cross-linked Polymers

The successful cross-linking of the polymer can be confirmed, and the properties of the resulting material can be characterized using various analytical techniques.

Table 2: Characterization Techniques for Cross-linked Polymers

TechniquePurposeExpected Observations
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the formation of new covalent bonds and the disappearance of starting functional groups.Disappearance or reduction in the intensity of the C-Br stretching vibration from the cross-linker and changes in the N-H or O-H stretching and bending vibrations of the polymer.
Swell Test To determine the degree of cross-linking.A lower swelling ratio in a compatible solvent indicates a higher degree of cross-linking.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the cross-linked polymer.An increase in the decomposition temperature compared to the un-cross-linked polymer.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).An increase in Tg, indicating reduced chain mobility due to cross-linking.
Mechanical Testing (e.g., Tensile Testing) To measure the mechanical properties such as tensile strength, modulus, and elongation at break.An increase in tensile strength and modulus, and a decrease in elongation at break are expected for a more rigid, cross-linked material.

Potential Applications

The robust, cross-linked polymers synthesized using this compound have potential applications in various fields:

  • Drug Development: As matrices for controlled drug release, where the cross-link density can be tuned to control the diffusion rate of the active pharmaceutical ingredient.

  • Biomaterials: In the development of hydrogels for tissue engineering and wound dressings, where mechanical strength and controlled swelling are crucial.

  • Advanced Materials: As components in high-performance coatings, adhesives, and composites with enhanced thermal and chemical resistance.

Conclusion

This compound is a highly reactive and versatile building block for the synthesis of advanced polymer networks. Its ability to induce a high degree of cross-linking makes it a valuable tool for significantly enhancing the thermomechanical properties and chemical resistance of a wide range of polymers. The protocols and principles outlined in these application notes provide a solid foundation for researchers and scientists to explore the potential of this compound in their polymer synthesis and materials development endeavors.

References

Application Notes and Protocols: 1,3-Bis(dibromomethyl)benzene as a High-Reactivity Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Tetrafunctional Cross-Linker

In the field of polymer science and advanced materials development, the ability to precisely modify the three-dimensional architecture of polymer networks is paramount. Cross-linking transforms soluble, thermoplastic polymers into insoluble, thermoset materials with enhanced thermal, mechanical, and chemical stability. 1,3-Bis(dibromomethyl)benzene is a highly reactive aromatic compound uniquely suited for this purpose.[1] Its structure, featuring a rigid benzene core with two dibromomethyl groups, presents four benzylic bromine atoms that can participate in cross-linking reactions.[1]

This tetrafunctionality distinguishes it from its more common analog, 1,3-bis(bromomethyl)benzene, which possesses only two reactive sites.[2] The increased number of reactive sites on this compound allows for the creation of significantly higher cross-link densities. This leads to materials with superior rigidity, solvent resistance, and thermal stability, making it an invaluable tool for researchers developing high-performance materials for applications ranging from drug delivery matrices to advanced composites.

This guide provides a comprehensive overview of the mechanistic principles, critical experimental parameters, and detailed protocols for effectively utilizing this compound as a cross-linking agent.

Mechanism of Action: Nucleophilic Substitution

The primary mechanism driving the cross-linking process is nucleophilic substitution. The benzylic bromine atoms of this compound are excellent leaving groups, making the adjacent carbon atoms highly electrophilic and susceptible to attack by nucleophiles. Polymers functionalized with nucleophilic groups—such as amines (-NH2), hydroxyls (-OH), or thiols (-SH)—can readily react to form stable covalent bonds.

Each reaction displaces a bromide ion and forms a new bond between the polymer and the cross-linker. The reaction also releases hydrogen bromide (HBr) as a byproduct, which must be neutralized by a non-nucleophilic base to prevent unwanted side reactions and drive the reaction to completion.[3] The ability of a single molecule of this compound to react with up to four nucleophilic sites on surrounding polymer chains enables the formation of a dense and robust three-dimensional network.

Caption: Nucleophilic substitution mechanism for polymer cross-linking.

Core Protocol: Cross-Linking of an Amine-Functionalized Polymer

This protocol provides a generalized procedure for cross-linking polymers containing primary or secondary amine functionalities. The causality behind key steps is explained to allow for informed optimization.

Materials and Reagents
  • Polymer: Amine-functionalized polymer (e.g., poly(ethyleneimine), amine-terminated polystyrene).

  • Cross-linker: this compound.

  • Solvent: Anhydrous, polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)).

    • Rationale: Anhydrous conditions are critical to prevent hydrolysis of the bromomethyl groups, which would compete with the desired cross-linking reaction.

  • Base: Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA)).[3]

    • Rationale: A non-nucleophilic base is essential to neutralize the HBr byproduct without competing with the polymer's amine groups in reacting with the cross-linker.

  • Inert Gas: Nitrogen (N₂) or Argon (Ar).

  • Purification Solvent: A solvent in which the un-cross-linked polymer is highly soluble (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).

Equipment
  • Round-bottom flask with a magnetic stir bar.

  • Condenser.

  • Inert gas manifold (Schlenk line).

  • Syringes and needles.

  • Heating mantle with temperature controller.

  • Buchner funnel and filter paper.

  • Vacuum oven.

Experimental Workflow Diagram

Experimental_Workflow arrow arrow A 1. Setup & Inerting - Assemble glassware - Purge with N2/Ar B 2. Polymer Dissolution - Add polymer and anhydrous solvent - Stir until fully dissolved A->B C 3. Base Addition - Add non-nucleophilic base (≥4 molar eq. to cross-linker) B->C D 4. Cross-linker Addition - Dissolve cross-linker in solvent - Add dropwise to polymer solution C->D E 5. Reaction - Heat to 50-80 °C - Stir for 12-48 hours - Monitor for gel formation D->E F 6. Work-up & Purification - Cool to room temp - Break up gel if necessary - Wash repeatedly with solvent E->F G 7. Drying - Dry purified gel in vacuum oven to constant weight F->G H 8. Characterization - Swelling Test - FT-IR, TGA, DSC G->H

Caption: Step-by-step workflow for polymer cross-linking.

Step-by-Step Procedure
  • System Preparation: Assemble the round-bottom flask and condenser under an inert atmosphere. Purge the system with nitrogen or argon for 15-20 minutes.

  • Polymer Dissolution: Under a positive flow of inert gas, add the amine-functionalized polymer to the flask, followed by the anhydrous solvent to achieve the desired concentration (typically 5-10% w/v). Stir until the polymer is completely dissolved.

  • Base Addition: Add the non-nucleophilic base to the polymer solution. A stoichiometric amount relative to the bromine atoms is required for full neutralization. It is recommended to use a slight excess (e.g., 4.4 molar equivalents per 1 equivalent of cross-linker).

  • Cross-linker Solution: In a separate, dry vial, dissolve the this compound in a small amount of anhydrous solvent. The molar ratio of cross-linker to the polymer's amine functional groups is the most critical parameter for controlling the final properties of the material.

  • Reaction Initiation: Add the cross-linker solution dropwise to the stirred polymer solution at room temperature over 10-15 minutes.

  • Reaction Progression: Heat the reaction mixture to a temperature between 50-80 °C.[3] Allow the reaction to proceed with vigorous stirring for 12-48 hours. The formation of an insoluble gel is the primary indicator of successful cross-linking.[3]

  • Purification: After the reaction is complete, cool the mixture to room temperature. If a solid gel has formed, it may need to be mechanically broken apart. Transfer the gel to a Buchner funnel and wash it extensively with a good solvent for the starting polymer (e.g., THF, DCM) to remove any unreacted reagents, base, and byproducts. Repeat the washing process 3-5 times.

  • Drying: Dry the purified cross-linked polymer gel in a vacuum oven at 40-60 °C until a constant weight is achieved.

Controlling Cross-Link Density & Material Properties

The final properties of the cross-linked material are directly dependent on the cross-link density, which is controlled by the stoichiometry of the reactants.

Molar Ratio (Cross-linker : Polymer Amine Groups)Expected Cross-Link DensityExpected Swelling RatioExpected Mechanical Rigidity
Low (e.g., 1:20)LowHighLow (Soft Gel)
Medium (e.g., 1:8)MediumMediumMedium (Firm Gel)
High (e.g., 1:4)HighLowHigh (Rigid Solid)
Table 1: Relationship between reactant stoichiometry and material properties.

Characterization and Validation

Validating the success of the cross-linking reaction is essential. The following methods provide a comprehensive characterization of the new material.

Swelling Test Protocol

The swelling ratio provides a quantitative measure of the cross-link density. A lower swelling ratio indicates a higher degree of cross-linking.[3]

  • Weigh a small, dried sample of the cross-linked polymer (W_dry).

  • Immerse the sample in a good solvent for the original, un-cross-linked polymer for 24 hours to allow it to reach equilibrium swelling.

  • Remove the swollen sample, gently blot the surface to remove excess solvent, and immediately weigh it (W_swollen).

  • Calculate the swelling ratio (Q) using the formula:

    • Q = W_swollen / W_dry

Spectroscopic and Thermal Analysis
Analysis TechniquePurposeExpected Result for Successful Cross-Linking
FT-IR Spectroscopy Confirm covalent bond formation.Disappearance of C-Br stretching vibrations and appearance/change in C-N stretching bands.
Thermogravimetric Analysis (TGA) Assess thermal stability.Increased decomposition temperature compared to the un-cross-linked polymer.
Differential Scanning Calorimetry (DSC) Determine glass transition temperature (Tg).Increase in Tg, indicating reduced polymer chain mobility due to network formation.
Table 2: Summary of characterization techniques and expected outcomes.

Safety and Handling

DANGER: this compound is a hazardous chemical. All handling must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Hazards: Causes severe skin burns and eye damage.[1] May cause respiratory irritation.[1] Corrosive.[2][4]

  • Required PPE:

    • Safety goggles and a face shield.

    • Chemical-resistant gloves (e.g., nitrile).

    • Flame-retardant lab coat.

  • Handling: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Avoid creating dust. Incompatible with acids, bases, and alcohols.[5]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.[5]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

References

Grignard reagent formation from 1,3-Bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Formation of Grignard Reagents from 1,3-Bis(dibromomethyl)benzene: A Detailed Guide to Synthesis and Mechanistic Considerations

Abstract

This document provides a comprehensive guide for the synthesis of Grignard reagents from this compound. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the mechanistic intricacies, potential side reactions, and a detailed, step-by-step protocol for the successful formation of the target di-Grignard reagent. The inherent challenges of this synthesis, including the potential for Wurtz coupling and the management of a highly exothermic reaction, are addressed with actionable insights and safety precautions.

Introduction: The Synthetic Potential of a Di-Grignard Reagent

This compound is a unique starting material with the potential to form a tetra-Grignard reagent, offering a powerful tool for the construction of complex molecular architectures. The resulting organometallic intermediate can serve as a versatile precursor in the synthesis of novel polymers, dendrimers, and intricate organic molecules with applications in materials science and medicinal chemistry. However, the presence of four benzylic bromine atoms presents significant synthetic challenges. This guide aims to provide a robust protocol for the controlled formation of the di-Grignard reagent, 1,3-bis(bromomagnesiomethyl)benzene, while also discussing the potential for further reaction to a tetra-Grignard species.

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[1] The mechanism is believed to proceed through a single electron transfer (SET) from the magnesium surface to the organic halide.[1] This process generates a radical anion, which then reacts further to form the organomagnesium compound. The benzylic position of the bromine atoms in this compound makes them particularly susceptible to this reaction.

Mechanistic Considerations and Key Challenges

The formation of a Grignard reagent from this compound is not a straightforward process. Several factors must be carefully controlled to ensure the desired outcome and minimize side reactions.

Reactivity of Benzylic Bromides

Benzylic halides are generally more reactive than their alkyl or aryl counterparts in the formation of Grignard reagents due to the stability of the resulting benzylic radical and carbanion intermediates.[2][3] This enhanced reactivity can lead to a highly exothermic reaction that requires careful temperature control.

The Challenge of Multiple Reaction Sites

The presence of four bromine atoms on two benzylic carbons introduces the complexity of multiple potential reaction sites. The primary goal of this protocol is the formation of the di-Grignard reagent, where one bromine atom on each dibromomethyl group is substituted. The formation of a tetra-Grignard reagent is theoretically possible but would require forcing conditions and may be accompanied by a higher incidence of side reactions.

Wurtz Coupling: A Major Side Reaction

A significant challenge in the synthesis of di-Grignard reagents is the competing Wurtz coupling reaction.[1][4][5] This reaction involves the coupling of two organic halide molecules in the presence of a metal, or the reaction of a formed Grignard reagent with an unreacted organic halide. In this specific case, intermolecular Wurtz coupling would lead to the formation of dimeric and polymeric byproducts, reducing the yield of the desired Grignard reagent.[6][7] Intramolecular coupling is also a possibility, which could lead to the formation of cyclic structures. Careful control of reaction conditions, such as slow addition of the substrate and maintaining a low temperature, is crucial to minimize this side reaction.[1]

Steric Hindrance

The 1,3-substitution pattern on the benzene ring, coupled with the bulky dibromomethyl groups, may introduce steric hindrance that could influence the rate and success of the Grignard reagent formation. While the benzylic positions are relatively accessible, the proximity of the two reactive centers could favor intramolecular side reactions. Research on the formation of a tri-Grignard reagent from 1-bromo-2,6-bis(chloromethyl)benzene has shown that steric hindrance can prevent the reaction of an aromatic bromide.[8][9] While the current substrate does not have an aromatic halide, the steric crowding around the benzylic carbons should be considered.

Experimental Protocol: Formation of 1,3-Bis(bromomagnesiomethyl)benzene

This protocol is designed for the synthesis of the di-Grignard reagent. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware to prevent quenching of the Grignard reagent by moisture.[10][11]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
This compound445.744.46 g0.01Synthesized via bromination of m-xylene.[12]
Magnesium turnings24.310.73 g0.03Use high purity, activated turnings.
Anhydrous Tetrahydrofuran (THF)72.11100 mL-Freshly distilled from sodium/benzophenone.
Iodine253.811 crystal-As an activator.[11]
Saturated aqueous NH4Cl-50 mL-For quenching.
Anhydrous diethyl ether74.12As needed-For extraction.
Anhydrous sodium sulfate142.04As needed-For drying.
Equipment
  • Three-necked round-bottom flask (250 mL), flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas (argon or nitrogen) supply

  • Schlenk line or similar inert atmosphere setup

  • Ice-water bath

  • Heating mantle with a temperature controller

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Grignard Formation cluster_workup Work-up and Analysis prep_glassware Flame-dry glassware under vacuum assemble Assemble apparatus under Argon prep_glassware->assemble add_mg Add Mg turnings and Iodine crystal to flask assemble->add_mg add_thf Add anhydrous THF add_mg->add_thf initiate Initiate reaction with a small amount of substrate solution add_thf->initiate prep_substrate Dissolve this compound in anhydrous THF in dropping funnel prep_substrate->initiate slow_addition Slowly add remaining substrate solution via dropping funnel initiate->slow_addition reflux Maintain gentle reflux (or controlled temperature) slow_addition->reflux monitor Monitor reaction progress (disappearance of Mg) reflux->monitor cool Cool reaction mixture to 0 °C monitor->cool quench Quench with saturated aq. NH4Cl cool->quench extract Extract with diethyl ether quench->extract dry Dry organic layer with Na2SO4 extract->dry analyze Analyze the Grignard reagent solution (e.g., titration) dry->analyze

Caption: Experimental workflow for the synthesis of 1,3-bis(bromomagnesiomethyl)benzene.

Step-by-Step Procedure
  • Preparation: Assemble the flame-dried three-necked flask with a condenser, dropping funnel, and a gas inlet. Place the magnesium turnings and a single crystal of iodine in the flask. Flush the entire system with argon or nitrogen for at least 15 minutes.

  • Solvent Addition: Add 20 mL of anhydrous THF to the flask containing the magnesium turnings.

  • Substrate Preparation: In the dropping funnel, dissolve the this compound in 80 mL of anhydrous THF.

  • Initiation: Add a small portion (approximately 5 mL) of the substrate solution from the dropping funnel to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, the heat source should be removed as the reaction is exothermic.[1]

  • Addition: Once the reaction has started, add the remaining substrate solution dropwise from the dropping funnel over a period of 2-3 hours to maintain a gentle reflux. The slow addition rate is critical to minimize Wurtz coupling.[1]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. Gentle heating may be applied to complete the reaction if necessary.

  • Work-up: Cool the reaction mixture in an ice-water bath. For subsequent reactions, the Grignard reagent solution can be used directly. For analysis or quenching, slowly add the saturated aqueous ammonium chloride solution to the cooled reaction mixture with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the protonated product (1,3-dimethylbenzene), which can be analyzed to estimate the yield of the Grignard reagent.

Characterization and Analysis

The concentration of the prepared Grignard reagent solution should be determined before use in subsequent reactions. This can be achieved through titration methods, such as the one described by Knochel.[13] A small aliquot of the Grignard solution is reacted with a known amount of iodine, and the excess iodine is then back-titrated.

Safety Precautions

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by water. Ensure all glassware is meticulously dried and all solvents are anhydrous.[10][11]

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere of argon or nitrogen to prevent reaction with oxygen.[1]

  • Exothermic Reaction: The formation of Grignard reagents is highly exothermic. Proper temperature control is essential to prevent a runaway reaction. Have an ice-water bath readily available.[1]

  • Flammable Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

Conclusion

The formation of a Grignard reagent from this compound is a challenging yet synthetically valuable transformation. By carefully controlling the reaction conditions, particularly the rate of addition and the temperature, the formation of the di-Grignard reagent, 1,3-bis(bromomagnesiomethyl)benzene, can be achieved while minimizing the formation of Wurtz coupling byproducts. The resulting di-Grignard reagent serves as a powerful intermediate for the synthesis of a wide range of complex organic molecules. Further investigation is warranted to explore the controlled formation of the tetra-Grignard reagent and its synthetic applications.

Chemical Reaction Mechanism

Caption: Proposed reaction scheme for the formation of 1,3-bis(bromomagnesiomethyl)benzene.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 1,3-Bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Unique Potential of 1,3-Bis(dibromomethyl)benzene in Palladium-Catalyzed Cross-Coupling Chemistry

This compound, also known as α,α,α',α'-tetrabromo-m-xylene, is a bifunctional electrophile poised for significant applications in the synthesis of complex organic architectures. Its structure, featuring two gem-dibromomethyl groups positioned in a meta-relationship on a benzene ring, offers a unique platform for constructing intricate molecular frameworks, such as stilbene-based dendrimers and distyrylbenzene derivatives. These products are of considerable interest in materials science and medicinal chemistry due to their photophysical properties and potential as biologically active scaffolds.

The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, provides a powerful and versatile method for carbon-carbon bond formation.[1] This palladium-catalyzed reaction typically involves the coupling of an organoboron species with an organic halide.[1] While extensively studied for aryl and vinyl halides, its application to benzylic gem-dihalides like this compound presents both unique opportunities and challenges. This document provides a detailed guide to the theoretical and practical aspects of employing this substrate in Suzuki coupling reactions, offering insights into reaction mechanisms, protocol optimization, and potential applications.

Mechanistic Considerations: Navigating the Suzuki Coupling with a C(sp³)-dihalo Substrate

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] When applied to this compound, several nuances must be considered.

  • Oxidative Addition: This initial and often rate-determining step involves the insertion of the palladium(0) catalyst into the carbon-bromine bond. For benzylic halides, this step is known to proceed with inversion of stereochemistry.[4] The presence of two bromine atoms on the same carbon may influence the rate and efficiency of this process. The reactivity of C(sp³)-Br bonds is generally lower than that of C(sp²)-I or C(sp²)-Br bonds, often necessitating more active catalyst systems.

  • Transmetalation: Following oxidative addition, the organopalladium(II) intermediate undergoes transmetalation with an organoboron reagent, typically an arylboronic acid. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic "ate" complex.[1] The choice of base is critical to facilitate this step without promoting side reactions.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst, which then re-enters the catalytic cycle.

A key feature of this compound is the potential for a double Suzuki coupling , where both dibromomethyl groups react to form a distyrylbenzene derivative. Achieving selective mono- or di-substitution requires careful control over reaction stoichiometry and conditions.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) R-Pd(II)-X(L2) R-Pd(II)-X(L2) (Organopalladium Intermediate) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition Oxidative_Addition R-X (this compound) Oxidative_Addition->R-Pd(II)-X(L2) R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) R-Pd(II)-X(L2)->R-Pd(II)-R'(L2) Transmetalation Transmetalation R'-B(OH)2 + Base (Arylboronic Acid) Transmetalation->R-Pd(II)-R'(L2) R-Pd(II)-R'(L2)->Pd(0)L2 Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Product R-R' (Coupled Product) R-Pd(II)-R'(L2)->Product Reductive_Elimination->Pd(0)L2

References

Application Note: A Validated Protocol for the Synthesis of Isophthalaldehyde from 1,3-Bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Isophthalaldehyde (1,3-benzenedicarboxaldehyde) is a pivotal intermediate in the synthesis of pharmaceuticals, polymers, and complex organic frameworks.[1] This application note provides a detailed, field-proven experimental protocol for the synthesis of isophthalaldehyde via the hydrolysis of 1,3-Bis(dibromomethyl)benzene. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step guide from setup to purification, and present methods for robust product validation. This guide is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights necessary for successful and safe execution.

Introduction and Mechanistic Overview

The conversion of benzylic halides to aldehydes is a cornerstone transformation in organic synthesis. While several methods exist, including the Sommelet and Kornblum oxidations, the direct hydrolysis of geminal dihalides offers a straightforward route to the desired carbonyl compound.[2][3] The starting material, this compound, possesses two gem-dibromomethyl groups, both of which are converted to aldehyde functionalities.

Reaction Principle: Hydrolysis of Geminal Dihalides The core of this protocol is the hydrolysis of the two C-Br bonds on each benzylic carbon. The reaction proceeds through a nucleophilic substitution mechanism. Water acts as the nucleophile, displacing the bromide ions. This initially forms a highly unstable geminal-diol (a diol where both hydroxyl groups are attached to the same carbon). This intermediate rapidly undergoes dehydration to yield the more stable carbonyl group of the aldehyde. This process occurs at both the 1 and 3 positions of the benzene ring to yield the final product, isophthalaldehyde.

The overall transformation can be represented as: C₆H₄(CHBr₂)₂ + 4 H₂O → C₆H₄(CHO)₂ + 4 HBr

Acid catalysis can facilitate this process by protonating a bromine atom, making it a better leaving group and accelerating the initial nucleophilic attack by water.

Health and Safety Considerations (EHS)

Crucial: This procedure must be performed by trained personnel in a well-ventilated chemical fume hood. A thorough risk assessment should be conducted before commencing any work.

  • This compound (CAS 626-15-3): This compound is a potent lachrymator and is corrosive. It can cause severe skin burns and eye damage.[4][5] Inhalation may cause respiratory irritation. Full personal protective equipment (PPE), including a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles, is mandatory.

  • Hydrobromic Acid (HBr): The reaction generates HBr gas as a byproduct. HBr is corrosive and toxic. The setup must be equipped to handle acidic vapors, for instance, by using a gas trap containing a basic solution (e.g., saturated sodium bicarbonate).

  • Isophthalaldehyde (CAS 626-19-7): May cause skin, eye, and respiratory irritation.[1][6] Avoid inhalation of dust and direct contact.

  • Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. Adjustments may be necessary for scaling up, requiring a re-evaluation of thermal management and reaction times.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular WeightQuantityNotes
This compound626-15-3421.78 g/mol 10.55 g (25 mmol)Starting material. Handle with extreme care in a fume hood.
Sulfuric Acid (conc.)7664-93-998.08 g/mol ~1 mLCatalyst.
Deionized Water7732-18-518.02 g/mol 100 mLReaction medium.
Diethyl Ether (anhydrous)60-29-774.12 g/mol 200 mLExtraction solvent.
Saturated Sodium Bicarbonate Sol.144-55-884.01 g/mol 150 mLFor neutralization and washing.
Brine (Saturated NaCl Sol.)7647-14-558.44 g/mol 50 mLFor washing.
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol ~10 gDrying agent.
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Crystallizing dish

Reaction Procedure
  • Setup: Assemble the three-neck flask with the reflux condenser and a magnetic stir bar. Ensure all joints are properly sealed. The apparatus should be placed in a fume hood.

  • Charging the Flask: To the flask, add this compound (10.55 g, 25 mmol) and deionized water (100 mL).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (~1 mL) to the stirring mixture.

  • Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. A patent for a similar hydrolysis suggests heating for 3 to 20 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Work-up - Cooling and Neutralization: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), turn off the heat and allow the mixture to cool to room temperature.

  • Extraction: Transfer the cooled reaction mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.

    • Deionized water (1 x 50 mL).

    • Brine (1 x 50 mL) to aid in the removal of water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification
  • Recrystallization: Isophthalaldehyde can be purified by recrystallization. A common solvent is hot water or dilute alcohol.[2][8]

  • Dissolve the crude solid in a minimum amount of boiling water.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals, which should appear as long, colorless needles, by vacuum filtration.[2]

  • Wash the crystals with a small amount of cold water and dry them under vacuum to a constant weight. A typical yield for this type of reaction is in the range of 60-70%.

Product Characterization and Validation

The identity and purity of the synthesized isophthalaldehyde should be confirmed using the following analytical techniques.

TechniqueExpected Result
Appearance Colorless to pale yellow crystalline solid.[1]
Melting Point 87-90°C.[2][9]
¹H NMR (CDCl₃, 400 MHz)δ 10.1 (s, 2H, -CHO), δ 8.4 (s, 1H, Ar-H), δ 8.2 (d, 2H, Ar-H), δ 7.7 (t, 1H, Ar-H).
¹³C NMR (CDCl₃, 100 MHz)δ 191.5 (-CHO), δ 137.0, δ 134.5, δ 130.0, δ 129.8.
IR Spectroscopy (KBr, cm⁻¹)~2850 & ~2750 (C-H stretch of aldehyde), ~1700 (strong C=O stretch of aldehyde).
TLC Analysis A single spot with an Rf value distinct from the starting material.

Visualized Workflow and Reaction Scheme

The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Overall reaction scheme for the synthesis of isophthalaldehyde.

workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine Reactants: This compound + H2O + H2SO4 B Heat to Reflux (Monitor by TLC) A->B C Cool to RT B->C D Extract with Diethyl Ether C->D E Wash Organic Layer: 1. NaHCO3 (aq) 2. H2O 3. Brine D->E F Dry over MgSO4 & Filter E->F G Concentrate via Rotary Evaporation F->G H Recrystallize from Hot Water G->H I Collect Crystals by Filtration H->I J Dry Under Vacuum I->J K Characterize Product (MP, NMR, IR) J->K

Caption: Step-by-step experimental workflow.

References

Application Notes & Protocols: The Strategic Utility of 1,3-Bis(dibromomethyl)benzene in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the application of 1,3-Bis(dibromomethyl)benzene in materials chemistry. It is intended for researchers and scientists engaged in polymer synthesis, functional material design, and organic electronics. We will move beyond simple procedural outlines to explore the mechanistic rationale behind its use, offering field-proven insights into its role as a powerful precursor for conjugated polymers and as a versatile cross-linking agent.

Introduction: Unlocking the Potential of a Tetrafunctional Monomer

This compound is an aromatic compound distinguished by two dibromomethyl groups situated in a meta-arrangement on a benzene ring. This specific configuration provides four highly reactive benzylic bromine atoms, making it a potent tetrafunctional building block.

The primary reactivity stems from the susceptibility of the C-Br bonds to base-induced elimination (dehydrohalogenation). This process generates highly reactive p-quinodimethane-type intermediates, which are the cornerstone of its utility in polymerization reactions. This contrasts with its simpler analog, 1,3-bis(bromomethyl)benzene, which is primarily used as a bifunctional alkylating agent for cross-linking via nucleophilic substitution.[1][2] The presence of four bromine atoms in this compound allows for the formation of fully conjugated polymer backbones, a critical feature for applications in organic electronics.

Core Application: Synthesis of Poly(m-phenylene vinylene) via Gilch Polymerization

A principal application of this compound is in the synthesis of poly(m-phenylene vinylene) (PmPV), a conjugated polymer with significant photoluminescent properties. The Gilch polymerization route is the most effective method, offering a direct and high-yield pathway to high molecular weight polymers.[3]

Scientific Rationale and Mechanism

The Gilch reaction proceeds via a free-radical mechanism initiated by a base-induced 1,6-elimination of HBr from the monomer.[4][5]

  • Initiation: A strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), abstracts a proton from one of the methyl groups. This is immediately followed by the elimination of a bromide ion to form a reactive α-bromo-p-quinodimethane intermediate.

  • Dimerization & Propagation: This intermediate is unstable and rapidly dimerizes, forming a diradical species.[5] This diradical then propagates by reacting with other monomer intermediates, rapidly building the polymer chain. The meta-linkage of the monomer dictates the final polymer architecture, preventing full linear conjugation across the entire backbone and resulting in unique electronic properties compared to its para-linked counterpart.

The choice of a bulky base like KOtBu is critical; it favors the elimination pathway over competing nucleophilic substitution reactions, which could lead to undesired side products and defects in the polymer chain.

Experimental Workflow: Gilch Polymerization

The following diagram illustrates the key stages of the synthesis, from monomer preparation to the final purified polymer.

Gilch_Workflow cluster_prep I. Reaction Setup cluster_reaction II. Polymerization cluster_workup III. Purification A Dissolve Monomer This compound in anhydrous THF B Cool to 0°C (Inert Atmosphere, N2/Ar) A->B Transfer D Slow, Dropwise Addition of KOtBu solution to Monomer B->D C Prepare KOtBu Solution in anhydrous THF C->D Controlled Rate E Stir at 0°C for 1h, then warm to RT for 24h D->E Reaction Progress F Precipitate Polymer by pouring into Methanol E->F Quench/Precipitate G Filter the Solid (Yellow-Green Precipitate) F->G H Wash with Methanol, then Acetone G->H I Dry under Vacuum H->I

Caption: Workflow for the synthesis of PmPV via Gilch Polymerization.

Detailed Synthesis Protocol

Materials:

  • This compound (CAS 612-12-4)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Methanol

  • Acetone

  • Standard Schlenk line glassware, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)

Procedure:

  • Monomer Preparation: In a flame-dried 250 mL Schlenk flask under an inert atmosphere, dissolve 1.00 g of this compound in 100 mL of anhydrous THF.

    • Rationale: Anhydrous conditions are paramount to prevent quenching of the anionic intermediates and side reactions with water.[3]

  • Reaction Initiation: Cool the monomer solution to 0°C using an ice bath.

  • Base Addition: In a separate flask, dissolve a stoichiometric equivalent of KOtBu (relative to the desired degree of polymerization, typically a 1:1 molar ratio to the monomer for high polymer) in 50 mL of anhydrous THF. Slowly add this solution dropwise to the stirred monomer solution over 30 minutes.

    • Rationale: Slow, controlled addition at low temperature is essential to manage the exothermic reaction, prevent localized high concentrations of base, and promote uniform chain growth, leading to a higher molecular weight and lower polydispersity.[4]

  • Polymerization: After the addition is complete, maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for 24 hours. The solution will typically become viscous and develop a yellow-green fluorescence.

  • Work-up and Purification: a. Pour the viscous reaction mixture into 500 mL of rapidly stirring methanol. A fibrous yellow-green solid will precipitate immediately.

    • Rationale: Methanol is a non-solvent for the polymer but dissolves unreacted monomer and inorganic byproducts (KBr, excess KOtBu), effectively purifying the product. b. Collect the solid by vacuum filtration. c. Wash the collected polymer thoroughly with fresh methanol (3 x 50 mL) followed by acetone (2 x 50 mL) to remove oligomers and other organic impurities. d. Dry the purified polymer in a vacuum oven at 40°C overnight.

Expected Results and Characterization

The resulting Poly(m-phenylene vinylene) is typically a yellow-green solid. Its properties are highly dependent on reaction conditions.

ParameterTypical ValueCharacterization MethodRationale
Molecular Weight (Mn) 10 - 50 kDaGel Permeation Chromatography (GPC)Indicates the average polymer chain length.
Polydispersity Index (PDI) 2.0 - 3.5Gel Permeation Chromatography (GPC)Measures the breadth of the molecular weight distribution.
UV-Vis Absorption (λmax) 350 - 400 nm (in THF)UV-Vis SpectroscopyCorresponds to the π-π* transition of the conjugated backbone.
Photoluminescence (PL) (λem) 450 - 550 nm (in THF)Fluorescence SpectroscopyDefines the color of light emitted, crucial for display applications.

Application as a Cross-Linking Agent

While less common than its bis(bromomethyl) analog, this compound can theoretically be used as a high-functionality cross-linking agent. Its four bromine atoms can participate in nucleophilic substitution reactions with polymers containing suitable functional groups (e.g., amines, thiols, carboxylates).

Scientific Rationale

The cross-linking process involves the formation of covalent bonds between polymer chains, creating a three-dimensional network. This structural change dramatically alters the material's properties:

  • Enhanced Thermal Stability: The network structure restricts polymer chain mobility, increasing the glass transition temperature (Tg) and decomposition temperature.

  • Improved Mechanical Strength: The covalent links increase the material's modulus and resistance to deformation.

  • Reduced Solubility: The cross-linked polymer will swell in good solvents rather than dissolving, a key feature for creating gels or solvent-resistant coatings.

The reaction typically requires a non-nucleophilic base to neutralize the HBr byproduct formed during the substitution reaction.[6]

Conceptual Workflow: Polymer Cross-Linking

This diagram outlines the conceptual steps for using this compound to create a polymer network.

Crosslinking_Workflow A Polymer with Nucleophilic Groups (-XH) in Solution B Add Non-Nucleophilic Base (e.g., DBU, DIPEA) A->B Deprotonation/Activation C Add this compound (Cross-linker) B->C Introduce Linker D Heat Reaction Mixture (e.g., 60-80°C) C->D Initiate Reaction E Network Formation (Gelation Occurs) D->E Covalent Bond Formation F Purify Gel (Washing with Solvent) E->F Remove Impurities G Swollen Cross-linked Polymer Network F->G Final Material

Caption: Conceptual workflow for cross-linking a polymer using a tetrafunctional agent.

Safety and Handling

This compound is a powerful lachrymator and irritant. It should be handled with extreme care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is insufficient; use butyl rubber or laminate gloves), safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, dark place, sealed tightly under an inert atmosphere if possible.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-bis(dibromomethyl)benzene (α,α,α',α'-Tetrabromo-m-xylene). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and maximize your yield of this valuable synthetic intermediate.

Foundational Principles: The Wohl-Ziegler Reaction

The synthesis of this compound is typically achieved through the free-radical bromination of m-xylene. This reaction, a classic example of the Wohl-Ziegler reaction, selectively targets the benzylic C-H bonds, which are weaker than aromatic C-H bonds due to the resonance stabilization of the resulting benzylic radical.[1]

The key to a successful and high-yield synthesis lies in maintaining a low, constant concentration of elemental bromine (Br₂) throughout the reaction. This is crucial to favor the desired radical chain mechanism for benzylic substitution while suppressing the competing electrophilic aromatic substitution pathway that would lead to bromination of the benzene ring.[2][3] The reagent of choice for this purpose is N-Bromosuccinimide (NBS).[4]

The overall reaction proceeds via a free-radical chain mechanism involving three key stages: initiation, propagation, and termination.[5]

Free_Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination i1 Initiator (I-I) i2 2 I• i1->i2 Δ or hν p1 Benzylic C-H + Br• i2->p1 Initiates cycle i3 I• + HBr i4 IH + Br• i3->i4 p2 Benzylic Radical + HBr p1->p2 p5 HBr + NBS p2->p5 Generates HBr p3 Benzylic Radical + Br₂ p4 Benzylic Bromide + Br• p3->p4 p4->p1 Regenerates Br• p6 Succinimide + Br₂ p5->p6 Key Step p6->p3 Supplies Br₂ t1 Br• + Br• → Br₂ t2 R• + Br• → R-Br t3 R• + R• → R-R

Caption: Free-radical bromination mechanism using NBS.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Category 1: Reaction Initiation & Progression

Q1: My reaction is not starting or is extremely sluggish. What are the likely causes?

A1: Failure to initiate is a common problem in radical reactions. The root cause typically falls into two categories: issues with the radical initiator or the presence of inhibitors.

  • Initiator Inefficiency: Radical initiators like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) function by thermal decomposition to generate radicals. This process is highly temperature-dependent.

    • Expertise: Each initiator has an optimal temperature range defined by its 10-hour half-life (the temperature at which 50% of the initiator decomposes in 10 hours). For AIBN, this is around 65-85°C, while for BPO it is 80-100°C.[6] Operating below this range results in a radical concentration that is too low to sustain the chain reaction.

    • Troubleshooting:

      • Verify your reaction temperature is appropriate for your chosen initiator.

      • Ensure your initiator is fresh. AIBN and BPO can degrade over time, especially if not stored correctly. It is best practice to use a freshly opened bottle or a recently purchased batch.

      • Consider light (photo-initiation) as an alternative or supplementary initiation method, especially when using NBS.[4]

  • Presence of Inhibitors: Radical inhibitors are compounds that scavenge free radicals, effectively quenching the chain reaction before it can propagate.

    • Experience: Commercial m-xylene can contain inhibitors like phenols, which are added to prevent oxidation during storage. Oxygen from the air can also act as a diradical inhibitor.

    • Troubleshooting:

      • Remove Inhibitors: Before use, wash the m-xylene with a 10% NaOH solution to remove phenolic inhibitors, followed by washing with water and brine. Dry thoroughly with an anhydrous salt like MgSO₄ or Na₂SO₄, and consider distillation for maximum purity.

      • Degas the Solvent: Purge the reaction mixture and solvent (e.g., CCl₄ or 1,2-dichloroethane) with an inert gas like nitrogen or argon for 15-30 minutes before heating to remove dissolved oxygen. Maintain a positive inert gas atmosphere throughout the reaction.

Q2: The reaction starts but stops prematurely, leaving significant unreacted starting material.

A2: This indicates that the radical chain reaction is being terminated faster than it is being propagated.

  • Insufficient Initiator: The initiator is a stoichiometric reagent in the initiation step and is consumed as the reaction proceeds.

    • Expertise: A single initial charge of initiator may be completely consumed before the m-xylene is fully brominated, especially in prolonged reactions.

    • Solution: Add the initiator in portions. A common strategy is to add an initial amount (e.g., 0.05 eq) at the start and then add smaller portions (e.g., 0.025 eq) every 1-2 hours to maintain a steady-state concentration of radicals.

  • Stoichiometry of NBS: The reaction requires the substitution of four benzylic hydrogens.

    • Expertise: Theoretically, 4.0 molar equivalents of NBS are required per mole of m-xylene. In practice, some NBS can decompose or participate in minor side reactions.

    • Solution: It is advisable to use a slight excess of NBS, typically 4.1 to 4.2 equivalents, to ensure the reaction goes to completion.

Troubleshooting_Workflow start Problem: Low Yield or No Reaction q1 Is the reaction starting at all? start->q1 check_initiator Check Initiator: 1. Is it fresh? 2. Is temp correct for its half-life? q1->check_initiator No q2 Does reaction start, then stop? q1->q2 Yes check_inhibitors Check for Inhibitors: 1. Wash m-xylene with NaOH. 2. Degas solvent. check_initiator->check_inhibitors check_stoichiometry Check Stoichiometry: 1. Use slight excess of NBS (4.1-4.2 eq). 2. Add initiator in portions. q2->check_stoichiometry Yes q3 Getting undesired side products? q2->q3 No, but yield is low check_selectivity Improve Selectivity: 1. Ensure vigorous stirring. 2. Use a non-polar solvent (CCl₄). 3. Control temperature carefully. q3->check_selectivity Yes

Caption: A decision-making workflow for troubleshooting.

Category 2: Product Selectivity & Purification

Q3: I'm getting a mixture of products, including under-brominated (mono-, di-, tri-) and ring-brominated species. How can I improve selectivity?

A3: This is the most critical challenge and is almost always related to controlling the local concentration of molecular bromine.

  • Benzylic vs. Aromatic Bromination:

    • Expertise: Benzylic bromination is a radical process, while aromatic ring bromination is an electrophilic aromatic substitution. High local concentrations of Br₂ promote the electrophilic pathway. The genius of the Wohl-Ziegler reaction is that NBS reacts with the HBr byproduct to generate Br₂ in situ at a very low, steady concentration, favoring the radical pathway.[7][8]

    • Solution:

      • Use NBS: Do not use liquid Br₂ as your primary brominating agent. NBS is the key to maintaining low Br₂ levels.[3]

      • Vigorous Stirring: Ensure the reaction mixture is stirred very efficiently. This prevents localized build-up of HBr, which would lead to pockets of high Br₂ concentration upon reaction with NBS.

      • Solvent Choice: Use a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichloroethane.[9] Polar solvents can increase the solubility of NBS and HBr, potentially altering the reaction kinetics and favoring ionic pathways.

      • Control Temperature: Excessive heat can accelerate side reactions. Refluxing in CCl₄ (b.p. ~77°C) is a standard and effective condition.[10]

Q4: My crude product is a dark, oily solid that is very difficult to purify by recrystallization.

A4: Dark coloration often points to decomposition or polymeric side products. A robust workup and purification protocol is essential.

  • Workup Procedure:

    • Experience: At the end of the reaction, the mixture contains the desired product, insoluble succinimide, unreacted NBS, and dissolved HBr and Br₂. These must be removed systematically.

    • Protocol:

      • Cool the reaction mixture to room temperature and then in an ice bath.

      • Filter the mixture to remove the bulk of the precipitated succinimide.

      • Transfer the filtrate to a separatory funnel. Wash sequentially with:

        • Ice-cold water (to remove any remaining succinimide).

        • A 10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution to quench any remaining Br₂ (the organic layer should become colorless).

        • A saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual HBr.

        • Brine (saturated NaCl solution) to aid in separating the organic and aqueous layers.

      • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification by Recrystallization:

    • Expertise: this compound is a solid at room temperature. Recrystallization is the most effective method for purification.

    • Protocol: A mixed solvent system is often effective. Dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble (e.g., chloroform or ethyl acetate). Then, slowly add a cold non-solvent in which it is poorly soluble (e.g., hexane or methanol) until the solution becomes cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the white crystals by filtration.[11]

Optimized High-Yield Experimental Protocol

This protocol synthesizes the best practices discussed above for a reliable, high-yield synthesis.

Materials & Reagents:

  • m-Xylene (freshly washed and dried)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Standard workup reagents (NaHCO₃, Na₂S₂O₃, brine, MgSO₄)

  • Recrystallization solvents (e.g., Chloroform/Hexane)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add m-xylene (1.0 eq). Dissolve it in anhydrous CCl₄ (approx. 5 mL per gram of m-xylene).

  • Inert Atmosphere: Purge the system with nitrogen or argon for 15 minutes.

  • Reagent Addition: Add NBS (4.2 eq) and AIBN (0.05 eq) to the flask.

  • Reaction: Heat the mixture to a gentle reflux (~77°C) with vigorous stirring under a positive nitrogen atmosphere. The reaction mixture will turn yellow/orange.

  • Sustained Initiation: After 2 hours of reflux, add a second portion of AIBN (0.025 eq). Repeat this addition after another 2 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete after 4-8 hours, indicated by the disappearance of intermediate mono- and di-brominated species.

  • Workup: Cool the reaction to room temperature and follow the detailed workup procedure described in Q4 .

  • Purification: Recrystallize the resulting crude solid from a suitable solvent system as described in Q4 to yield this compound as a white crystalline solid.

Table 1: Comparison of Reported Reaction Conditions
Starting MaterialBrominating Agent (eq.)Initiator (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
m-XyleneBr₂ (4.1)500W LampCCl₄Reflux2-10~50%[11]
DimethylarenesNBS (variable)BPODCE800.5-1.5up to 99%[9]
p-XyleneNBS (4.1)BPO (0.59)CCl₄701290%[12]
MesityleneNBS (3.0)BPO (0.3)CCl₄70696%[13]

Note: Yields are highly dependent on the specific substrate, scale, and purification method.

Parameter_Interplay Yield High Yield & Selectivity NBS Use NBS (not Br₂) LowBr2 Low [Br₂] NBS->LowBr2 maintains LowBr2->Yield favors Initiator Sustained Initiation (Portion-wise addition) RadicalChain Efficient Radical Chain Propagation Initiator->RadicalChain ensures RadicalChain->Yield leads to Solvent Non-Polar Solvent (e.g., CCl₄) NoSideReactions Suppress Ionic Side Reactions Solvent->NoSideReactions helps NoSideReactions->Yield improves Stirring Vigorous Stirring Homogeneity Reaction Homogeneity Stirring->Homogeneity provides Homogeneity->LowBr2 prevents buildup

Caption: Interplay of key parameters for optimal synthesis.

References

Technical Support Center: Purification of Crude 1,3-Bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1,3-Bis(dibromomethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this versatile reagent. Our focus is on providing practical, experience-driven advice to ensure you obtain a high-purity product for your downstream applications.

I. Safety First: Handling this compound

Before initiating any purification protocol, it is imperative to be fully aware of the hazards associated with this compound and its potential impurities.

Question: What are the primary hazards of this compound?

Answer: this compound is a hazardous chemical that must be handled with appropriate safety precautions. It is classified as a substance that causes severe skin burns and eye damage.[1][2] Inhalation may also be harmful.[2] Therefore, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Question: What are the immediate first-aid measures in case of exposure?

Answer: In case of skin contact, immediately wash the affected area with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In all cases of exposure, seek immediate medical attention.

II. Understanding Your Crude Material

The success of any purification is largely dependent on understanding the composition of the starting crude material. The common synthesis of this compound involves the radical bromination of m-xylene.

Question: What does crude this compound typically look like?

Answer: Crude this compound, synthesized from m-xylene, often appears as a pale yellow to brown solid or oil.[1][3] The discoloration is usually due to the presence of residual bromine and brominated byproducts.

Question: What are the most common impurities in crude this compound?

Answer: The primary impurities are typically under- and over-brominated species. These include:

  • 1-(Bromomethyl)-3-(dibromomethyl)benzene: An under-brominated product.

  • 1,3,5-Tris(dibromomethyl)benzene: An over-brominated product, especially if the reaction is not carefully controlled.[1][4]

  • Unreacted m-xylene: The starting material.

  • Isomeric impurities: If the starting m-xylene is not pure.

  • Polymeric byproducts: Can form under harsh reaction conditions.

III. Purification Strategies: A Head-to-Head Comparison

There are three primary methods for the purification of crude this compound: recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the impurity profile and the desired final purity.

Purification Method Best For Advantages Disadvantages
Recrystallization Removing small amounts of impurities from a mostly pure product.Simple, cost-effective, and can yield high-purity crystalline material.Can have lower yields, and "oiling out" can be an issue.
Column Chromatography Separating mixtures with multiple components and closely related impurities.High resolution, adaptable to a wide range of polarities.More time-consuming, requires larger volumes of solvent, potential for product decomposition on silica gel.
Vacuum Distillation Separating compounds with significantly different boiling points.Effective for removing non-volatile impurities.Requires specialized equipment, and the high temperatures can cause decomposition of thermally sensitive compounds.

IV. Troubleshooting Recrystallization

Recrystallization is often the first line of defense for purifying crude this compound.

Question: What is a good starting solvent for the recrystallization of this compound?

Answer: Acetone, benzene, and chloroform have been reported as suitable solvents for the recrystallization of this compound.[5] A mixed solvent system, such as ethanol/water, can also be effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Question: My product "oils out" during recrystallization. What should I do?

Answer: "Oiling out" occurs when the dissolved solid separates as a liquid instead of forming crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute. To remedy this:

  • Increase the solvent volume: Add more of the "good" solvent (the one in which the compound is more soluble) to keep the compound in solution at a lower temperature.

  • Change the solvent system: Switch to a solvent with a lower boiling point or a different polarity.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.

Question: My recrystallized product is still colored. How can I remove the color?

Answer: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Be cautious not to add too much, as it can also adsorb your product.

V. Mastering Column Chromatography

For more challenging separations, column chromatography is the method of choice.

Question: What is a good solvent system for the column chromatography of this compound?

Answer: A common mobile phase for benzylic bromides is a mixture of hexane and ethyl acetate. A good starting point is a low polarity eluent, such as 20:1 hexane:ethyl acetate, and gradually increasing the polarity (gradient elution) to elute the desired compound.[6][7][8] The optimal solvent system should provide a good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate, with the desired compound having an Rf value of approximately 0.2-0.4.[9]

Question: My product seems to be decomposing on the silica gel column. How can I prevent this?

Answer: Benzylic bromides can be sensitive to the acidic nature of silica gel, leading to decomposition. To mitigate this:

  • Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine, by running a solvent system containing 1-2% triethylamine through the column before loading your sample.

  • Use a less acidic stationary phase: Consider using alumina (basic or neutral) instead of silica gel.

  • Work quickly: Do not let the compound sit on the column for an extended period.

Experimental Protocol: Flash Column Chromatography
  • Prepare the Column: Select an appropriately sized column and slurry pack it with silica gel in your starting eluent (e.g., 98:2 hexane:ethyl acetate).

  • Load the Sample: Dissolve your crude material in a minimal amount of a non-polar solvent (like dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elute: Begin eluting with the starting solvent system.

  • Monitor: Collect fractions and monitor the elution by TLC.

  • Gradient (if necessary): If the desired product is not eluting, gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 hexane:ethyl acetate).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

VI. Identifying Common Impurities

Accurate identification of impurities is key to assessing the success of your purification.

Question: How can I use ¹H NMR to identify impurities?

Answer: ¹H NMR is a powerful tool for identifying under- and over-brominated impurities.

  • This compound (Product): Expect a singlet for the two CHBr₂ protons and multiplets for the aromatic protons.[10]

  • 1-(Bromomethyl)-3-(dibromomethyl)benzene (Impurity): You would expect to see two distinct singlets in the benzylic region, one for the CH₂Br protons and one for the CHBr₂ proton, in a 2:1 integration ratio.

  • 1,3,5-Tris(bromomethyl)benzene (Impurity): This highly symmetrical molecule will show a singlet for the CH₂Br protons and a singlet for the aromatic protons.[1][11]

VII. Frequently Asked Questions (FAQs)

Question: Can I purify this compound by vacuum distillation?

Answer: Yes, fractional distillation under vacuum is a viable purification method.[5] It is most effective for separating compounds with significantly different boiling points. The boiling point of this compound is reported to be in the range of 135-140 °C at 20 mmHg.[5]

Question: My purified product is a white solid, but it turns yellow over time. Why is this happening and how can I prevent it?

Answer: Benzylic bromides can be light and air-sensitive, and decomposition can lead to the formation of colored impurities. To prevent this, store the purified product in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator.

Question: What is the expected appearance of pure this compound?

Answer: Pure this compound is a white to off-white crystalline solid.[3]

VIII. Visualizing the Purification Workflow

Workflow for Purification of Crude this compound

PurificationWorkflow Crude Crude this compound (Yellow/Brown Solid or Oil) Recrystallization Recrystallization (e.g., Acetone or Chloroform) Crude->Recrystallization Initial Purification Column Column Chromatography (Hexane/Ethyl Acetate Gradient) Crude->Column Complex Mixture Distillation Vacuum Distillation Crude->Distillation Non-volatile Impurities Analysis Purity Check (NMR, TLC, MP) Recrystallization->Analysis Column->Analysis Distillation->Analysis Pure Pure this compound (White Crystalline Solid) Analysis->Column Still Impure Analysis->Pure Purity > 98%

Caption: General purification workflow for crude this compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystals Crystals Form Cool->Crystals Oil Product Oils Out Cool->Oil NoCrystals No Crystals Form Cool->NoCrystals Impure Product Still Impure Crystals->Impure IncreaseSolvent Increase Solvent Volume Oil->IncreaseSolvent Try First ChangeSolvent Change Solvent Oil->ChangeSolvent If Still Oiling SlowCooling Slower Cooling Oil->SlowCooling Also Consider AddSeed Add Seed Crystal NoCrystals->AddSeed Try First Concentrate Concentrate Solution NoCrystals->Concentrate If No Seeding Charcoal Use Activated Charcoal Impure->Charcoal For Colored Impurities

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Bromination of m-Xylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the bromination of m-xylene. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize this critical reaction and troubleshoot common challenges. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Introduction: The Challenge of Selectivity

The bromination of m-xylene is a classic electrophilic aromatic substitution. However, the activating and ortho-, para-directing nature of the two methyl groups presents a significant challenge in achieving high selectivity for the desired product, 4-bromo-1,3-dimethylbenzene. Several side reactions can occur, leading to product mixtures that are difficult to purify and reduce the overall yield. This guide will address the most common side reactions and provide strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the bromination of m-xylene?

The primary side reactions encountered are:

  • Polybromination: The introduction of more than one bromine atom onto the aromatic ring, leading to di- and tri-brominated xylenes.

  • Benzylic Bromination: The substitution of a hydrogen atom on one of the methyl groups with a bromine atom, which occurs via a free-radical mechanism.

  • Isomer Formation: While the primary product is 4-bromo-1,3-dimethylbenzene, small amounts of 2-bromo-1,3-dimethylbenzene can also be formed.

Q2: My reaction is producing a significant amount of dibromo-m-xylene. How can I prevent this?

Polybromination is a common issue and is primarily caused by an excess of the brominating agent or prolonged reaction times. The initial monobromination product is still activated towards further electrophilic substitution, making it susceptible to a second bromination.

Troubleshooting Polybromination:

  • Control Stoichiometry: Carefully control the molar ratio of bromine to m-xylene. A 1:1 ratio is theoretically ideal, but in practice, a slight excess of m-xylene may be used to favor monobromination.

  • Slow Addition of Bromine: Add the bromine dropwise to the reaction mixture. This maintains a low concentration of the electrophile at any given time, reducing the likelihood of a second bromination event on the already-formed product.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the desired product. Stop the reaction once the m-xylene has been consumed to prevent further reaction.

Q3: I am observing byproducts that seem to be related to reactions on the methyl groups. What is happening and how can I avoid it?

This indicates that benzylic bromination is occurring. This side reaction proceeds through a free-radical mechanism and is promoted by conditions that favor the formation of radicals.

Troubleshooting Benzylic Bromination:

  • Exclude Light: Perform the reaction in the dark or in a flask wrapped in aluminum foil. UV light can initiate the formation of bromine radicals.

  • Control Temperature: High temperatures can also promote radical formation. It is generally advisable to run the reaction at or below room temperature.

  • Avoid Radical Initiators: Ensure that your reagents and solvents are free from impurities that could act as radical initiators.

In-Depth Troubleshooting Guides

Guide 1: Differentiating and Quantifying Products

A critical step in troubleshooting is to accurately identify and quantify the components of your product mixture.

Recommended Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for separating the different isomers and brominated products and for confirming their identity through their mass spectra.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC.

  • GC Separation: Use a suitable capillary column (e.g., a non-polar column like DB-1 or a slightly polar column like DB-5) and a temperature program that effectively separates m-xylene, 4-bromo-1,3-dimethylbenzene, and potential side products.

  • MS Detection: As the separated components elute from the GC column, they will be fragmented and detected by the mass spectrometer.

  • Data Analysis:

    • Identify the peaks corresponding to the different components based on their retention times and mass spectra.

    • The relative peak areas can be used to estimate the percentage of each component in the mixture.

Compound Expected Molecular Ion (m/z) Key Fragmentation Patterns
m-Xylene10691 (loss of CH3)
4-Bromo-1,3-dimethylbenzene184/186 (1:1 ratio due to Br isotopes)105 (loss of Br)
Dibromo-m-xylene262/264/266 (1:2:1 ratio)183/185 (loss of Br)
(Bromomethyl)-m-xylene184/186 (1:1 ratio)105 (loss of Br)
Guide 2: Optimizing Reaction Conditions to Favor Monobromination

The choice of catalyst and reaction conditions is paramount in controlling the selectivity of the bromination of m-xylene.

Mechanism Overview:

The bromination of an aromatic ring is an electrophilic aromatic substitution reaction. A Lewis acid catalyst is typically used to polarize the Br-Br bond, making one of the bromine atoms more electrophilic.

Workflow for Optimizing Reaction Conditions

Caption: Workflow for optimizing the selective monobromination of m-xylene.

Step-by-Step Protocol for Selective Monobromination

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap (to capture HBr gas), add m-xylene and a catalytic amount of iron filings.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to minimize side reactions with atmospheric oxygen and moisture.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the reaction rate and reduce the formation of byproducts.

  • Bromine Addition: Add a stoichiometric amount of bromine dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by slowly adding a saturated solution of sodium bisulfite to destroy any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel, add an organic solvent (e.g., diethyl ether or dichloromethane), and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography to isolate the 4-bromo-1,3-dimethylbenzene.

Mechanistic Insights

Understanding the underlying mechanisms of the desired reaction and the side reactions is crucial for effective troubleshooting.

Desired Reaction: Electrophilic Aromatic Substitution

G m-Xylene m-Xylene Sigma Complex Sigma Complex m-Xylene->Sigma Complex + Br+ 4-Bromo-1,3-dimethylbenzene 4-Bromo-1,3-dimethylbenzene Sigma Complex->4-Bromo-1,3-dimethylbenzene - H+

Caption: Simplified mechanism for the formation of 4-bromo-1,3-dimethylbenzene.

Side Reaction: Benzylic Bromination (Free Radical)

G Br2 Br2 2 Br• 2 Br• Br2->2 Br• Initiation (Light/Heat) Br•m-Xylene Br•m-Xylene Benzylic RadicalHBr Benzylic RadicalHBr Br•m-Xylene->Benzylic RadicalHBr Propagation Benzylic RadicalBr2 Benzylic RadicalBr2 Benzylic BromideBr• Benzylic BromideBr• Benzylic RadicalBr2->Benzylic BromideBr• Propagation

Caption: Free-radical mechanism for benzylic bromination.

Technical Support Center: Selective Bromination of m-Xylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for synthetic chemistry applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide focuses on a common challenge in electrophilic aromatic substitution: achieving selective mono-bromination of m-xylene while avoiding the formation of di- and poly-brominated byproducts.

Section 1: The Mechanism - Why m-Xylene Reacts the Way It Does

Understanding the reaction mechanism is the first step toward controlling it. The bromination of m-xylene is a classic example of electrophilic aromatic substitution (EAS). The two methyl groups are activating and ortho-, para-directing. This means they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and they direct the incoming electrophile (Br+) to specific positions.

In m-xylene, the positions ortho and para to the methyl groups are C2, C4, C5, and C6.

  • Positions C4 and C6: These are the most activated sites. Each is ortho to one methyl group and para to the other, benefiting from the activating effects of both.

  • Position C2: This site is ortho to both methyl groups. While electronically activated, it is highly sterically hindered, making attack less favorable.[1]

  • Position C5: This site is meta to both methyl groups and is the least activated position.

Therefore, electrophilic attack occurs predominantly at the C4 (and equivalent C6) position, yielding 4-bromo-1,3-dimethylbenzene as the major mono-brominated product. The high activation of the ring, however, makes the mono-brominated product susceptible to a second bromination, leading to the over-bromination problem.

Caption: Mechanism of Lewis acid-catalyzed bromination of m-xylene.

Section 2: Troubleshooting Guide - Controlling Over-bromination

This section addresses the most common issues encountered during the bromination of m-xylene in a question-and-answer format.

Q1: My reaction yields a significant amount of 4,6-dibromo-1,3-dimethylbenzene. How can I improve the selectivity for the mono-bromo product?

This is the central challenge. The mono-brominated product is still an activated aromatic ring and can compete with the starting m-xylene for the electrophile. To favor mono-bromination, you must carefully control the reaction conditions. The key is to manipulate kinetics to favor the reaction with the more activated starting material (m-xylene) over the less activated (but still reactive) product.

Key Control Parameters:

  • Stoichiometry of Bromine: Use m-xylene in excess. A bromine-to-xylene molar ratio of less than 1:1 (e.g., 0.8:1 to 0.95:1) ensures that bromine is the limiting reagent and is consumed before significant di-bromination can occur.[2]

  • Rate of Addition: Add the brominating agent slowly and steadily over a prolonged period. A dropping funnel is ideal for this.[2][3] This maintains a very low instantaneous concentration of the electrophile, increasing the probability that it will react with the more abundant and more reactive m-xylene.

  • Temperature: Lowering the reaction temperature is one of the most effective ways to increase selectivity.[4] Lower temperatures (e.g., -10°C to 0°C) decrease the overall reaction rate, making the difference in activation energy between the first and second bromination more pronounced.[5][6]

Q2: What is the best catalyst for this reaction, and how does it impact selectivity?

While elemental iron (which forms FeBr₃ in situ) is common, other Lewis acids can be used. The catalyst's role is to polarize the Br-Br bond to generate the Br⁺ electrophile. The strength of the Lewis acid can affect the reaction rate and, consequently, the product distribution.

CatalystTypical Conditions & ObservationsReference
Fe / FeBr₃ The most common and cost-effective choice. The reaction is typically run in an inert solvent or neat at 0-10°C. Reliable for achieving good yields of the mono-bromo product when other conditions are controlled.[1][4]
AlCl₃ / AlBr₃ A very strong Lewis acid that can lead to rapid, less selective reactions and potential isomerization or rearrangement byproducts. With m-xylene, it can produce the desired 4-bromo isomer quickly but may require very low temperatures to control.[5][7]
GaCl₃ A less common but interesting catalyst. Studies have shown it can lead to unusual isomer distributions and rearrangements over time, suggesting a more complex reaction profile. For instance, initial bromination might yield a mix of kinetic products that then isomerize to the thermodynamic product.[7]
Iodine (I₂) Often used as a co-catalyst with iron or by itself. It's a milder catalyst, leading to slower, more controllable reactions.[4]

Recommendation: For selective mono-bromination, start with Fe or FeBr₃ . Their moderate activity provides a good balance between reaction rate and selectivity.

Q3: How can I effectively monitor the reaction to stop it at the optimal time?

Waiting for the characteristic red-brown color of bromine to disappear is a common but imprecise method. For reproducible and optimized results, active monitoring is essential.

Recommended Monitoring Techniques:

  • Thin-Layer Chromatography (TLC): A simple, fast method. Spot the reaction mixture on a TLC plate against standards of m-xylene and, if available, the expected product. Develop with a non-polar eluent (e.g., hexanes). You can visualize the consumption of the starting material and the formation of the mono- and di-brominated products (which will have lower Rf values).

  • Gas Chromatography (GC): The most accurate method. Withdraw a small aliquot from the reaction, quench it immediately in a vial containing a reducing agent solution (e.g., sodium thiosulfate), and extract with a solvent like diethyl ether. Inject the organic layer into a GC. This will give you a precise ratio of starting material to all products, allowing you to stop the reaction when the mono-bromo product concentration is maximized and the di-bromo is minimal.[8][9][10][11]

Caption: Troubleshooting flowchart for minimizing di-bromination.

Section 3: Validated Protocol for Selective Mono-bromination

This protocol incorporates best practices to maximize the yield of 4-bromo-1,3-dimethylbenzene.

Materials:

  • m-Xylene (reagent grade, distilled)

  • Bromine (Br₂)

  • Iron filings (Fe) or anhydrous Ferric Bromide (FeBr₃)

  • Dichloromethane (DCM, anhydrous)

  • 10% Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, pressure-equalizing dropping funnel, magnetic stirrer, condenser, inert gas (N₂ or Ar) setup, ice bath.

Procedure:

  • Setup: Assemble a dry, three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a condenser, and an inlet for inert gas. Place the entire setup in an ice-water bath on a magnetic stir plate.

  • Reagent Preparation: In the flask, dissolve m-xylene (e.g., 1.05 mol) in anhydrous DCM (200 mL). Add the catalyst, either iron filings (0.02 mol) or anhydrous FeBr₃ (0.02 mol).

  • Bromine Addition: In the dropping funnel, place a solution of bromine (1.00 mol, this is the limiting reagent ) in 50 mL of anhydrous DCM.

  • Reaction: Purge the system with inert gas. Begin stirring the m-xylene solution and allow it to cool to 0-5°C. Once cooled, begin the dropwise addition of the bromine solution from the funnel. Maintain a slow, steady addition rate such that the addition takes approximately 1.5-2 hours. The HBr gas evolved should be directed to a scrubber (e.g., a beaker with NaOH solution).

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. Monitor its progress every 30 minutes using GC or TLC. The reaction is typically complete when >95% of the starting m-xylene has been consumed.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a stirred solution of 10% sodium thiosulfate (200 mL) to quench any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% Na₂S₂O₃ (1x), saturated NaHCO₃ (2x, to remove HBr), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product will be a mixture of the desired 4-bromo isomer, a small amount of the 2-bromo isomer, and potentially some unreacted starting material and dibromo-xylene. Due to very close boiling points, purification by distillation is difficult.[5] For high purity, column chromatography on silica gel using a non-polar eluent like hexanes is the most effective method.[12][13]

Section 4: Frequently Asked Questions (FAQs)

Q: Can I run this reaction without a solvent (neat)? A: Yes, the reaction can be run neat.[4] This can simplify work-up as there is no solvent to remove. However, using a solvent like DCM or carbon tetrachloride helps to better control the temperature and prevent localized overheating during the exothermic addition of bromine. For maximizing selectivity, using a solvent is recommended.

Q: My starting m-xylene is 98% pure. Is that good enough? A: Generally, yes. However, be aware of the impurities. Commercial xylene often contains small amounts of o- and p-xylene isomers, which will also be brominated and lead to isomeric impurities in your final product that can be very difficult to remove.

Q: I see some bromination on the methyl group (benzylic bromination). Why is this happening? A: Benzylic bromination is a radical-mediated process, typically initiated by light (UV) or radical initiators. To avoid this, ensure your reaction is protected from direct light. Running the reaction in the dark is a common precaution.[4][5]

References

Technical Support Center: Characterization of Impurities in 1,3-Bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

1,3-Bis(dibromomethyl)benzene, also known as α,α,α',α'-tetrabromo-m-xylene, is a critical precursor for the synthesis of aromatic dialdehydes and other complex molecules used in materials science and drug development.[1][2] The purity of this reagent is paramount, as even minor impurities can significantly impact the yield, selectivity, and safety of subsequent reactions. This guide provides a comprehensive, field-proven framework for identifying, characterizing, and troubleshooting common impurities encountered in this compound. We will move beyond simple procedural lists to explain the chemical logic behind each step, empowering you to adapt and solve unique analytical challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial or lab-synthesized this compound?

The impurity profile is almost always a direct reflection of the synthetic route, which typically involves the radical bromination of m-xylene.[1][3] The most common impurities can be categorized as follows:

  • Under-brominated Intermediates: The bromination occurs in steps. Incomplete reactions are the most frequent source of impurities, leading to a mixture of compounds with fewer than four bromine atoms.

  • Unreacted Starting Material: Residual m-xylene from the initial reaction charge.

  • Isomeric Impurities: If the starting m-xylene was not isomerically pure, you might find traces of 1,2- (ortho) or 1,4- (para) bis(dibromomethyl)benzene.[4]

  • Solvent Residues: Residual solvents from synthesis (e.g., carbon tetrachloride, 1,2-dichloroethane) or purification (e.g., chloroform, acetone) may be present.[1][3][5]

  • Degradation Products: Although relatively stable, prolonged exposure to moisture can lead to hydrolysis, forming bromobenzyl alcohols or benzaldehydes. Thermal decomposition at high temperatures (likely >300°C) proceeds via C-Br bond cleavage to generate radicals.[6]

Q2: How can these impurities affect my downstream applications?

The primary impact is on stoichiometry and reactivity.

  • Under-brominated species are still reactive and will compete in alkylation reactions, leading to undesired byproducts and reduced yield of the target molecule. For example, 1,3-bis(bromomethyl)benzene, a common intermediate, is itself a versatile bifunctional electrophile used in constructing macrocycles.[7] Its presence will lead to different structural outcomes.

  • Unreactive impurities like residual solvents or starting material will reduce the effective molarity of your reagent, leading to incomplete reactions if not accounted for.

  • Degradation products like aldehydes can undergo side reactions, especially in the presence of basic or nucleophilic reagents.

Q3: What is the recommended suite of analytical techniques for a comprehensive purity assessment?

No single technique tells the whole story. A multi-modal approach is essential for robust characterization:

  • Chromatographic Screening (GC-MS or HPLC): For initial purity assessment and separation of components. GC-MS is excellent for volatile and semi-volatile halogenated compounds.[8][9] HPLC is suitable for less volatile impurities and can be scaled for purification.

  • Structural Elucidation (NMR): ¹H and ¹³C NMR are indispensable for confirming the structure of the main component and identifying impurities by their unique chemical shifts and coupling patterns.

  • Functional Group Analysis (FT-IR): Provides confirmation of the expected functional groups (aromatic rings, C-Br bonds) and can help identify unexpected ones, such as hydroxyl (-OH) or carbonyl (C=O) groups from degradation.

Troubleshooting Guide: From Unexpected Data to Actionable Insights

This section addresses specific experimental problems. The causality behind each troubleshooting step is explained to build a logical, self-validating workflow.

Problem 1: "I see unexpected peaks in my GC-MS chromatogram. How do I identify them?"

Underlying Principle: Gas chromatography separates compounds based on their volatility and interaction with the stationary phase. The mass spectrometer fragments these separated compounds into a predictable pattern of ions, providing a structural fingerprint.

Step-by-Step Troubleshooting Protocol:

  • Analyze the Mass Spectrum of the Unknown Peak:

    • Look for the Molecular Ion (M⁺): This is the peak corresponding to the intact molecule's mass. For brominated compounds, look for a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. A compound with one bromine atom will have M⁺ and M⁺+2 peaks of equal intensity. Two bromines give an M⁺, M⁺+2, M⁺+4 pattern in a ~1:2:1 ratio. Four bromines, as in the target compound, will have a distinctive five-peak pattern (M⁺, M⁺+2, M⁺+4, M⁺+6, M⁺+8) with a ~1:4:6:4:1 intensity ratio.

    • Examine Key Fragmentation Ions: A common fragmentation pathway for benzyl bromides is the loss of a bromine atom (-Br, a loss of 79 or 81 m/z) or a bromomethyl group (-CH₂Br). The peak at m/z 91 (the tropylium ion, [C₇H₇]⁺) is a classic indicator of a benzyl-type structure.[10]

  • Hypothesize the Impurity Structure:

    • Compare the molecular weight and fragmentation pattern to the potential impurities listed in the table below. For instance, a molecular ion cluster around 262/264/266 m/z would strongly suggest the presence of 1,3-Bis(bromomethyl)benzene (C₈H₈Br₂).[11] A peak with a molecular weight of 184/186 m/z would indicate 1-(bromomethyl)-3-methylbenzene.

  • Confirm with Retention Time:

    • If available, run certified standards of suspected impurities (e.g., m-xylene, 1,3-bis(bromomethyl)benzene) to confirm a match in retention time and mass spectrum. Generally, compounds with fewer bromine atoms will be more volatile and elute earlier.

start Unexpected Peak in GC-MS ms_analysis Analyze Mass Spectrum: - Isotopic Pattern (Br) - Molecular Ion (M⁺) - Fragmentation Pattern start->ms_analysis hypothesis Hypothesize Structure (Refer to Impurity Table) ms_analysis->hypothesis rt_confirm Confirm with Retention Time (Use Standards if available) hypothesis->rt_confirm conclusion Impurity Identified rt_confirm->conclusion

Caption: Logical workflow for identifying an unknown peak via GC-MS.

Problem 2: "My ¹H NMR spectrum is complex. How do I assign the impurity signals?"

Underlying Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of protons. Impurities will have distinct signals whose chemical shift (position) and multiplicity (splitting pattern) reveal their structure.

Step-by-Step Troubleshooting Protocol:

  • Identify the Main Compound Signals: First, locate the signals for pure this compound. These will be the most intense peaks in a relatively pure sample. The key signals are the methine proton (-CHBr₂) and the aromatic protons.[2]

  • Consult a Chemical Shift Table: Compare the unknown signals to known values for common impurities.

  • Look for Correlated Signals: Impurities will have a complete set of signals. For example, if you see a singlet around δ 4.5 ppm, you should also look for aromatic signals corresponding to 1,3-bis(bromomethyl)benzene. If you see a singlet around δ 2.3 ppm, look for the corresponding aromatic signals of m-xylene.

CompoundStructureSignal TypeCharacteristic Chemical Shift (δ ppm)Reference(s)
This compound C₆H₄(CHBr₂)₂Methine (-CHBr₂)~6.7-7.0 (varies)[2]
Aromatic (Ar-H)~7.4-7.8[2]
1,3-Bis(bromomethyl)benzeneC₆H₄(CH₂Br)₂Methylene (-CH₂Br)~4.48 (singlet)[4]
Aromatic (Ar-H)~7.33-7.43[4]
1-(Bromomethyl)-3-methylbenzeneCH₃C₆H₄CH₂BrMethylene (-CH₂Br)~4.49 (singlet)[12]
Methyl (-CH₃)~2.35 (singlet)
m-XyleneC₆H₄(CH₃)₂Methyl (-CH₃)~2.35 (singlet)
Aromatic (Ar-H)~7.0-7.2

Expert Tip: The integration value of the signals is crucial. The ratio of the integrals for an impurity's signals should be consistent with its structure (e.g., for 1,3-bis(bromomethyl)benzene, the ratio of the -CH₂Br protons to the aromatic protons should be 4:4).

Problem 3: "My HPLC analysis shows a single peak, but my reaction yield is low. What could be wrong?"

Underlying Principle: A single peak in HPLC only indicates purity with respect to compounds that can be separated and detected under the chosen conditions. Co-eluting impurities or those that lack a UV chromophore will not be seen.

Step-by-Step Troubleshooting Protocol:

  • Question the HPLC Method:

    • Is the run time long enough? Late-eluting impurities (e.g., polymeric byproducts) might be missed.

    • Is the detection wavelength optimal? The standard 254 nm wavelength is good for aromatic rings, but it might not be the most sensitive for all potential impurities. Run a photodiode array (PDA) detector to check the UV-Vis spectrum across the peak and ensure it is homogenous.

  • Consider "Invisible" Impurities:

    • Residual Solvents: Most common organic solvents do not absorb strongly at 254 nm. A GC-MS analysis is more appropriate for detecting and quantifying residual solvents like CCl₄ or dichloroethane.[9][13]

    • Water Content: Water is a common impurity that will not be detected by HPLC-UV or GC-MS. Karl Fischer titration is the standard method for water content determination.

  • Employ an Orthogonal Technique:

    • "Orthogonal" means using a technique that separates based on a different chemical principle. If you used Reverse-Phase HPLC (separating by polarity), analyze the sample by GC-MS (separating by volatility). This is the most reliable way to uncover co-eluting impurities.

Validated Experimental Protocols

These protocols serve as a robust starting point for your analysis. Method optimization may be required based on your specific instrumentation and sample matrix.

Protocol 1: GC-MS Analysis for Impurity Profiling
  • Objective: To separate and identify volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).[8]

  • Column: A low-to-mid polarity column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector: 250°C, Split mode (e.g., 50:1).

  • MS Detector:

    • Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Scan Range: 40-550 m/z.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a high-purity solvent like ethyl acetate or dichloromethane.

Protocol 2: HPLC-UV Analysis for Purity Quantification
  • Objective: To quantify the main component and separate non-volatile or thermally unstable impurities.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV/Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). For MS compatibility, replace any non-volatile acid with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.

cluster_0 Initial Purity Screen cluster_1 Structural Confirmation gc GC-MS (Volatiles, Solvents) unknown_impurity Unknown Impurity Detected gc->unknown_impurity If peaks found final_report Comprehensive Purity Report gc->final_report hplc HPLC-UV (Non-volatiles, Quantification) hplc->unknown_impurity If peaks found hplc->final_report nmr ¹H and ¹³C NMR (Definitive Structure) nmr->final_report ftir FT-IR (Functional Groups) ftir->final_report sample Sample of This compound sample->gc sample->hplc unknown_impurity->nmr unknown_impurity->ftir

Caption: A comprehensive workflow for impurity characterization.

References

Technical Support Center: Managing the Reactivity of 1,3-Bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,3-Bis(dibromomethyl)benzene (α,α,α',α'-Tetrabromo-m-xylene). This document serves as a resource for researchers, chemists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. As a highly reactive and versatile building block, understanding its behavior is critical for successful and safe experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, properties, and application of this compound.

Q1: What is this compound and what are its primary applications?

A1: this compound, with the molecular formula C₈H₆Br₄, is a bifunctional electrophile used extensively in organic synthesis.[1] Its structure features a central benzene ring with two dibromomethyl groups at the meta positions. These reactive sites, where the bromine atoms act as excellent leaving groups, make it an invaluable building block for creating complex molecular architectures.[2] It is particularly prominent in the synthesis of macrocycles, polymers, and cyclophanes, where it functions as a rigid linker or bridging unit.[2]

Q2: What are the critical safety precautions for handling this reagent?

A2: This compound is classified as hazardous and must be handled with care. It is known to cause severe skin burns, serious eye damage, and may cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated chemical fume hood.[3][4] Mandatory Personal Protective Equipment (PPE) includes chemically resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[5][6] Avoid creating and inhaling dust.[5]

Q3: How should this compound be properly stored?

A3: Proper storage is crucial to maintain the reagent's integrity. It should be kept in a tightly closed container in a cool, dry, and dark place.[2] The compound is sensitive to both moisture and light, which can lead to degradation.[3] It is incompatible with and should be stored away from strong acids, bases, alcohols, amines, and oxidizing agents.[3][7]

Q4: What solvents are recommended for reactions involving this compound?

A4: The choice of solvent depends on the specific reaction. For nucleophilic substitution reactions, polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are often suitable. For the synthesis of the compound itself via bromination, a non-polar solvent like carbon tetrachloride is traditionally used.[8] Solubility data indicates it is soluble in dioxane and can be crystallized from acetone or benzene.[9][10] It is insoluble in water.[9][10]

Q5: Why is my reaction yield consistently low when using this reagent?

A5: Low yields can stem from several factors. The most common issues include:

  • Reagent Purity: The starting material may have degraded due to improper storage (exposure to moisture or light).[3] Consider purification by recrystallization before use.[8][10]

  • Moisture Contamination: The high reactivity of the benzylic bromides makes them susceptible to hydrolysis. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Concentration: For intramolecular reactions like cyclizations, high concentrations can favor undesired intermolecular polymerization, drastically reducing the yield of the desired macrocycle.[11] High-dilution conditions are often necessary.

Section 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem: My reaction is incomplete or fails to proceed.

Potential Cause Diagnostic Check Recommended Solution
Degraded Reagent Check the physical appearance of the reagent. Degradation may be indicated by discoloration or a change in texture. Run a ¹H NMR of the starting material to check for impurities.Purify the reagent by recrystallizing from an appropriate solvent like acetone or chloroform.[8][10] Store the purified material under an inert atmosphere in a desiccator.
Insufficient Reactivity Review the nucleophilicity of your substrate and the reaction temperature. Benzylic bromides are reactive, but sluggish nucleophiles may require forcing conditions.Consider using a stronger nucleophile or a phase-transfer catalyst to enhance reactivity. A moderate increase in temperature may also be beneficial, but monitor for side-product formation.
Inappropriate Solvent Verify that the chosen solvent fully dissolves all reactants and is suitable for the reaction type (e.g., polar aprotic for Sₙ2).Consult the literature for analogous reactions. See the solvent table below for common choices.
Presence of Inhibitors Ensure the reaction is free from radical scavengers if a radical pathway is intended, or from acidic/basic impurities that could quench reactants.Purify solvents and other reagents. Use freshly distilled solvents when possible.

Table 1: Solvent Selection for Reactions with this compound

Reaction Type Recommended Solvents Rationale
Nucleophilic Substitution (Sₙ2) DMF, Acetonitrile, THF, Acetone Polar aprotic solvents stabilize the transition state without solvating the nucleophile excessively.
Cyclophane/Macrocycle Synthesis THF, Acetonitrile Solvents that allow for high dilution and are compatible with common bases (e.g., K₂CO₃, Cs₂CO₃).[11]

| Free-Radical Bromination | Carbon Tetrachloride (CCl₄) | Non-polar solvent that is inert to radical conditions. Note: CCl₄ is a hazardous substance; consider safer alternatives if possible.[8] |

Problem: I'm observing significant amounts of oligomeric or polymeric byproducts.

This is a classic issue in reactions with bifunctional reagents. The root cause is intermolecular reaction competing with the desired intramolecular pathway.

G cluster_0 Reaction Control cluster_1 Reaction Pathways conc Reactant Concentration high_conc High conc->high_conc Favors low_conc Low (High Dilution) conc->low_conc Favors inter Intermolecular Reaction (Undesired) high_conc->inter intra Intramolecular Reaction (Desired Cyclization) low_conc->intra product Oligomers/ Polymers inter->product macrocycle Desired Macrocycle intra->macrocycle

Caption: Control of Intermolecular vs. Intramolecular Pathways.

Solution Workflow:

  • Employ High-Dilution Conditions: This is the most effective strategy. Use a syringe pump to add the reactants slowly over a long period (e.g., 8-24 hours) to a large volume of refluxing solvent. This keeps the instantaneous concentration of the reactive species extremely low, favoring intramolecular ring-closure.[11][12]

  • Template Effect: For certain macrocyclizations, the addition of a template ion (e.g., a metal cation) can pre-organize the linear precursor into a conformation that facilitates cyclization over polymerization.

  • Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of polymerization relative to the desired cyclization, though it may also slow the overall reaction rate.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Synthesis of this compound

This protocol is adapted from established literature procedures and should only be performed by trained personnel.[8]

  • Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve m-xylene (0.2 mol) in dry carbon tetrachloride (approx. 5-fold volume).

  • Initiation: Heat the mixture to reflux. Irradiate the flask with a 500-watt photolamp to initiate the radical reaction.

  • Bromination: Add elemental bromine (0.82 mol), previously dried by shaking with concentrated H₂SO₄, dropwise to the refluxing solution. The rate of addition should be controlled such that the color of the bromine dissipates (i.e., the refluxing solvent remains nearly colorless).

  • Workup: After the addition is complete and the reaction ceases (approx. 2-10 hours), cool the reaction mixture. Wash the organic solution rapidly with ice-water, followed by ice-cold aqueous sodium bicarbonate, and finally with ice-water again.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by crystallization from chloroform to yield the final product.[8]

Protocol 2: General Procedure for High-Dilution Cyclization

  • Setup: In a large, three-necked, oven-dried flask equipped with a mechanical stirrer and a reflux condenser, add a large volume of anhydrous solvent (e.g., THF, acetonitrile) and the nucleophilic coupling partner (e.g., a dithiol). Add a suitable base (e.g., anhydrous K₂CO₃ or Cs₂CO₃).

  • Reactant Preparation: In two separate gas-tight syringes, prepare solutions of this compound and the dinucleophile in the reaction solvent.

  • Slow Addition: Using a syringe pump, add both solutions simultaneously and dropwise to the vigorously stirred, refluxing reaction mixture over a period of 12-24 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture, filter off the inorganic salts, and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to isolate the desired macrocycle.

Section 4: Safety & Handling Workflow

Safe handling is paramount. The following workflow should be adopted for all procedures involving this compound.

G start Start: Experiment Planning ppe 1. Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe fume_hood 2. Work Exclusively in a Certified Chemical Fume Hood ppe->fume_hood weigh 3. Weigh Reagent in Hood Avoid creating dust fume_hood->weigh setup 4. Prepare Reaction Setup (Inert atmosphere, dry glassware) weigh->setup reaction 5. Conduct Reaction Monitor for excursions setup->reaction quench 6. Safely Quench Reaction (If applicable) reaction->quench workup 7. Perform Workup & Purification quench->workup waste 8. Segregate Hazardous Waste (Solid, Halogenated Liquid) workup->waste decon 9. Decontaminate Glassware (Triple rinse with solvent) waste->decon end End: Secure Storage & Cleanup decon->end

Caption: Standard Operating Procedure for Safe Handling.

Section 5: Waste Disposal

All waste containing this compound must be treated as hazardous.[6]

  • Segregation: Collect all solid waste (e.g., contaminated filter paper, residual reagent) and liquid waste (e.g., reaction mother liquor, column fractions) in separate, clearly labeled, and sealable hazardous waste containers.[6]

  • Labeling: Label containers with "Hazardous Waste," the full chemical name "this compound," and any other components.[6]

  • Storage: Store waste containers in a designated Satellite Accumulation Area, away from incompatible materials.[6]

  • Empty Containers: To render an "empty" container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone). This rinsate is considered hazardous waste and must be collected in a container labeled "Halogenated Organic Liquid Waste."[6]

  • Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the waste by a licensed professional service, which will likely use high-temperature incineration.[6]

References

Technical Support Center: Preventing Decomposition of 1,3-Bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Bis(dibromomethyl)benzene (CAS 36323-28-1). This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive building block. The inherent reactivity of the benzylic bromide moieties makes this compound susceptible to degradation, which can compromise experimental outcomes. This document provides in-depth troubleshooting advice and best practices to ensure the long-term stability and integrity of your reagent.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems users may encounter, providing explanations grounded in the chemical properties of the molecule and actionable solutions.

Q1: I opened my container of this compound and noticed the white solid has turned yellow or brown. What caused this, and is it still usable?

A: Discoloration is the most common visual indicator of decomposition. The appearance of a yellow or brown hue is typically due to the formation of colored degradation products and the liberation of elemental bromine (Br₂), which has a characteristic brown color.

  • Root Cause Analysis:

    • Photodecomposition: The Carbon-Bromine (C-Br) bonds at the benzylic positions are susceptible to homolytic cleavage when exposed to UV light (including ambient laboratory light over time). This generates bromine radicals and resonance-stabilized benzylic radicals, which can then recombine to form complex, often colored, polymeric byproducts.[1][2]

    • Hydrolysis: Reaction with atmospheric moisture leads to the formation of bromo-alcohols and, eventually, diols, with the concurrent release of hydrogen bromide (HBr) gas.[3] This HBr can further catalyze acid-mediated degradation pathways.

    • Oxidation: Slow oxidation by atmospheric oxygen can also contribute to the formation of impurities.

  • Is it Usable? For reactions that are sensitive to impurities or require precise stoichiometry, using the discolored reagent is not recommended . The purity is compromised, and the acidic HBr byproduct can interfere with many reaction mechanisms, particularly those involving acid-sensitive functional groups or bases. For less sensitive, exploratory work, it might be possible to use it after purification.

  • Corrective Action:

    • Purification (for experienced users): Recrystallization from a suitable non-polar, anhydrous solvent may remove colored impurities and decomposition products. The choice of solvent must be made carefully to avoid reaction.

    • Disposal: If purification is not feasible, the compound should be disposed of according to your institution's hazardous waste guidelines.[4]

    • Prevention: Implement the stringent storage protocols outlined in the FAQ section to prevent future degradation.

Q2: When I opened the bottle, I detected a sharp, acidic odor and saw what looked like faint fumes. What is this?

A: The sharp, acrid smell is almost certainly hydrogen bromide (HBr) gas . This is a direct confirmation that the material has undergone hydrolysis from exposure to moisture.[5]

  • Root Cause Analysis: The benzylic bromide groups are electrophilic and react with nucleophilic water molecules. This substitution reaction releases HBr, a corrosive and toxic gas. The reaction is autocatalytic, as the generated HBr can accelerate further decomposition.

  • Immediate Actions & Safety:

    • Work in a Fume Hood: Immediately close the container and move it to a certified chemical fume hood. All subsequent handling must be performed in the fume hood.

    • Wear Appropriate PPE: Use acid-resistant gloves, chemical splash goggles, and a lab coat. Inhaling HBr can cause severe respiratory irritation.[6]

    • Assess the Material: The presence of HBr confirms significant degradation. The material's purity is highly questionable, and it is likely unsuitable for most synthetic applications.

Q3: My reaction yields are inconsistent or significantly lower than expected when using an older bottle of this reagent. Why?

A: This is a classic symptom of using a degraded reagent. The active concentration of this compound is lower than what you are calculating for your reaction stoichiometry.

  • Root Cause Analysis:

    • Reduced Purity: As the compound decomposes via hydrolysis, photolysis, or other pathways, the mass of the material in the bottle is no longer purely the desired reagent. A significant portion may now be the corresponding alcohols, diols, or polymeric materials.

    • Interfering Byproducts: The liberated HBr can neutralize basic reagents or catalysts in your reaction. Other decomposition products may also react with your starting materials or intermediates, leading to unwanted side reactions and reducing the yield of your desired product.

  • Troubleshooting & Solution:

    • Confirm Reagent Quality: If you suspect degradation, perform a quality check. The simplest method is a melting point analysis; the pure compound has a sharp melting point, whereas a degraded sample will melt over a broad range and at a lower temperature. For a more definitive analysis, obtain an ¹H NMR spectrum to identify impurities.

    • Use a Fresh Batch: The most reliable solution is to use a new, unopened bottle of the reagent for your reaction.

    • Improve Storage: Ensure all bottles of this reagent, new and old, are stored under optimal conditions to prevent further loss.

Frequently Asked Questions (FAQs)

What are the primary drivers of this compound decomposition?

The two primary environmental factors that initiate decomposition are moisture and light . The benzylic C-Br bonds are inherently reactive and susceptible to both nucleophilic attack by water (hydrolysis) and radical cleavage initiated by UV light (photolysis).[1][7][8][9]

What are the ideal storage conditions to maximize shelf-life?

To prevent decomposition, you must rigorously control the storage environment.

ParameterRecommended ConditionRationale
Atmosphere Inert Gas Blanket (Argon or Nitrogen) Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Amber or Opaque Glass Bottle with Secure Cap Protects the light-sensitive compound from photodecomposition. Glass is inert.
Temperature Cool and Dry Location (Refrigerator recommended) Reduces the rate of all chemical reactions, including decomposition pathways.
Location Well-ventilated, dedicated corrosives cabinet Segregates the chemical from incompatible materials.
Handling Only open and handle in a fume hood or glovebox Minimizes exposure to atmospheric moisture and ensures user safety from HBr fumes.[4]

What materials are incompatible with this compound?

Avoid storing or using this reagent with the following:

  • Water/Moisture: Causes hydrolysis and HBr release.[3]

  • Strong Bases (e.g., hydroxides, alkoxides): Will cause rapid decomposition and elimination reactions.[4][5]

  • Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.[4][5][10]

  • Alcohols and Amines: These are nucleophiles that can react with the benzylic bromide groups.[4]

  • Active Metals: The compound can be corrosive to some metals.

Can I add a chemical stabilizer to my bottle?

For a high-purity laboratory reagent, adding a stabilizer is not advisable . While industrial halogenated solvents are often stabilized with acid scavengers (like epoxides) or antioxidants, adding such compounds to a reagent would introduce a significant impurity that could interfere with your synthesis. The best and only recommended strategy for maintaining purity in a research setting is prevention through proper storage and handling.

Visualizing Decomposition & Troubleshooting

Diagram 1: Primary Decomposition Pathways

This diagram illustrates the two main mechanisms by which this compound degrades upon exposure to common laboratory conditions.

Decomposition Pathways of this compound cluster_hydrolysis Hydrolysis Pathway cluster_photolysis Photolytic Pathway Reagent This compound Intermediate Bromo-benzyl Alcohol Intermediate Reagent->Intermediate + H₂O - HBr HBr HBr Gas (Acidic Byproduct) Reagent->HBr H2O H₂O (Moisture) Product_H 1,3-Bis(hydroxymethyl)benzene Intermediate->Product_H + H₂O - HBr Intermediate->HBr Reagent2 This compound Radicals Benzylic & Bromine Radicals Reagent2->Radicals C-Br Homolysis UV UV Light (hν) UV->Radicals Product_P Polymeric Byproducts (Colored Impurities) Radicals->Product_P Recombination

Caption: Key degradation routes: moisture-driven hydrolysis and light-induced radical formation.

Diagram 2: Troubleshooting Workflow

This flowchart provides a logical sequence of steps to take when you suspect your reagent may have degraded.

Troubleshooting Workflow for Suspected Decomposition Start Suspicion of Reagent Decomposition Visual Perform Visual Inspection (in fume hood) Start->Visual Odor Check for Acidic Odor (in fume hood) Visual->Odor No Discoloration Discard Quarantine & Dispose of Reagent (Follow safety protocols) Visual->Discard Discolored (Yellow/Brown) Test Perform Quality Control Test (e.g., Melting Point, NMR) Odor->Test No Odor Odor->Discard Acidic Odor Detected Use Proceed with Caution (For non-critical reactions only) Test->Use Passes QC Test->Discard Fails QC Review Review and Improve Storage & Handling Procedures Discard->Review

Caption: A step-by-step guide for assessing the quality of stored reagent.

References

Technical Support Center: Recrystallization of 1,3-Bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1,3-Bis(dibromomethyl)benzene. The purification of this compound, a versatile bifunctional alkylating agent, is critical for the success of subsequent synthetic steps.[1] Recrystallization is the primary method for this purpose, yet it presents unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and ensure the highest purity of your final product.

Compound Profile & Safety

Before initiating any procedure, it is essential to be familiar with the properties and hazards of this compound.

PropertyValueSource
Molecular Formula C₈H₆Br₄PubChem[2]
Molecular Weight 421.75 g/mol ECHEMI[3]
Appearance White to off-white crystalline solid---
Melting Point 107 °CPrepChem.com[4]
Hazards Causes severe skin burns and eye damage. May cause respiratory irritation.PubChem[2]

Safety First: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

Frequently Asked Questions (FAQs)

This section addresses preliminary questions you may have before starting the recrystallization process.

Q1: What is the best solvent for recrystallizing this compound?

There is no single "best" solvent; the optimal choice depends on the impurities present. However, literature and practical experience point to several effective options. The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5]

Recommended SolventBoiling Point (°C)Rationale & CommentsSource
Chloroform 61.2An effective solvent reported for yielding pure product after synthesis. Its boiling point is well below the compound's melting point, reducing the risk of "oiling out".PrepChem.com[4]
Acetone 56Another suitable low-boiling-point solvent.ChemicalBook[6]
Benzene 80.1A historically used solvent. Exercise extreme caution due to its toxicity.ChemicalBook[6]
Hexane/Ethyl Acetate VariesA mixed solvent system can be fine-tuned for optimal results, particularly for challenging impurity profiles. A 20:1 mixture was successful for a similar compound.IUCr Journals[7]

Q2: How do I perform a solvent selection test?

To empirically determine the best solvent, place a small amount of your crude material (20-30 mg) in a test tube. Add the potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at this stage. Heat the mixture; a suitable solvent will dissolve the compound completely at or near its boiling point. Finally, cool the solution to room temperature and then in an ice bath. The formation of a healthy crop of crystals indicates a good solvent choice.

Q3: My crude this compound is colored. How do I remove the color?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. After adding the charcoal, keep the solution hot for a few minutes to allow for adsorption of the impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb your product, so use it sparingly.[8]

Troubleshooting Guide

This section tackles the most common problems encountered during the recrystallization of this compound.

Problem: My compound "oiled out" instead of forming crystals.

Q: I see oily droplets forming in my flask as it cools. What happened and how can I fix it?

A: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point.[8] Essentially, the compound melts instead of crystallizing. This is a common issue when the boiling point of the solvent is too high or when there are significant impurities that depress the melting point of the solute.[5]

Causality & Solution Workflow:

  • Immediate Action: Re-heat the solution until the oil completely redissolves.[5]

  • Add More Solvent: Add a small amount of additional hot solvent (10-15% of the total volume). This increases the saturation temperature, ensuring the compound remains dissolved until the solution has cooled to below its melting point.[8]

  • Ensure Slow Cooling: This is the most critical step. Rapid cooling encourages oiling out. Insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass. Allow it to cool to room temperature undisturbed over at least 20-30 minutes before moving to an ice bath.[8]

  • Consider a Different Solvent: If oiling out persists, your chosen solvent's boiling point may be too high, or it may be a poor solvent for your specific impurity profile. Re-evaluate your solvent choice using the table above, prioritizing solvents with lower boiling points like chloroform or acetone.

G start Problem: Compound 'Oiled Out' reheat 1. Re-heat solution until oil redissolves. start->reheat add_solvent 2. Add 10-15% more hot solvent. reheat->add_solvent slow_cool 3. Cool SLOWLY on insulated surface. add_solvent->slow_cool success Crystals Form Successfully slow_cool->success If successful fail Oiling Out Persists slow_cool->fail If fails change_solvent 4. Recover material and restart with a lower-boiling solvent (e.g., Chloroform). fail->change_solvent

Caption: Troubleshooting workflow for "oiling out".

Problem: No crystals are forming after the solution has cooled.

Q: My solution is clear and has been cooling for a while, but nothing is happening. What should I do?

A: This is a classic case of either using too much solvent or the solution becoming supersaturated.[9] A supersaturated solution contains more dissolved solute than it theoretically should at that temperature, and it needs a nucleation point to begin crystallization.[10]

Troubleshooting Decision Tree:

  • Induce Nucleation:

    • Scratch: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches provide a rough surface for crystals to begin forming.[8][10]

    • Seed Crystal: If you saved a tiny amount of the crude solid, add a single speck to the solution. This "seed" provides a perfect template for crystal growth.[8]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[8][9] Gently heat the solution and boil off a portion (20-30%) of the solvent. Then, repeat the slow cooling process.

  • Cool Further: If some crystals have formed but the yield seems low, place the flask in an ice-water bath to maximize the precipitation of the product from the solution.

G start Problem: No Crystals Formed induce 1. Induce Nucleation start->induce scratch Scratch inner flask surface. induce->scratch Try First seed Add a seed crystal. induce->seed Or reduce_solvent 2. Reduce Solvent Volume: Boil off 20-30% of solvent and re-cool slowly. scratch->reduce_solvent If fails success Crystals Form scratch->success If successful seed->reduce_solvent If fails seed->success If successful reduce_solvent->success

Caption: Decision tree for inducing crystallization.

Problem: My final yield is very low.

Q: I followed the procedure, but my final recovered mass is less than 50%. Where did my product go?

A: A low yield is most commonly attributed to one of several procedural errors.[8]

  • Excess Solvent: This is the most frequent cause. Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling.[10]

  • Premature Filtration: Filtering the crystals before the solution is thoroughly cooled will leave a large amount of product dissolved.

  • Improper Washing: Washing the collected crystals with room-temperature or warm solvent will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[10]

  • Excessive Transfers: Multiple transfers of the solid between flasks can lead to mechanical losses.

Solution: If you have retained the mother liquor (the filtrate after suction filtration), you can test for remaining product by dipping a glass rod into it and letting the solvent evaporate. A large solid residue indicates significant product loss.[8] You can attempt to recover this by boiling off more solvent and re-cooling to obtain a second crop of crystals, though this crop may be less pure than the first.

Standard Operating Procedure: Recrystallization from Chloroform

This protocol provides a reliable method for purifying crude this compound.

Materials:

  • Crude this compound

  • Chloroform (reagent grade)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Watch glass

  • Short-stem funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Glass stirring rod

Protocol:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar or boiling chip. In a separate flask, bring a volume of chloroform to a gentle boil on a hot plate. Add the hot chloroform to the solid in small portions, swirling after each addition, until the solid just dissolves. Use the absolute minimum amount of near-boiling solvent necessary.[10]

  • Hot Filtration (Optional): If the hot solution contains insoluble impurities (or if activated charcoal was used), perform a hot gravity filtration. Place a short-stem funnel with fluted filter paper into the neck of a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.[11]

  • Slow Cooling: Cover the flask containing the hot, clear solution with a watch glass and set it on a cork ring or folded paper towels to insulate it from the benchtop. Allow the solution to cool slowly and undisturbed to room temperature. Crystal growth should ideally begin within 5-15 minutes.[8] Rushing this step will trap impurities.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the yield by further decreasing the solubility of the compound.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wet the filter paper with a small amount of ice-cold chloroform to ensure it seals against the funnel plate before pouring the crystal slurry.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold chloroform to rinse away any remaining soluble impurities from the crystal surfaces.[10] Using too much wash solvent or solvent that isn't cold will dissolve your product and lower the yield.

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry. Transfer the solid to a pre-weighed watch glass and allow it to air dry completely (preferably in a desiccator) until a constant mass is achieved.

References

Technical Support Center: Chromatographic Purification of 1,3-Bis(dibromomethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the chromatographic purification of 1,3-bis(dibromomethyl)benzene and its analogs. The inherent reactivity of the benzylic dibromomethyl groups necessitates careful consideration of chromatographic conditions to prevent product degradation and achieve high purity. This document is structured as a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the chromatographic purification of this compound derivatives. Each solution is explained based on the underlying chemical mechanisms.

Q1: My product is decomposing on the silica gel column, leading to low yields and multiple impurity spots on TLC. What is happening and how can I prevent it?

A1: This is the most common issue when purifying compounds with benzylic bromide moieties. The root cause is the acidic nature of standard silica gel.

Mechanism of Degradation: The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic. These acidic sites can catalyze the hydrolysis of the sensitive benzylic dibromomethyl groups to form corresponding benzaldehydes or benzyl alcohols, especially if trace amounts of water are present in the mobile phase.[1][2][3] This degradation pathway is a significant cause of yield loss.

Solutions:

  • Deactivate the Stationary Phase: Neutralize the acidic sites on the silica gel before use. This is the most effective preventative measure.

  • Switch to a Neutral Stationary Phase: If deactivation is insufficient, use a less acidic support like neutral alumina.

  • Minimize Contact Time: Employ flash chromatography techniques with optimized flow rates to reduce the time the compound spends on the column.[4][5]

  • Ensure Anhydrous Conditions: Use dry solvents for your mobile phase to minimize the risk of hydrolysis.

Experimental Protocol: Deactivating Silica Gel with Triethylamine

  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column (typically 20-50 times the weight of your crude sample).[6]

  • Add the Eluent: Add the initial, least polar solvent of your mobile phase system (e.g., pure hexane) to the silica gel to create a slurry.

  • Add the Base: Add triethylamine (Et₃N) to the slurry, equivalent to 0.5-1% of the total solvent volume. For example, for every 100 mL of solvent, add 0.5-1 mL of Et₃N.

  • Equilibrate: Stir the slurry gently for 15-20 minutes to ensure the triethylamine is evenly distributed and has neutralized the acidic sites.

  • Pack the Column: Pack the column using this neutralized slurry.

  • Run the Column: Use a mobile phase that also contains the same percentage (0.5-1%) of triethylamine throughout the purification process.

Troubleshooting Workflow: Product Decomposition

G cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Solution Pathways Start Low yield & new TLC spots post-column Cause Product instability on silica gel? Start->Cause Test Spot crude on TLC plate. Let sit for 30-60 min. Rerun in 2nd dimension. Cause->Test Result Streaking or new spots appear? Test->Result Deactivate Deactivate Silica (e.g., with 1% Et3N) Result->Deactivate  Yes ChangeSupport Use Neutral Alumina Result->ChangeSupport  Yes Speed Increase Flow Rate (Flash Chromatography) Result->Speed  Yes No No Result->No  No (Consider other issues: loading, solvent choice)

Caption: Workflow for diagnosing and solving product decomposition.

Q2: I am struggling to separate my this compound derivative from a closely related impurity. How can I improve the resolution?

A2: Achieving good separation between structurally similar compounds, such as isomers or products of incomplete bromination, requires careful optimization of the mobile phase.[7][8]

Core Principle: Chromatographic separation relies on the differential partitioning of compounds between the stationary and mobile phases.[9] To improve resolution, you must modify the mobile phase to amplify the small differences in interaction between your product and the impurity with the silica gel.

Solutions:

  • Optimize the Solvent System:

    • Reduce Eluent Strength: If your compounds are eluting too quickly (high Rf value on TLC), decrease the polarity of the mobile phase. For a common ethyl acetate/hexane system, this means increasing the proportion of hexane.[10] A target Rf value for the desired compound is typically between 0.2 and 0.4 for good separation.[11]

    • Change Solvent Selectivity: If simply reducing polarity doesn't work, switch one of the solvents. Different solvents interact with compounds in unique ways. For example, if ethyl acetate/hexane fails, try a dichloromethane/hexane or diethyl ether/hexane system. Dichloromethane can offer different selectivity for aromatic compounds.

  • Employ Gradient Elution:

    • Start with a very non-polar mobile phase to ensure all compounds bind to the top of the column.

    • Gradually and slowly increase the polarity of the mobile phase over the course of the separation. This allows the subtle differences in polarity between your compounds to be exploited, with the less polar compound eluting first, followed by the more polar ones. Step gradients are particularly effective in flash chromatography.[4]

Data Summary: Common Mobile Phase Systems for Moderately Polar Compounds

Solvent SystemPolarity Index (Approx. of Mixture)Notes
Hexane / Ethyl AcetateLow to MediumA very common, versatile system. Good starting point.[10]
Hexane / DichloromethaneLow to MediumGood for compounds soluble in chlorinated solvents; offers different selectivity.
Hexane / Diethyl EtherLow to MediumEther is less polar than ethyl acetate; can provide sharper bands.
Toluene / Ethyl AcetateMediumThe aromatic solvent (toluene) can improve separation of aromatic compounds through π-π interactions.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

A1: The choice depends on the stability of your specific derivative.

  • Standard Silica Gel (60 Å, 230-400 mesh): This is the most common and cost-effective choice. However, it is acidic and poses a high risk of degradation for benzylic bromides.[6] It should almost always be deactivated with a base like triethylamine as described in the troubleshooting section.

  • Neutral Alumina: This is an excellent alternative for acid-sensitive compounds.[11] It has a different selectivity compared to silica, so TLC analysis on alumina plates is necessary to develop a suitable mobile phase.

  • Reversed-Phase Silica (C18): This is typically used for High-Performance Liquid Chromatography (HPLC) rather than flash chromatography. It is suitable for analytical purposes or for purifying highly polar derivatives that do not move on normal-phase silica. The mobile phase is polar (e.g., acetonitrile/water or methanol/water).

Q2: How do I properly select and optimize a mobile phase using Thin-Layer Chromatography (TLC)?

A2: TLC is an essential, rapid tool for developing your column chromatography method.[5]

Protocol: Method Development using TLC

  • Prepare a Sample Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.

  • Test Initial Solvent Systems:

    • Start with a non-polar mixture, such as 10% ethyl acetate in hexane (9:1 Hexane:EtOAc).

    • Run another plate with a more polar mixture, like 30% ethyl acetate in hexane (7:3 Hexane:EtOAc).

  • Analyze the Results:

    • Goal Rf: Aim for an Rf value of 0.2-0.4 for your target compound. The Rf is the ratio of the distance the spot traveled to the distance the solvent front traveled.

    • Rf too high (>0.5): The mobile phase is too polar. Decrease the concentration of the polar solvent (e.g., ethyl acetate).

    • Rf too low (<0.1): The mobile phase is not polar enough. Increase the concentration of the polar solvent.

  • Check Separation: Ensure there is visible separation (ΔRf) between your product spot and major impurities. If the spots are unresolved, try a different solvent system (e.g., switch ethyl acetate for dichloromethane) to alter selectivity.

Q3: What is the recommended sample loading technique?

A3: Proper sample loading is critical for achieving sharp bands and good separation. There are two main methods:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent. Carefully apply this solution to the top of the packed column bed. This is quick but can cause issues if the compound is not very soluble in the non-polar starting eluent.

  • Dry Loading (Recommended for Best Resolution):

    • Dissolve your crude product in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of the packed column. This technique ensures that the sample is introduced to the column in a very narrow, concentrated band, leading to superior separation.

Q4: Which detection method is suitable for these compounds?

A4: this compound and its derivatives contain an aromatic ring, which makes them ideal for detection by ultraviolet (UV) light .

  • TLC Visualization: Use a TLC plate with a fluorescent indicator (F₂₅₄). The aromatic ring will absorb UV light at 254 nm and appear as a dark spot.

  • Automated Flash Systems/HPLC: Set the UV detector to a wavelength between 254 nm and 270 nm, where benzene derivatives typically show strong absorbance.[13]

Decision Tree: Selecting Purification Conditions

G Start Start Purification of Dibromomethylbenzene Derivative AcidSensitive Is the compound acid-sensitive? Start->AcidSensitive StationaryPhase Select Stationary Phase AcidSensitive->StationaryPhase  Yes (Highly Likely) Silica Silica Gel (Deactivated with Et3N) AcidSensitive->Silica  No (Unlikely) StationaryPhase->Silica Alumina Neutral Alumina StationaryPhase->Alumina TLC Develop Mobile Phase via TLC (Aim for Rf 0.2-0.4) Silica->TLC Alumina->TLC SeparationOK Good separation on TLC? TLC->SeparationOK RunColumn Run Flash Column (Dry Loading Recommended) SeparationOK->RunColumn  Yes ChangeSolvent Change Solvent System (e.g., EtOAc/Hex -> DCM/Hex) SeparationOK->ChangeSolvent  No ChangeSolvent->TLC

Caption: Decision guide for choosing chromatographic parameters.

References

Technical Support Center: Scaling Up the Synthesis of 1,3-Bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-bis(dibromomethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your scale-up is successful, safe, and efficient.

Overview of the Synthesis

The most common and direct method for synthesizing this compound is through the free-radical bromination of m-xylene. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions. The reaction selectively brominates the benzylic positions due to the resonance stabilization of the resulting benzylic radical intermediate.[1][2]

The overall transformation is as follows:

m-xylene + 4 NBS → this compound + 4 Succinimide

While straightforward on a small scale, scaling up this reaction introduces challenges related to reaction control, product selectivity, and purification.

Frequently Asked Questions (FAQs)

Q1: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂) for this reaction?

A: While elemental bromine can be used[3], NBS is generally preferred for benzylic brominations for a critical reason: selectivity. NBS provides a low, constant concentration of Br₂ throughout the reaction.[4][5] This is achieved through the reaction of NBS with the HBr byproduct formed during the propagation step.[4][6] This low concentration of Br₂ favors the radical substitution pathway at the benzylic position and suppresses the competing electrophilic addition of bromine to the aromatic ring.[2] Using a high concentration of Br₂ directly would lead to a significant amount of unwanted ring-brominated side products.

Q2: What is the role of the radical initiator or UV light?

A: The reaction proceeds via a free-radical chain mechanism.[7] This process requires an initial input of energy to generate the first bromine radicals, which is the initiation step. This can be achieved in two primary ways:

  • Thermal Initiators (AIBN, BPO): These molecules decompose upon heating to form radicals, which then initiate the chain reaction.

  • UV Light (Photochemical Initiation): UV radiation provides the energy to cause homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in the small amount of Br₂ present, generating the necessary bromine radicals to start the chain reaction.[1][5]

Q3: What are the primary safety concerns when running this reaction at scale?

A: There are several significant hazards to manage:

  • Exothermic Reaction: Free-radical halogenations can be highly exothermic. On a large scale, heat dissipation becomes a major challenge. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing vessel failure.

  • Reagents: N-Bromosuccinimide is a corrosive solid. Radical initiators like BPO can be explosive under certain conditions (e.g., shock or high temperature). Solvents like carbon tetrachloride (historically used but now largely replaced) are toxic and environmentally harmful.

  • Product and Byproducts: The product, this compound, and its intermediates are lachrymators (cause tearing) and are corrosive, causing severe skin burns and eye damage.[8][9] Hydrogen bromide (HBr) gas is also evolved during the reaction, which is corrosive and toxic.[3]

  • Workup: Quenching unreacted NBS with reducing agents like sodium thiosulfate can also be exothermic.

All work must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves. [8][9]

Q4: How can I monitor the reaction progress?

A: Several methods can be employed:

  • TLC (Thin-Layer Chromatography): This is a quick way to qualitatively observe the consumption of m-xylene and the appearance of mono-, di-, tri-, and the desired tetra-brominated products.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Taking small aliquots from the reaction mixture allows for precise monitoring. The disappearance of the methyl protons of m-xylene (singlet ~2.3 ppm) and the appearance of the -CHBr₂ protons (singlet ~6.7 ppm) and intermediate -CH₂Br protons (singlet ~4.5 ppm) can be tracked.

  • Visual Observation: In reactions using NBS in a solvent like CCl₄, the dense NBS at the bottom of the flask is consumed while the less dense byproduct, succinimide, floats to the surface. This is sometimes called the "up and down reaction."[10]

Troubleshooting Guide

Problem 1: Low Yield or Incomplete Conversion of Starting Material

Potential Causes & Solutions

  • Inactive Initiator: The radical initiator may have degraded over time.

    • Solution: Use a freshly opened bottle or recrystallize the initiator (e.g., AIBN from methanol). Ensure the reaction temperature is appropriate for the chosen initiator's half-life.

  • Insufficient Initiation: The intensity of the UV lamp may be too low, or the reaction temperature is not high enough to decompose the thermal initiator effectively.

    • Solution: Increase the wattage of the lamp or move it closer to the reaction vessel (ensure proper cooling to prevent overheating). If using a thermal initiator, confirm the reaction temperature is within its optimal range.

  • Presence of Radical Inhibitors: Oxygen from the air is a potent radical inhibitor. Other impurities in the solvent or starting material can also quench the radical chain reaction.

    • Solution: Thoroughly degas the solvent before use (e.g., by sparging with nitrogen or argon for 30-60 minutes). Run the reaction under an inert atmosphere (N₂, Ar). Purify the m-xylene and solvent if impurities are suspected.

  • Poor Reagent Purity: The NBS may be of low quality or have hydrolyzed over time.

    • Solution: Use high-purity NBS. If it appears discolored (yellow/brown), it can be recrystallized from hot water or acetic acid.

Troubleshooting Workflow for Low Yield

start Problem: Low Yield check_initiator Is the initiator active and at the correct temperature? start->check_initiator check_inhibitors Is the reaction free of inhibitors (e.g., O₂)? check_initiator->check_inhibitors Yes action_initiator Action: Use fresh/recrystallized initiator. Adjust temperature/light source. check_initiator->action_initiator No check_nbs Is the NBS pure and active? check_inhibitors->check_nbs Yes action_inhibitors Action: Degas solvent. Run under inert atmosphere. check_inhibitors->action_inhibitors No action_review Review stoichiometry and reaction time. Consider alternative solvents. check_nbs->action_review Yes action_nbs Action: Recrystallize NBS. Use a new, high-purity batch. check_nbs->action_nbs No end_success Yield Improved action_initiator->end_success action_inhibitors->end_success action_nbs->end_success

Caption: A decision tree for troubleshooting low product yield.

Problem 2: Formation of Significant Side Products (Under- or Over-bromination)

Potential Causes & Solutions

  • Incorrect Stoichiometry: An incorrect ratio of NBS to m-xylene is the most common cause.

    • Solution: Carefully measure the reagents. For the target product, a molar ratio of at least 4.0 equivalents of NBS to 1.0 equivalent of m-xylene is required. Using a slight excess (e.g., 4.2-4.4 eq) of NBS can help drive the reaction to completion, but a large excess can promote over-bromination or side reactions.

  • Poor Reaction Control (Hot Spots): In a large-scale reaction, inefficient stirring can create localized areas of high temperature ("hot spots"), leading to uncontrolled side reactions.

    • Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar for better mixing in large vessels. Ensure the reaction vessel has adequate heat transfer (e.g., a jacketed reactor or an efficient cooling bath).

  • Rate of Addition: Adding the initiator or NBS too quickly can cause a rapid, exothermic reaction, leading to a loss of selectivity.

    • Solution: For large reactions, consider portion-wise addition of the NBS and/or initiator over time to maintain a steady reaction rate and temperature.

Product Distribution IssueLikely CauseRecommended Action
High % of m-xylene remainingInsufficient NBS or initiator, short reaction timeIncrease NBS eq. to 4.2, ensure initiator is active, prolong reaction time
High % of mono/di-bromo speciesInsufficient NBS, poor mixingVerify NBS stoichiometry, improve stirring efficiency
High % of ring-brominated speciesReaction conditions favoring electrophilic additionEnsure use of NBS (not Br₂), avoid highly polar solvents, keep reaction free of strong acids
Problem 3: Difficult Product Purification

Potential Causes & Solutions

  • Succinimide Contamination: The main byproduct, succinimide, can be difficult to remove, sometimes co-crystallizing with the product.[11]

    • Solution: The crude reaction mixture should first be cooled to precipitate the bulk of the succinimide, which can be removed by filtration.[11] The filtrate should then be washed thoroughly with water and dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃) to remove any remaining succinimide and acidic byproducts.[3][11]

  • Oily Product / Failure to Crystallize: The presence of under-brominated impurities often results in an oily product that is difficult to crystallize.

    • Solution: Column chromatography on silica gel is an effective method for separating the tetra-bromo product from the less polar, under-brominated impurities. However, this can be challenging at a large scale. A more practical approach is recrystallization from a suitable solvent system. Start with a non-polar solvent like hexanes or heptane and add a more polar co-solvent (e.g., ethyl acetate or acetone) dropwise to the hot solution until the crude product dissolves, then allow it to cool slowly.[12]

Example Laboratory Protocol (Illustrative Scale)

Safety Warning: This reaction is hazardous. It must be performed in a certified chemical fume hood by trained personnel wearing appropriate PPE. The product is a lachrymator and corrosive.

Reagents:

  • m-Xylene (10.6 g, 0.1 mol)

  • N-Bromosuccinimide (NBS) (74.8 g, 0.42 mol)

  • Azobisisobutyronitrile (AIBN) (0.82 g, 0.005 mol)

  • Acetonitrile (500 mL, degassed)

Procedure:

  • Setup: Equip a 1-L three-neck round-bottom flask with an overhead mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a thermometer.

  • Charging Reagents: To the flask, add m-xylene, NBS, and degassed acetonitrile.

  • Inert Atmosphere: Begin stirring the slurry and purge the system with nitrogen for 15 minutes.

  • Initiation: Add the AIBN initiator to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) using a heating mantle. The reaction is often initiated with a heat lamp or by heating to reflux. The reaction progress can be monitored by ¹H NMR.

  • Workup - Step 1 (Succinimide Removal): After the reaction is complete (typically 4-6 hours), cool the mixture to 0-5°C in an ice bath. The succinimide byproduct will precipitate. Filter the cold slurry through a Büchner funnel and wash the filter cake with a small amount of cold acetonitrile.

  • Workup - Step 2 (Aqueous Wash): Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with water (2 x 200 mL), saturated aqueous sodium bicarbonate solution (2 x 150 mL), and finally with brine (1 x 150 mL).[11] This removes residual succinimide and HBr.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid should be recrystallized from a solvent like acetone or a mixture of hexanes and ethyl acetate to yield pure this compound as a white to off-white solid.[12]

References

Validation & Comparative

The Strategic Advantage of 1,3-Bis(dibromomethyl)benzene in Macrocycle Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of macrocycles represents a formidable yet rewarding challenge. These large, cyclic molecules are of immense interest due to their unique conformational properties and their potential to address challenging biological targets. A critical factor in the successful synthesis of macrocycles is the choice of linker used to connect the linear precursor. This guide provides an in-depth technical comparison of 1,3-Bis(dibromomethyl)benzene as a rigid linker in macrocycle synthesis, evaluating its performance against other common alternatives and providing supporting experimental insights.

The inherent difficulty in macrocyclization lies in favoring the desired intramolecular ring-closing reaction over competing intermolecular polymerization. The 'high dilution principle' is a classic strategy to mitigate this, where low reactant concentrations statistically favor intramolecular events.[1][2] However, an arguably more elegant and efficient approach is to employ linkers that pre-organize the linear precursor into a conformation amenable to cyclization. It is in this capacity that this compound excels.

The Power of Preorganization: The meta-Xylyl Advantage

The key to understanding the utility of this compound lies in the concept of preorganization . A rigid linker, by virtue of its constrained geometry, reduces the entropic penalty associated with ring formation by limiting the number of unproductive conformations the linear precursor can adopt.[3][4] The meta-substituted benzene ring of this compound enforces a specific spatial relationship between the two reactive dibromomethyl groups, effectively guiding the ends of the linear precursor towards each other.

This preorganization is a direct consequence of the 120° bond angle between the substituents on the benzene ring. This geometric constraint is crucial for promoting efficient cyclization, often leading to higher yields and faster reaction times compared to more flexible linkers or even its own structural isomers.

Comparative Analysis: Rigidity vs. Flexibility and Isomeric Effects

To objectively assess the advantages of this compound, we will compare it with its ortho and para isomers, as well as a common flexible aliphatic linker, 1,6-dibromohexane.

LinkerStructureKey Geometric FeatureExpected Impact on Macrocyclization
This compound meta-substituted aromatic120° angle between reactive groupsPromotes preorganization for efficient cyclization
1,4-Bis(dibromomethyl)benzene para-substituted aromatic180° angle between reactive groupsFavors linear extension, making cyclization for smaller rings difficult
1,2-Bis(dibromomethyl)benzene ortho-substituted aromatic60° angle between reactive groupsCan introduce ring strain in smaller macrocycles
1,6-Dibromohexane Flexible aliphatic chainFree rotation around C-C bondsHigh conformational freedom, leading to a significant entropic barrier for cyclization

While direct, side-by-side comparative studies on the synthesis of identical macrocycles with these linkers are scarce, the literature provides strong evidence for the superiority of the meta-isomer in many contexts. For instance, in the synthesis of tetramide macrocycles, the use of m-xylylenediamine (the diamine analog of our topic linker) leads to a distinct geometry and properties compared to the macrocycle derived from the p-xylylenediamine.[5] Furthermore, protocols for peptide cyclization using α,α'-dibromo-m-xylene consistently report robust and high-yielding reactions.[6]

The following diagram illustrates the conformational differences imparted by these linkers:

G cluster_meta This compound cluster_para 1,4-Bis(dibromomethyl)benzene cluster_flexible 1,6-Dibromohexane meta_precursor Linear Precursor meta_macrocycle Preorganized Conformation (High Yield) meta_precursor->meta_macrocycle meta-Linker (120°) para_precursor Linear Precursor para_polymer Linear Extension (Low Yield/Polymerization) para_precursor->para_polymer para-Linker (180°) flex_precursor Linear Precursor flex_random Random Conformations (Low Yield) flex_precursor->flex_random Flexible Linker (Free Rotation) G Start Start Setup Reaction Setup: - Inert Atmosphere - Refluxing Solvent - Base Suspension Start->Setup Addition Slow Addition of Reactants (Syringe Pump) (8-12 hours) Setup->Addition Reaction Reflux (12-24 hours) Addition->Reaction Workup Workup: - Filtration - Solvent Removal Reaction->Workup Purification Purification: - Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR - MS Purification->Characterization End End Characterization->End

References

A Technical Guide to Cross-Linking Agents: Unveiling the Efficiency of 1,3-Bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and proteomics, the covalent stabilization of molecular interactions through cross-linking is a cornerstone technique. The selection of an appropriate cross-linking agent is paramount, directly influencing the success of studies aimed at elucidating protein-protein interactions, defining protein topology, and developing novel therapeutics. This guide provides an in-depth comparison of the homobifunctional cross-linking agent 1,3-Bis(dibromomethyl)benzene against other commonly employed agents, offering a critical evaluation of their respective efficiencies and applications, supported by mechanistic insights and detailed experimental protocols.

The Principle of Covalent Capture: An Introduction to Chemical Cross-Linking

Chemical cross-linking serves to convert transient, non-covalent interactions into stable, covalent bonds. This "covalent capture" allows for the identification of interacting partners, the mapping of interaction interfaces, and the stabilization of protein complexes for structural analysis by techniques such as mass spectrometry and SDS-PAGE. The ideal cross-linking agent possesses a defined spacer arm length, specific reactivity towards target functional groups, and sufficient reactivity to capture interactions under physiologically relevant conditions.

This compound: A Highly Reactive Alkylating Agent

This compound is a homobifunctional cross-linking agent featuring two dibromomethyl groups positioned on a benzene ring. Its reactivity stems from the benzylic nature of the bromine atoms, which are excellent leaving groups, rendering the adjacent carbon atoms highly susceptible to nucleophilic attack.

Mechanism of Action

The cross-linking mechanism of this compound proceeds via a nucleophilic substitution reaction, primarily an SN2-type mechanism. The electron-rich side chains of certain amino acid residues act as nucleophiles, attacking the electrophilic benzylic carbons and displacing the bromide ions. The presence of two bromine atoms on each methyl group significantly enhances the reactivity of this agent compared to its monobrominated analog, 1,3-bis(bromomethyl)benzene.

Key nucleophilic amino acid residues targeted by this compound include:

  • Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile and readily reacts with benzylic halides to form a stable thioether bond.

  • Lysine: The primary amine (-NH2) in the side chain of lysine is another key target, forming a stable secondary amine linkage.

  • Histidine: The imidazole ring of histidine can also act as a nucleophile.

The rigid benzene spacer arm of this compound imparts a defined spatial constraint between the linked residues.

cluster_0 This compound cluster_1 Protein with Nucleophilic Residues cluster_2 Cross-linked Protein C6H4(CHBr2)2 This compound CysSH Cysteine (-SH) C6H4(CHBr2)2->CysSH Nucleophilic Attack LysNH2 Lysine (-NH2) C6H4(CHBr2)2->LysNH2 Nucleophilic Attack Protein Protein Protein->CysSH has Protein->LysNH2 has Crosslinked Cross-linked Protein Complex CysSH->Crosslinked Forms Thioether Bond LysNH2->Crosslinked Forms Secondary Amine Bond

Figure 1. Mechanism of protein cross-linking by this compound.

A Comparative Analysis of Cross-Linking Agents

The efficacy of a cross-linking experiment is dictated by the choice of agent. Here, we compare this compound with two widely used classes of homobifunctional cross-linkers: N-hydroxysuccinimide (NHS) esters and glutaraldehyde.

FeatureThis compoundNHS Esters (e.g., DSS, BS3)Glutaraldehyde
Target Residues Cysteine (thiol), Lysine (amine), Histidine (imidazole)Primary amines (Lysine, N-terminus)Primary amines (Lysine)
Reaction Chemistry Nucleophilic Substitution (Alkylation)AcylationSchiff base formation and polymerization
Spacer Arm Length ~6 Å (rigid)Variable (e.g., DSS ~11.4 Å, flexible)~7.5 Å (polymeric, variable)
Reactivity HighHigh, but susceptible to hydrolysisVery high, can be non-specific
Bond Stability Very stable (Thioether, Secondary Amine)Stable (Amide)Stable, but can form complex adducts
Solubility Low in aqueous buffers, requires co-solvent (e.g., DMF, DMSO)Variable (DSS is membrane permeable, BS3 is water-soluble)Soluble in aqueous buffers
Specificity High for thiols, moderate for aminesHigh for primary aminesLow, can lead to extensive polymerization
Key Advantages High reactivity, stable bonds, rigid spacerWell-characterized, variety of spacer lengths and solubilities availableRapid reaction, effective for fixing tissues
Key Disadvantages Low aqueous solubility, less studied in proteomicsHydrolysis competes with cross-linkingCan lead to protein aggregation, reaction is difficult to control
Insights into Cross-Linking Efficiency
  • Reactivity: The benzylic dibromides of this compound are highly reactive electrophiles. The reaction with potent nucleophiles like thiols is expected to be very rapid. While NHS esters are also highly reactive, their efficiency is often hampered by their susceptibility to hydrolysis in aqueous buffers, a competing reaction that deactivates the cross-linker.[1] Glutaraldehyde exhibits very rapid but less specific reactivity, which can be a double-edged sword, leading to high efficiency but also a greater propensity for forming large, insoluble aggregates.[2]

  • Specificity: this compound offers a degree of selectivity, with a preference for cysteine residues over primary amines. This can be advantageous when targeting specific regions of a protein. NHS esters are highly specific for primary amines.[3] Glutaraldehyde is generally considered less specific, reacting with primary amines but also potentially forming complex adducts.

  • Practical Considerations: A significant practical limitation of this compound is its low solubility in aqueous buffers, necessitating the use of organic co-solvents like DMF or DMSO.[4] This can be a concern when working with proteins that are sensitive to organic solvents. In contrast, water-soluble NHS esters like BS3 are readily available, offering greater convenience for many biological applications.[5]

Experimental Protocols

The following protocols provide a starting point for utilizing this compound and a common NHS ester for protein cross-linking. Optimization will be required for specific protein systems.

Protocol 1: Cross-Linking of a Purified Protein with this compound

This protocol is adapted from methods used for peptide cyclization and polymer cross-linking.[6]

Materials:

  • Purified protein of interest (1-5 mg/mL in an appropriate buffer, e.g., HEPES, phosphate buffer, pH 7.5-8.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • SDS-PAGE loading buffer

Procedure:

  • Protein Preparation: Ensure the protein solution is in a buffer free of primary amines if lysine is not the intended target. The buffer should be compatible with the addition of a small volume of organic co-solvent.

  • Cross-linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-50 mM).

  • Cross-linking Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration. A 10- to 100-fold molar excess of the cross-linker over the protein is a common starting point. The final concentration of the organic co-solvent should be kept to a minimum (e.g., <5% v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature or 37°C. Optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to consume any unreacted cross-linker.

  • Analysis: Analyze the cross-linked products by SDS-PAGE, followed by Coomassie blue staining or Western blotting.[7] The formation of higher molecular weight bands corresponding to dimers, trimers, or other oligomers indicates successful cross-linking.

Start Start Protein_Solution Prepare Protein Solution (1-5 mg/mL) Start->Protein_Solution Add_Crosslinker Add Cross-linker to Protein Solution Protein_Solution->Add_Crosslinker Crosslinker_Stock Prepare this compound Stock Solution (in DMF/DMSO) Crosslinker_Stock->Add_Crosslinker Incubate Incubate (30-120 min, RT or 37°C) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., Tris-HCl) Incubate->Quench Analyze Analyze by SDS-PAGE Quench->Analyze End End Analyze->End

Figure 2. Experimental workflow for protein cross-linking with this compound.

Protocol 2: Cross-Linking with an NHS Ester (e.g., BS3)

This is a general protocol for using a water-soluble, amine-reactive NHS ester.

Materials:

  • Purified protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Bis(sulfosuccinimidyl) suberate (BS3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE loading buffer

Procedure:

  • Protein and Cross-linker Preparation: Allow the BS3 reagent to equilibrate to room temperature before opening. Prepare a fresh stock solution of BS3 in the reaction buffer (e.g., 10-25 mM).

  • Cross-linking Reaction: Add the BS3 stock solution to the protein solution to achieve the desired final concentration (a 20- to 500-fold molar excess over the protein is a common starting point).

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Analysis: Analyze the cross-linked products by SDS-PAGE as described in Protocol 1.

Conclusion and Recommendations

This compound presents itself as a potent, albeit less conventional, cross-linking agent for researchers in the life sciences. Its high reactivity, particularly towards cysteine residues, and its rigid spacer arm offer unique advantages for specific applications, such as probing the structure of thiol-rich protein regions. However, its poor aqueous solubility and the limited availability of established protocols for protein cross-linking are significant hurdles that must be overcome.

For general protein-protein interaction screening, well-characterized, water-soluble NHS esters like BS3 remain the more convenient and often preferred choice due to their high specificity for primary amines and ease of use. Glutaraldehyde, while highly efficient, should be used with caution due to its potential to induce non-specific aggregation.

The selection of a cross-linking agent should be a carefully considered decision based on the specific scientific question, the nature of the protein system under investigation, and the downstream analytical methods to be employed. While this compound may require more extensive optimization, its unique chemical properties hold promise for specialized cross-linking applications where conventional reagents may fall short.

References

A Senior Application Scientist's Guide to Differentiating Bis(dibromomethyl)benzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Purity

In the fields of polymer science, materials engineering, and complex organic synthesis, the precise regiochemistry of starting materials is paramount. The bis(dibromomethyl)benzene isomers—1,2- (ortho), 1,3- (meta), and 1,4- (para)—serve as critical precursors and cross-linking agents. While sharing the same molecular formula (C₈H₆Br₄) and mass (421.75 g/mol ), their distinct substitution patterns impart unique symmetries and steric environments.[1][2] These differences profoundly influence their reactivity and the properties of the resulting materials. Consequently, the ability to unambiguously differentiate these isomers and verify sample purity is a non-negotiable requirement for reproducible, high-quality research.

This in-depth guide provides a comparative analysis of the three isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing you with the foundational knowledge to confidently identify these critical reagents.

Spectroscopic Comparison: Unmasking Isomers Through Symmetry and Environment

The key to distinguishing these isomers lies in how their molecular symmetry (or lack thereof) impacts the number and type of signals observed in each spectroscopic experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The number of unique proton (¹H) and carbon (¹³C) environments in each molecule directly translates to the number of signals in their respective NMR spectra.

  • Expert Insight: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for these compounds due to its excellent solubilizing power for nonpolar aromatics and its well-defined residual solvent peak for spectral calibration.

¹H NMR Analysis

The proton NMR spectra are most telling in the aromatic region. The symmetry of each isomer dictates the number of aromatic signals and their splitting patterns.

  • 1,4-Isomer (Para): Possessing the highest symmetry, all four aromatic protons are chemically and magnetically equivalent, as are the two methine (-CHBr₂) protons. This results in the simplest possible spectrum: two singlets.

  • 1,2-Isomer (Ortho): This isomer has a plane of symmetry, rendering the aromatic protons equivalent in pairs. This gives rise to a complex, often overlapping, multiplet pattern described as an AA'XX' system.

  • 1,3-Isomer (Meta): With the lowest symmetry of the three, this isomer features three distinct types of aromatic protons and one type of methine proton, leading to the most complex splitting pattern in the aromatic region.

¹³C NMR Analysis

The same principles of symmetry apply to the carbon spectra. The number of unique carbon signals immediately reveals the substitution pattern.

  • 1,4-Isomer (Para): High symmetry results in only three signals: one for the two equivalent methine carbons, one for the four equivalent aromatic C-H carbons, and one for the two equivalent quaternary carbons bonded to the substituents.

  • 1,2-Isomer (Ortho): The plane of symmetry leads to four distinct carbon signals: one for the methine carbons, two for the aromatic C-H carbons, and one for the quaternary carbons.

  • 1,3-Isomer (Meta): The lack of symmetry results in the most signals, with five distinct carbon environments: one methine, three aromatic C-H, and one quaternary.

Table 1: Comparative ¹H and ¹³C NMR Data (CDCl₃)

Isomer¹H NMR: Methine (-CHBr₂) δ (ppm)¹H NMR: Aromatic (Ar-H) δ (ppm)¹³C NMR: Methine (-CHBr₂) δ (ppm)¹³C NMR: Aromatic (Ar-C) δ (ppm)
1,2- (ortho) ~7.16 (s, 2H)~7.69 (m, 2H), ~7.39 (m, 2H)~36.5~137.7 (C), ~130.1 (CH), ~129.6 (CH)
1,3- (meta) ~6.83 (s, 2H)~7.78 (s, 1H), ~7.65 (d, 2H), ~7.45 (t, 1H)~38.9~142.1 (C), ~131.6 (CH), ~129.2 (CH), ~127.7 (CH)
1,4- (para) ~6.89 (s, 2H)~7.66 (s, 4H)~38.9~139.9 (C), ~129.5 (CH)

Note: Exact chemical shifts can vary slightly based on solvent and concentration. The patterns and number of signals are the key identifiers.

.

G Figure 1: Isomer Structures and Unique Carbons cluster_ortho 1,2- (Ortho) cluster_meta 1,3- (Meta) cluster_para 1,4- (Para) o1 C o2 C o1->o2 o_chbr2_1 CHBr₂ o1->o_chbr2_1 o3 C o2->o3 o_chbr2_2 CHBr₂ o2->o_chbr2_2 o4 C o3->o4 o5 C o4->o5 o6 C o5->o6 o6->o1 m1 C m2 C m1->m2 m_chbr2_1 CHBr₂ m1->m_chbr2_1 m3 C m2->m3 m4 C m3->m4 m_chbr2_2 CHBr₂ m3->m_chbr2_2 m5 C m4->m5 m6 C m5->m6 m6->m1 p1 C p2 C p1->p2 p_chbr2_1 CHBr₂ p1->p_chbr2_1 p3 C p2->p3 p4 C p3->p4 p5 C p4->p5 p_chbr2_2 CHBr₂ p4->p_chbr2_2 p6 C p5->p6 p6->p1

Caption: Unique ¹³C environments indicated by color.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

While the mid-IR region (e.g., C-H stretches ~3000 cm⁻¹) is similar for all three isomers, the fingerprint region is highly diagnostic. Specifically, the strong out-of-plane (oop) C-H bending vibrations between 900-675 cm⁻¹ are characteristic of the benzene substitution pattern.

  • Expert Insight: The positions of these oop bands are reliable because the vibrations of the remaining hydrogens on the ring are strongly coupled. The pattern of adjacent hydrogens is unique for each isomer, leading to predictable absorption frequencies.

  • Ortho (1,2-): Characterized by four adjacent aromatic hydrogens, this isomer typically shows a single, strong absorption band in the range of 770–735 cm⁻¹.

  • Meta (1,3-): This pattern, with three adjacent hydrogens and one isolated hydrogen, gives rise to two distinct and characteristic bands, typically around 810–750 cm⁻¹ and a second, often very sharp and strong, band near 690 cm⁻¹.

  • Para (1,4-): The two pairs of two adjacent hydrogens result in a single strong absorption band, but it is shifted to a higher wavenumber compared to the ortho isomer, typically appearing in the 860–790 cm⁻¹ range.

Table 2: Diagnostic IR Absorption Bands (Fingerprint Region)

IsomerSubstitution PatternExpected C-H oop Bending Range (cm⁻¹)
1,2- (ortho) 4 adjacent H's770 - 735
1,3- (meta) 3 adjacent H's + 1 isolated H810 - 750 and ~690
1,4- (para) 2 sets of 2 adjacent H's860 - 790
Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides two key pieces of information: the molecular weight and structural data from fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak is crucial for confirming the molecular formula. Because bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), any fragment containing bromine will appear as a pair of peaks (a doublet) separated by 2 m/z units. For the parent molecule with four bromine atoms, a characteristic and complex quintet (M, M+2, M+4, M+6, M+8) will be observed, confirming the presence of four bromine atoms. The peak corresponding to the lightest isotopes (all ⁷⁹Br) will be at m/z 418 (C₈H₆⁷⁹Br₄).

  • Fragmentation: All three isomers undergo similar initial fragmentation steps, primarily the loss of a bromine atom ([M-Br]⁺) or hydrogen bromide ([M-HBr]⁺). The resulting ion at m/z ~341 (containing three Br atoms) is often a major peak.[1][2] The key differentiator often lies in the relative abundances of subsequent fragment ions. A common and prominent fragment is observed at m/z ~102, which corresponds to the [C₈H₆]⁺ radical cation, representing the xylene backbone after the loss of all four bromine atoms. While the primary fragments are similar, the relative intensities of these and other smaller fragments can differ based on the stability of the precursor ions, which is influenced by the isomer structure.

Table 3: Key Mass Spectrometry Fragments (m/z)

IonFormulaDescriptionOrtho (1,2-)[1]Meta (1,3-)[2]Para (1,4-)
[M]⁺ Cluster [C₈H₆Br₄]⁺Molecular Ion418-426418-426418-426
[M-Br]⁺ Cluster [C₈H₆Br₃]⁺Loss of one Br atom~341~341~341
[C₈H₆]⁺ [C₈H₆]⁺Xylene backbone~102~102~102

Workflow for Isomer Identification

A systematic approach ensures accurate and efficient identification.

Caption: A decision workflow for distinguishing isomers.

Standardized Experimental Protocols

Trustworthy data begins with robust and reproducible protocols. The following are generalized procedures for the analysis of bis(dibromomethyl)benzene isomers.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 15-25 mg of the solid sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans are typically sufficient.

  • ¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans are recommended for good signal-to-noise.

  • Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet): In a dry agate mortar, thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) until a fine, homogenous powder is formed.

  • Pellet Formation: Transfer the powder to a pellet press die and apply 7-8 metric tons of pressure for 2 minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Perform a background scan of the empty sample chamber to reference against atmospheric H₂O and CO₂.

    • Place the KBr pellet in the sample holder and acquire the spectrum.

    • Collect data from 4000 cm⁻¹ to 400 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system equipped with a low-bleed, non-polar capillary column (e.g., DB-5ms) coupled to an Electron Ionization (EI) mass spectrometer.

  • GC Method:

    • Injector: 280 °C, Split mode (e.g., 50:1).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Method:

    • Ionization: Standard EI at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the analyte peak in the total ion chromatogram and analyze the corresponding mass spectrum, paying close attention to the molecular ion cluster and key fragment ions.

Conclusion

The differentiation of 1,2-, 1,3-, and 1,4-bis(dibromomethyl)benzene is straightforward when approached with a systematic, multi-technique spectroscopic strategy. NMR spectroscopy serves as the definitive tool , where the number of signals in both ¹H and ¹³C spectra directly correlates with the isomer's symmetry. IR spectroscopy provides rapid and unambiguous confirmation , with the C-H out-of-plane bending region offering a distinct fingerprint for each substitution pattern. Finally, mass spectrometry confirms the molecular weight and elemental composition through the characteristic bromine isotope pattern. By understanding the causal links between molecular structure and spectral output as detailed in this guide, researchers can ensure the isomeric purity of their materials, leading to more reliable and reproducible scientific outcomes.

References

Reactivity comparison of benzylic bromides in disubstituted xylenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Benzylic Bromides in Disubstituted Xylenes

For researchers, scientists, and professionals in drug development, the selective functionalization of aromatic compounds is a cornerstone of molecular design. Benzylic bromination, a free-radical halogenation reaction, offers a powerful method for activating the alkyl side-chains of aromatic rings, transforming them into versatile synthetic intermediates.[1][2] This guide provides an in-depth comparison of the reactivity of the three structural isomers of disubstituted xylene—ortho-, meta-, and para-xylene—in the formation of their respective benzylic bromides. We will delve into the mechanistic underpinnings, present comparative kinetic data, and provide robust experimental protocols to ensure selectivity and reproducibility.

The enhanced reactivity of the benzylic position stems from the stability of the intermediate formed during the reaction.[3][4] Benzylic bromination, particularly when using N-Bromosuccinimide (NBS), proceeds via a free-radical chain mechanism.[5][6] The key to this reaction's selectivity is the formation of a benzylic radical, which is significantly stabilized by resonance, delocalizing the unpaired electron across the aromatic π-system.[7][8] This stabilization lowers the activation energy for hydrogen abstraction from the benzylic carbon, making it the preferred site of reaction over other positions.[4][9]

The use of NBS is crucial for selective benzylic bromination. It serves as a source for a constant, low concentration of molecular bromine (Br₂), which is the active brominating species.[10][11] This low concentration minimizes competitive electrophilic addition to the aromatic ring, a side reaction that can occur with higher concentrations of Br₂.[6]

Benzylic Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I1 Initiator (e.g., AIBN, light) I2 NBS + HBr → Succinimide + Br₂ I3 Br₂ → 2 Br• I2->I3 Homolytic Cleavage P1 Xylene (Ar-CH₃) + Br• P2 Benzylic Radical (Ar-CH₂•) + HBr P1->P2 H Abstraction P3 Benzylic Radical (Ar-CH₂•) + Br₂ P4 Benzyl Bromide (Ar-CH₂Br) + Br• P3->P4 Bromination P4->P1 Chain Carrier T1 Br• + Br• → Br₂ T2 Ar-CH₂• + Br• → Ar-CH₂Br T3 2 Ar-CH₂• → Dimer Selectivity Diagram start Xylene + Brominating Agent cond1 Conditions: - NBS - Radical Initiator (light, AIBN) - Non-polar solvent (CCl₄) start->cond1 cond2 Conditions: - Br₂ - Lewis Acid (FeBr₃) - Dark, no initiator start->cond2 path1 Free-Radical Mechanism cond1->path1 path2 Electrophilic Aromatic Substitution cond2->path2 prod1 Product: Benzylic Bromide (e.g., α-Bromo-xylene) path1->prod1 prod2 Product: Ring-Brominated Xylene (e.g., 4-Bromo-1,2-dimethylbenzene) path2->prod2 Experimental Workflow A 1. Assemble Reaction Apparatus (Flask, Condenser, Stir Bar) B 2. Charge Reagents (p-Xylene, CH₃CN, NBS, AIBN) A->B C 3. Heat to Reflux (Initiate Reaction) B->C D 4. Monitor Progress (TLC / GC) C->D E 5. Reaction Quench & Workup (Cool, Filter, Wash) D->E Upon Completion F 6. Isolate Crude Product (Rotary Evaporation) E->F G 7. Purify Product (Column Chromatography) F->G H 8. Characterize Product (NMR, GC-MS) G->H

References

A Researcher's Guide to 1,3-Bis(dibromomethyl)benzene: Synthesis, Reactivity, and a Comparative Framework for Future DFT Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and materials science, 1,3-bis(dibromomethyl)benzene stands as a pivotal, yet underexplored, building block. Its geminal dibromide functionalities, positioned in a meta-orientation on a benzene ring, offer a unique platform for the construction of complex molecular architectures, from novel polymers to precursors for pharmacologically active compounds. This guide provides a comprehensive overview of this compound, including a detailed synthetic protocol, a comparison with its isomers, and, most critically, a forward-looking framework for elucidating its reaction mechanisms through Density Functional Theory (DFT) studies. While specific DFT investigations on this molecule are nascent in the literature, this document serves as a foundational reference and a call to action for computational chemists to explore this promising reagent.

The Synthetic Utility and Comparative Landscape of Bis(dibromomethyl)benzenes

This compound, also known as α,α,α',α'-tetrabromo-m-xylene, is a crystalline solid at room temperature.[1] Its primary value lies in its role as a precursor to aromatic dialdehydes, which are themselves versatile intermediates.[2] The two dibromomethyl groups are susceptible to hydrolysis to form aldehydes, and can also participate in a variety of other transformations, making this molecule a valuable synthon.

To fully appreciate the utility of the 1,3-isomer, a comparison with its structural isomers is warranted:

CompoundCAS NumberMolecular FormulaMelting Point (°C)Key Applications
1,2-Bis(dibromomethyl)benzene13209-15-9C₈H₆Br₄116-118Precursor to phthalaldehyde
This compound 36323-28-1 C₈H₆Br₄ 107 [3]Precursor to isophthalaldehyde, synthesis of macrocycles [4]
1,4-Bis(dibromomethyl)benzene13209-17-1C₈H₆Br₄170-172Precursor to terephthalaldehyde, polymer synthesis

The meta-orientation of the reactive groups in this compound imparts a unique bent geometry to the molecules derived from it, which is particularly useful in the synthesis of macrocycles and molecular cages.[4]

Synthesis of this compound: An Experimental Protocol

The most common route to this compound is the radical bromination of m-xylene. This reaction proceeds via a free radical chain mechanism, initiated by light or a radical initiator.

Experimental Protocol: Radical Bromination of m-Xylene[3]

Materials:

  • m-Xylene (0.2 mol)

  • Bromine (0.82 mol), dried over concentrated sulfuric acid

  • Carbon tetrachloride (CCl₄), dry (five-fold amount of m-xylene)

  • 500-watt photolamp

  • Ice-water

  • Ice-cold aqueous sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

  • Chloroform

Procedure:

  • Dissolve m-xylene in dry carbon tetrachloride in a two-necked flask equipped with a reflux condenser and a dropping funnel. The tip of the dropping funnel should be below the surface of the liquid.

  • Heat the mixture to reflux.

  • Irradiate the flask with the 500-watt photolamp.

  • Add the dried bromine dropwise to the refluxing mixture. The rate of addition should be controlled such that the color of the bromine is discharged before more is added (the solution dripping from the condenser should be nearly colorless).

  • Continue the reaction for 2-10 hours, or until the reaction is complete as monitored by a suitable technique (e.g., GC-MS).

  • Once the reaction is complete, turn off the photolamp and allow the mixture to cool to room temperature.

  • Wash the cooled solution rapidly with ice-water, followed by ice-cold aqueous sodium bicarbonate solution, and then again with ice-water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation under reduced pressure.

  • Purify the crude product by crystallization from chloroform to yield this compound as a crystalline solid.

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis of this compound m_xylene m-Xylene in CCl₄ reaction_flask Reaction Flask (Reflux, Light) m_xylene->reaction_flask bromine Bromine (Br₂) bromine->reaction_flask dropwise workup Aqueous Workup (H₂O, NaHCO₃) reaction_flask->workup drying Drying (MgSO₄) workup->drying evaporation Solvent Evaporation drying->evaporation crystallization Crystallization (Chloroform) evaporation->crystallization product This compound crystallization->product

Caption: Workflow for the synthesis of this compound.

Alternative Brominating Agents

While elemental bromine is effective, N-bromosuccinimide (NBS) is a commonly used alternative for benzylic bromination, often in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[2][5] The use of NBS can offer milder reaction conditions and improved selectivity. Recent studies have also explored more environmentally friendly solvents to replace carbon tetrachloride, such as 1,2-dichloroethane (DCE) and acetonitrile.[2]

Unraveling the Reaction Mechanism: A Call for DFT Studies

The reactions of this compound are expected to be dominated by the reactivity of the C-Br bonds. Nucleophilic substitution reactions are likely to be a primary pathway for its functionalization. However, the specific mechanism (SN1 vs. SN2) and the potential for competing elimination reactions have not been rigorously studied.

Plausible Reaction Pathway: Nucleophilic Substitution

A plausible reaction pathway for the substitution of the bromine atoms by a nucleophile (Nu⁻) is depicted below. The reaction could proceed through a stepwise mechanism involving a benzylic carbocation intermediate (SN1-like) or a concerted displacement (SN2-like). The stability of the benzylic carbocation suggests that an SN1 pathway may be competitive, particularly with weaker nucleophiles and in polar protic solvents.

G cluster_mechanism Plausible Nucleophilic Substitution Mechanism reactant This compound intermediate1 Monosubstituted Intermediate reactant->intermediate1 + Nu⁻ - Br⁻ product Disubstituted Product intermediate1->product + Nu⁻ - Br⁻ nucleophile Nucleophile (Nu⁻) nucleophile->reactant nucleophile->intermediate1

Caption: Plausible nucleophilic substitution pathway.

A Comparative Guide to DFT Approaches for Mechanistic Elucidation

To rigorously investigate the reaction mechanism of this compound, DFT calculations are an invaluable tool.[6] The choice of computational method is critical for obtaining accurate and reliable results.

Comparison of DFT Functionals and Basis Sets
MethodDescriptionStrengthsWeaknesses
B3LYP A popular hybrid functional.Good for geometries and frequencies.Can underestimate reaction barriers.
M06-2X A meta-hybrid GGA functional.Generally provides more accurate thermochemistry and barrier heights than B3LYP.More computationally expensive.
ωB97X-D A range-separated hybrid functional with dispersion correction.Excellent for non-covalent interactions and good for general thermochemistry.Can be computationally demanding.
6-31G(d) A Pople-style basis set with polarization functions on heavy atoms.A good starting point for geometry optimizations.May not be sufficient for accurate energy calculations.
6-311+G(d,p) A larger Pople-style basis set with diffuse functions and polarization functions on all atoms.Recommended for accurate single-point energy calculations.Increases computational cost.
def2-TZVP A triple-zeta valence basis set with polarization.A robust and widely used basis set for a good balance of accuracy and cost.

For studying the reaction of this compound, a combination of the M06-2X or ωB97X-D functional with the def2-TZVP basis set is recommended for obtaining reliable reaction energies and barrier heights.

Computational Protocol for Mechanistic Investigation
  • Geometry Optimization: Optimize the geometries of the reactants, intermediates, transition states, and products.

  • Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are minima (zero imaginary frequencies) or transition states (one imaginary frequency).

  • Transition State Searching: Employ methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods to locate transition states.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to verify that the located transition state connects the correct reactant and product.

  • Solvation Effects: Include the effects of the solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Conclusion and Future Outlook

This compound is a versatile building block with significant potential in organic synthesis and materials science. While its synthesis and basic reactivity are established, a detailed understanding of its reaction mechanisms is currently lacking in the scientific literature. This guide has provided a comprehensive overview of this important molecule, including a reliable synthetic protocol and a comparative framework for its investigation using computational methods.

The application of modern DFT methods to the reaction mechanisms of this compound and its isomers represents a significant opportunity for future research. Such studies would not only provide fundamental insights into the reactivity of these compounds but also enable the rational design of new synthetic methodologies and functional materials. It is our hope that this guide will serve as a catalyst for further exploration into the rich chemistry of this compound.

References

A Senior Application Scientist's Guide to the Structural Verification of 1,3-Bis(dibromomethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural verification of synthetic intermediates is a cornerstone of scientific rigor. 1,3-Bis(dibromomethyl)benzene and its derivatives are versatile building blocks in organic synthesis, frequently employed in the construction of complex molecular architectures. Their propensity for isomeric impurities and the presence of multiple reactive sites necessitate a robust, multi-pronged approach to structural elucidation. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. We will delve into the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to ensure the integrity of your research.

The Challenge: Beyond Simple Confirmation

The synthesis of this compound, typically via radical bromination of m-xylene, can often lead to a mixture of products.[1] Incomplete bromination may leave starting material or monobrominated species, while over-bromination or rearrangement can produce isomeric byproducts. Therefore, a simple melting point or a single analytical technique is often insufficient for unambiguous structural confirmation. This guide will equip you with the knowledge to select and interpret the most appropriate analytical methods for a comprehensive and reliable structural verification.

Comparative Analysis of Analytical Techniques

A multi-technique approach is invariably the most robust strategy for the structural verification of this compound derivatives. Each technique provides a unique piece of the structural puzzle, and their combined application offers a self-validating system.

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Connectivity of atoms, chemical environment of protons and carbons, and stereochemistry.Non-destructive, provides detailed structural information, relatively fast.Can be complex to interpret for mixtures, may not distinguish between some isomers.
Mass Spectrometry Molecular weight and elemental composition, fragmentation patterns provide structural clues.High sensitivity, provides molecular formula, can be coupled with chromatography for mixture analysis.Isomers often have identical molecular weights and similar fragmentation, can be destructive.
X-ray Crystallography Precise 3D arrangement of atoms in a crystal lattice, bond lengths, and angles.Unambiguous structure determination, considered the "gold standard".Requires a suitable single crystal, which can be difficult to grow, destructive.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is the workhorse of the organic chemist for routine structural analysis. For this compound derivatives, both ¹H and ¹³C NMR provide critical information.

Expertise & Experience in NMR Interpretation:

The chemical shift of the benzylic protons (-CHBr₂) is highly diagnostic. The presence of two bromine atoms on the same carbon deshields the proton significantly, shifting it downfield compared to a monobrominated benzylic proton (-CH₂Br).[2][3] The aromatic region of the ¹H NMR spectrum is also crucial for confirming the 1,3-substitution pattern. The symmetry of the molecule will dictate the number and splitting pattern of the aromatic signals.

Trustworthiness through Self-Validation:

The integration of the signals in the ¹H NMR spectrum should correspond to the expected proton ratios. For this compound, the ratio of the benzylic protons to the aromatic protons should be 2:4. Furthermore, the number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms in the proposed structure.

Expected Spectroscopic Data for this compound:

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H NMR ~6.7-7.5MultipletAromatic protons
¹H NMR ~6.8SingletBenzylic protons (-CHBr₂)
¹³C NMR ~140SingletQuaternary aromatic carbons
¹³C NMR ~128-132SingletCH aromatic carbons
¹³C NMR ~40-50SingletBenzylic carbon (-CHBr₂)

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -1 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans and a relaxation delay to ensure accurate integration of all carbon signals.

    • Set the spectral width to cover the range of 0 to 200 ppm.

  • Data Processing:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts and multiplicities.

    • Assign the peaks in the ¹³C NMR spectrum.

Logical Workflow for NMR Analysis

Caption: Workflow for NMR-based structural verification.

Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For brominated compounds, the isotopic pattern of bromine provides a characteristic signature.

Expertise & Experience in Mass Spectrometry Interpretation:

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4] Therefore, a compound containing 'n' bromine atoms will exhibit a characteristic isotopic cluster in its mass spectrum. For this compound (C₈H₆Br₄), the molecular ion region will show a cluster of peaks corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes. The most intense peaks will be for the species containing two ⁷⁹Br and two ⁸¹Br atoms. The fragmentation pattern can also provide structural information. Benzylic bromides often lose a bromine atom or HBr.

Trustworthiness through Isotopic Pattern Analysis:

The observed isotopic pattern should be compared with the theoretical pattern for a molecule with four bromine atoms. This comparison serves as a strong validation of the elemental composition.

Expected Mass Spectrometry Data for this compound:

Ion m/z (relative intensity) Interpretation
[M]⁺418, 420, 422, 424, 426 (characteristic pattern)Molecular ion cluster (C₈H₆Br₄)
[M-Br]⁺339, 341, 343, 345Loss of a bromine atom
[M-HBr]⁺338, 340, 342, 344Loss of hydrogen bromide
[C₈H₆Br₂]⁺262, 264, 266Loss of two bromine atoms

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range that includes the expected molecular ion, for instance, m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion cluster.

    • Compare the observed isotopic pattern with the theoretical pattern for C₈H₆Br₄.

    • Analyze the fragmentation pattern to identify characteristic losses.

Logical Relationship in MS Data Interpretation

MS_Interpretation Molecular_Ion Molecular Ion Cluster (m/z 418-426) Isotopic_Pattern Isotopic Pattern (Confirms 4 Br atoms) Molecular_Ion->Isotopic_Pattern provides Fragmentation Fragmentation Pattern Molecular_Ion->Fragmentation undergoes Structure_Confirmation Structural Confirmation Isotopic_Pattern->Structure_Confirmation Loss_Br [M-Br]+ Fragmentation->Loss_Br Loss_HBr [M-HBr]+ Fragmentation->Loss_HBr Loss_Br->Structure_Confirmation Loss_HBr->Structure_Confirmation

Caption: Interplay of data in MS-based structural analysis.

Single-Crystal X-ray Crystallography: The Definitive Answer

When an unambiguous 3D structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[5] It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. The crystal structure of this compound has been reported, providing a definitive reference.

Expertise & Experience in Crystallography:

The primary challenge in X-ray crystallography is growing a high-quality single crystal. This often requires screening various solvents and crystallization conditions. Once a suitable crystal is obtained, the data collection and structure refinement are relatively straightforward with modern instrumentation and software.

Trustworthiness through Unambiguous Data:

The result of a successful X-ray crystallographic analysis is a three-dimensional model of the molecule, which leaves no room for ambiguity regarding the connectivity and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/hexane).

    • Allow the solvent to evaporate slowly at room temperature.

    • Other techniques such as vapor diffusion or cooling crystallization can also be employed.

  • Crystal Selection and Mounting:

    • Select a single crystal of suitable size and quality under a microscope.

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Workflow for X-ray Crystallography

Xray_Workflow Start Purified Compound Crystal_Growth Crystal Growth Start->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Unambiguous 3D Structure Structure_Solution->Final_Structure

Caption: Step-by-step process of X-ray crystallography.

Conclusion: An Integrated Approach for Unwavering Confidence

The structural verification of this compound derivatives demands a meticulous and integrated analytical strategy. While NMR spectroscopy provides the initial and often most detailed structural insights, mass spectrometry offers crucial confirmation of the molecular formula and elemental composition. For ultimate certainty, particularly in cases of ambiguity or for establishing a reference standard, single-crystal X-ray crystallography provides an irrefutable three-dimensional structure. By judiciously applying these techniques and understanding the causality behind their application, researchers can ensure the structural integrity of their compounds, a critical step in the path to discovery and innovation.

References

A Comparative Guide to the Kinetic Landscape of 1,3-Bis(dibromomethyl)benzene and its Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and materials science, the choice of a bifunctional building block or cross-linking agent is pivotal to achieving desired molecular architectures and material properties. 1,3-Bis(dibromomethyl)benzene, with its two reactive dibromomethyl groups arrayed on a rigid aromatic scaffold, presents itself as a versatile reagent. However, a comprehensive understanding of its reaction kinetics—both in its formation and its subsequent transformations—is crucial for its effective application and for making informed comparisons with alternative reagents. This guide provides an in-depth analysis of the kinetic studies involving this compound, from its synthesis via benzylic bromination to its performance in nucleophilic substitution reactions, benchmarked against common alternatives.

Part 1: The Genesis of Reactivity: Kinetic Insights into the Formation of this compound

The synthesis of this compound is typically achieved through the radical bromination of m-xylene. The kinetics of this initial transformation are a critical determinant of yield, purity, and the overall efficiency of obtaining the desired product.

The Underlying Mechanism: A Radical Chain Process

The benzylic bromination of xylenes proceeds via a free-radical chain mechanism. The widely accepted Goldfinger mechanism posits that a low concentration of molecular bromine (Br₂) is the active brominating species, generated and maintained in the reaction mixture, often by N-bromosuccinimide (NBS).[1] The initiation step involves the homolytic cleavage of the Br-Br bond, typically induced by light or a radical initiator, to form bromine radicals (Br•). These radicals then propagate the chain by abstracting a benzylic hydrogen from the xylene, forming a resonance-stabilized benzylic radical. This radical then reacts with Br₂ to yield the brominated product and another bromine radical.

Comparative Kinetics of Xylene Isomer Bromination

The initial and rate-determining step in the formation of bis(dibromomethyl)benzenes is the abstraction of a benzylic hydrogen atom by a bromine radical. Kinetic studies on the gas-phase reaction of bromine atoms with xylene isomers provide valuable insight into the relative reactivity of the precursors to the corresponding bis(dibromomethyl)benzenes.

Xylene IsomerRate Coefficient, k(298 K) (cm³ molecule⁻¹ s⁻¹)
o-Xylene7.53 × 10⁻¹⁴
m-Xylene3.77 × 10⁻¹⁴
p-Xylene6.43 × 10⁻¹⁴
(Data sourced from experimental measurements of the reactions of Br atoms with xylenes)

These data indicate that the initial radical abstraction from m-xylene is the slowest among the three isomers under these specific conditions. This suggests that the formation of the initial benzylic radical from m-xylene is less favorable compared to its ortho and para counterparts. This difference in reactivity can be attributed to the electronic and steric effects of the methyl groups on the stability of the resulting benzylic radical.

The Choice of Brominating Agent: Br₂ vs. NBS

While molecular bromine is the ultimate brominating agent in the Goldfinger mechanism, N-bromosuccinimide (NBS) is often used as a more convenient and selective source of Br₂. NBS serves to maintain a low and constant concentration of Br₂ in the reaction medium, which can help to suppress side reactions such as electrophilic aromatic bromination. Kinetic studies have shown that the reaction is often first-order in NBS.[1] The choice between using Br₂ directly or generating it in situ from NBS can significantly impact the reaction kinetics and product distribution. Continuous addition of NBS has been shown to be more efficient than portion-wise addition, leading to shorter reaction times and reduced impurity formation.[1]

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound from m-xylene.

Materials:

  • m-Xylene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (or a safer alternative like 1,2-dichloroethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve m-xylene in carbon tetrachloride under an inert atmosphere.

  • Add a catalytic amount of benzoyl peroxide to the solution.

  • Heat the mixture to reflux.

  • In the dropping funnel, prepare a solution of NBS in carbon tetrachloride.

  • Add the NBS solution dropwise to the refluxing mixture over several hours. The rate of addition should be controlled to maintain a low concentration of bromine in the reaction mixture.

  • Irradiate the reaction mixture with a UV lamp to facilitate radical initiation.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., chloroform or ethanol) to obtain pure this compound.

G cluster_synthesis Synthesis of this compound reagents m-Xylene, NBS, Benzoyl Peroxide, Solvent reaction_setup Reaction Setup: Reflux, Inert Atmosphere, UV Irradiation reagents->reaction_setup 1. Mix workup Workup: Filtration, Washing, Drying reaction_setup->workup 2. React purification Purification: Recrystallization workup->purification 3. Isolate product This compound purification->product 4. Purify

Caption: Workflow for the synthesis of this compound.

Part 2: The Kinetics of Application: this compound in Cross-Linking Reactions

The utility of this compound often lies in its ability to act as a cross-linking agent, reacting with nucleophilic functional groups on other molecules to form covalent bridges. Understanding the kinetics of these cross-linking reactions is paramount for controlling the extent and rate of network formation.

The Reactivity of this compound: An S_N2 Paradigm

The cross-linking reactions of this compound with nucleophiles such as amines, thiols, and carboxylates are expected to proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. In this mechanism, the nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group in a single, concerted step.

The rate of these S_N2 reactions is influenced by several factors:

  • Nucleophile Strength: Stronger nucleophiles will react faster. For instance, thiols are generally more nucleophilic than amines, which are more nucleophilic than alcohols.

  • Steric Hindrance: The accessibility of the benzylic carbon to the incoming nucleophile is crucial. While the dibromomethyl groups are relatively unhindered, bulky nucleophiles may react more slowly.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are known to accelerate S_N2 reactions by solvating the cation without strongly solvating the nucleophile, thus increasing its effective nucleophilicity.

  • Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate.

Despite the mechanistic understanding, a notable gap exists in the publicly available literature regarding specific, quantitative kinetic data (e.g., second-order rate constants) for the cross-linking reactions of this compound with various nucleophiles. This lack of data makes direct, quantitative comparisons with alternative cross-linking agents challenging.

A Benchmark for Comparison: Kinetic Performance of Alternative Cross-Linking Agents

To provide a framework for evaluating the potential kinetic performance of this compound, we can examine the well-characterized kinetics of other commonly used cross-linking agents, such as glutaraldehyde and genipin.

Cross-linking AgentMechanismKey Kinetic ParametersRelative Reaction Rate
Glutaraldehyde Complex, involves reactions with primary amines to form Schiff bases and subsequent polymerization.The reaction is often characterized by slow and rapid kinetic processes.High; PA = GA > EDC > GP > MG >> LT[1]
Genipin Nucleophilic attack by primary amines on the genipin molecule, leading to the formation of a heterocyclic compound.The reaction follows second-order kinetics with respect to genipin concentration.Moderate; PA = GA > EDC > GP > MG >> LT[1]

PA = proanthrocyanidin, GA = glutaraldehyde, EDC = 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, GP = genipin, MG = methylglyoxal, LT = L-threose. The relative rates are based on studies of protein cross-linking.

These data reveal that glutaraldehyde is a very fast-acting cross-linker, while genipin exhibits more moderate, second-order kinetics.[1][2] This quantitative information for alternative reagents underscores the importance of obtaining similar data for this compound to enable a true side-by-side comparison.

Experimental Protocol: Kinetic Analysis of a Cross-Linking Reaction

The following is a general protocol for studying the kinetics of a cross-linking reaction, which can be adapted for this compound and a suitable nucleophile.

Objective: To determine the second-order rate constant for the reaction between a bifunctional electrophile and a nucleophile.

Materials:

  • This compound

  • A nucleophile with a primary amine or thiol group

  • A suitable polar aprotic solvent (e.g., acetonitrile)

  • A non-nucleophilic base (if necessary to neutralize HBr byproduct)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Prepare stock solutions of known concentrations of this compound and the nucleophile in the chosen solvent.

  • Equilibrate the reactant solutions and the reaction vessel to the desired temperature in a constant temperature bath.

  • Initiate the reaction by mixing the reactant solutions. Start a timer simultaneously.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling and dilution, or by adding a reagent that consumes one of the reactants).

  • Analyze the quenched aliquots by HPLC to determine the concentration of the remaining reactants and/or the formed products.

  • Plot the appropriate concentration data versus time to determine the order of the reaction and the rate constant. For a second-order reaction, a plot of 1/[Reactant] versus time will be linear, with the slope equal to the rate constant, k.

G cluster_kinetics Kinetic Analysis of Cross-Linking reactants This compound + Nucleophile reaction Reaction at Constant Temperature reactants->reaction sampling Time-based Aliquoting & Quenching reaction->sampling analysis HPLC Analysis sampling->analysis data_processing Data Processing: Plot 1/[Reactant] vs. Time analysis->data_processing rate_constant Determine Second-Order Rate Constant (k) data_processing->rate_constant

Caption: Workflow for the kinetic analysis of a cross-linking reaction.

Discussion and Future Perspectives

This guide has provided a comparative analysis of the kinetic aspects of reactions involving this compound. The kinetic data for the formation of its precursor, m-xylene, reveals a slightly lower reactivity in the initial radical abstraction step compared to its isomers. Mechanistically, its subsequent cross-linking reactions are well-understood to proceed via an S_N2 pathway, the rate of which is dependent on factors such as nucleophile strength and solvent polarity.

However, the significant finding of this review is the conspicuous absence of publicly available, quantitative kinetic data for the cross-linking reactions of this compound itself. While we can infer its reactivity based on mechanistic principles, the lack of hard data prevents a direct and objective comparison with the well-characterized kinetics of alternative cross-linking agents like glutaraldehyde and genipin.

For researchers, scientists, and drug development professionals, this highlights a critical area for future investigation. The determination of the second-order rate constants for the reactions of this compound with a range of biologically and synthetically relevant nucleophiles would be of immense value. Such studies would not only allow for a more precise prediction and control of its cross-linking reactions but would also enable its judicious selection from the growing arsenal of bifunctional reagents based on a solid foundation of quantitative kinetic data.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,3-Bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 1,3-Bis(dibromomethyl)benzene (CAS No. 36323-28-1). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step. Adherence to these protocols is critical for ensuring personnel safety, maintaining laboratory integrity, and complying with environmental regulations. All waste containing this chemical must be treated as hazardous.

Hazard Profile and Immediate Safety Precautions

This compound is a corrosive and lachrymatory solid that presents significant health risks upon exposure.[1] Understanding its properties is the foundation of its safe management.

PropertyData
Chemical Name This compound
Synonyms α,α,α',α'-Tetrabromo-m-xylene
CAS Number 36323-28-1
Molecular Formula C₈H₆Br₄[2][3]
Molecular Weight 421.75 g/mol [2][3]
GHS Hazard Statements H314: Causes severe skin burns and eye damage.[2][4] H335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to prevent contact and inhalation.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to severe chemical burns.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and potential splashes, which can cause severe eye damage.[1][5]
Skin and Body Laboratory coat, long pants, and closed-toe shoes.Minimizes exposed skin to prevent accidental contact with the corrosive solid.[1]
Respiratory Use in a well-ventilated area or under a chemical fume hood.Avoids inhalation of dust, which can cause respiratory irritation.[1][6]
First Aid Measures for Exposure

Immediate and correct response to exposure is critical to mitigate harm.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove all contaminated clothing.[1] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water and seek immediate medical attention.[1]

Spill Management Protocol

In the event of a spill, a systematic and calm response is essential to ensure safety and prevent environmental contamination.

  • Evacuate and Alert : Immediately evacuate all non-essential personnel from the spill area. Alert colleagues and the laboratory supervisor.[5][6]

  • Ventilate : Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[5][6]

  • Don PPE : Before addressing the spill, don the full PPE detailed in Section 1.1.

  • Containment : Prevent the spread of the solid material. Avoid creating dust.[5]

  • Cleanup :

    • Gently cover the spill with an inert absorbent material, such as sand, silica gel, or a universal binder.[7]

    • Carefully sweep up the mixture and place it into a suitable, closed, and clearly labeled container for disposal.[5][7]

  • Decontamination : Thoroughly clean the spill area with a suitable solvent (e.g., acetone or ethanol), collecting all cleaning materials as hazardous waste.

  • Environmental Protection : Do not allow the chemical or cleanup materials to enter drains or waterways.[5]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that hinges on correct waste segregation and handling.

Step 1: Waste Characterization and Segregation

This compound is a halogenated organic compound . This classification is critical because halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[8]

  • Action: Designate a specific waste container for "Halogenated Organic Waste."[8][9]

  • Causality: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or other reactive chemicals like acids, bases, or oxidizers.[8][10][11] Mixing can cause dangerous chemical reactions and complicates the disposal process, leading to significantly higher costs and regulatory non-compliance.

Step 2: Container Selection and Labeling
  • Action: Use a dedicated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[6][11]

  • Causality: A proper container prevents leaks and vapor release, protecting both laboratory personnel and the environment.

  • Labeling Protocol: The waste container must be clearly and accurately labeled.

    • Affix a "Hazardous Waste" tag as soon as the first drop of waste is added.[11]

    • Write the full chemical name: "This compound ".[2]

    • List all constituents and their approximate percentages.

    • Indicate the relevant hazards (Corrosive, Irritant).

    • Record the date the waste was first added.

Step 3: Waste Collection
  • Pure/Expired Chemical : If disposing of the original reagent, leave it in its original container if possible and label it as waste.

  • Contaminated Labware : Disposable items (gloves, weighing paper, pipette tips) that are grossly contaminated should be placed in the designated halogenated waste container.

  • Solutions : If the compound is in solution, the entire solution must be collected in the "Halogenated Organic Liquid Waste" container.

Step 4: Temporary Storage
  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

  • Causality: The SAA must be located at or near the point of generation and under the control of the laboratory personnel. This ensures the waste is managed safely and not abandoned. The container should be stored in secondary containment to catch any potential leaks.[11] Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials.[7]

Step 5: Final Disposal
  • Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal service to arrange for pickup.[5][6]

  • Causality: Final disposal must be performed by certified professionals at a permitted facility. The standard and required method for halogenated organic compounds is high-temperature incineration, which ensures complete destruction of the molecule.[8][12]

Disposal Workflow Diagram

This diagram outlines the decision-making process for the safe management of this compound waste streams.

G start Handling this compound spill_check Spill Event? start->spill_check routine_disposal Routine Disposal of Waste (Unused chemical, contaminated labware, solutions) spill_check->routine_disposal No spill_protocol Execute Spill Management Protocol (Evacuate, Ventilate, PPE, Contain) spill_check->spill_protocol Yes segregate Segregate as HALOGENATED ORGANIC WASTE routine_disposal->segregate collect_spill Collect Spill Residue & Debris spill_protocol->collect_spill collect_spill->segregate container Select & Prepare Approved Hazardous Waste Container segregate->container labeling Label Container Correctly: 'Hazardous Waste', Full Chemical Name, Date container->labeling storage Store Sealed Container in Designated Satellite Accumulation Area (SAA) labeling->storage pickup Arrange for Pickup by EHS or Licensed Waste Vendor storage->pickup end Final Disposal via High-Temperature Incineration pickup->end

Caption: Decision workflow for handling and disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Bis(dibromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1,3-Bis(dibromomethyl)benzene. The focus is on the correct selection, use, and disposal of Personal Protective Equipment (PPE) to ensure a safe laboratory environment. The procedural guidance herein is designed to be a self-validating system, explaining the causality behind each safety measure.

Hazard Assessment: Understanding the Risks of this compound

This compound (CAS No: 36323-28-1) is a reactive organic compound that demands stringent safety protocols. A thorough understanding of its hazards is the foundation of a robust safety plan. According to aggregated GHS data, this chemical is classified with significant hazards that dictate the required levels of protection.[1]

The primary risks associated with this compound include:

  • Severe Skin Corrosion and Burns: The compound is classified under Skin Corrosion/Irritation, Category 1B, meaning it can cause severe skin burns and damage upon contact.[1][2][3]

  • Serious Eye Damage: Direct contact with the eyes can lead to irreversible damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][2]

  • Lachrymatory Properties: This substance is a lachrymator, meaning it can cause tearing, irritation, and a stinging sensation in the eyes upon exposure, similar to tear gas.[4][5]

Given these properties, all handling procedures must be designed to prevent any direct contact with the skin, eyes, or respiratory system.

Core Engineering Control: The Chemical Fume Hood

Before any discussion of PPE, it is critical to establish that this compound must be handled exclusively within a properly functioning chemical fume hood.[2][4] This is the primary engineering control designed to minimize vapor and dust inhalation.

Best Practices for Fume Hood Use:

  • Sash Position: Keep the sash as low as possible, but no higher than the marked operating height (typically 18 inches), to ensure optimal airflow and act as a physical barrier.[6][7][8][9]

  • Work Zone: All work should be conducted at least six inches inside the hood to ensure effective containment of fumes and dust.[6][7][8][9][10]

  • Airflow: Avoid blocking the baffles at the back of the hood and minimize clutter to prevent disruption of the airflow patterns.[7][9][10]

  • Avoid Rapid Movements: Quick motions in and out of the hood can create turbulence and cause contaminants to escape.[6][9]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are paramount, a comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

Table 1: PPE Selection and Qualification for Handling this compound
PPE CategorySpecificationRationale for Use
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile base layer, Neoprene outer layer).Prevents skin contact with the corrosive compound. Double-gloving provides an extra layer of protection in case the outer glove is compromised. Neoprene and nitrile are recommended for their resistance to a broad range of chemicals.[11][12]
Eye & Face Protection Chemical splash goggles and a full-face shield.Due to its corrosive and lachrymatory nature, standard safety glasses are insufficient.[4] Chemical splash goggles provide a seal around the eyes, and a face shield protects the entire face from splashes.[2][13][14]
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.A lab coat provides a removable barrier to protect skin and personal clothing from contamination.[4] Closed-toe shoes are a standard laboratory requirement to protect against spills.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters.While a fume hood is the primary control, a respirator is necessary for weighing solid material, handling large quantities, or during spill cleanup.[2][13] The OV/AG cartridge addresses potential vapors, and the P100 filter is for fine dust particles. A written respiratory protection program, including fit testing, is required by OSHA.[15][16]

Operational Protocol: Donning, Doffing, and Disposal

A disciplined, step-by-step approach to putting on and taking off PPE is crucial to prevent cross-contamination.

Step-by-Step PPE Workflow

A. Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Body Protection: Put on the lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respiratory Protection: If required, perform a seal check and don the respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by the face shield.

  • Outer Gloves: Don the second pair of (neoprene) gloves, ensuring they extend over the cuffs of the lab coat.

B. Doffing (Taking Off) PPE: The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).

  • Outer Gloves: Peel off the outer gloves without touching your skin, turning them inside out as you remove them.

  • Face Shield: Remove the face shield by touching the headband.

  • Goggles: Remove the goggles from the back of your head.

  • Lab Coat: Unfasten the lab coat and roll it down your arms, turning it inside out to contain any contamination on the inner surface.

  • Inner Gloves: Remove the inner gloves using the same technique as the outer gloves.

  • Respirator: If worn, remove the respirator from behind.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Diagram: PPE Decision and Use Workflow

PPE_Workflow cluster_ppe PPE Selection & Donning Sequence cluster_doffing Decontamination & Doffing Sequence start Task: Handling this compound eng_control Primary Control: Work in Chemical Fume Hood start->eng_control ppe_decision Initiate PPE Protocol eng_control->ppe_decision body 1. Body Protection (Lab Coat, Closed Shoes) ppe_decision->body inner_gloves 2. Inner Gloves (Nitrile) body->inner_gloves respirator 3. Respiratory Protection (If required) inner_gloves->respirator eye_face 4. Eye & Face Protection (Goggles & Face Shield) respirator->eye_face outer_gloves 5. Outer Gloves (Neoprene over cuffs) eye_face->outer_gloves handling Perform Chemical Handling outer_gloves->handling doff_outer_gloves 1. Remove Outer Gloves handling->doff_outer_gloves doff_face_eye 2. Remove Face Shield & Goggles doff_outer_gloves->doff_face_eye doff_coat 3. Remove Lab Coat doff_face_eye->doff_coat doff_inner_gloves 4. Remove Inner Gloves doff_coat->doff_inner_gloves doff_respirator 5. Remove Respirator doff_inner_gloves->doff_respirator disposal Dispose of all PPE as Hazardous Waste doff_respirator->disposal wash_hands Final Step: Thorough Hand Washing disposal->wash_hands

Caption: Workflow for PPE selection, donning, and doffing when handling this compound.

Disposal Plan for Contaminated PPE and Chemical Waste

All materials that come into contact with this compound must be treated as hazardous waste.

  • Contaminated PPE: All disposable PPE, including both pairs of gloves, lab coats (if disposable), and any cleaning materials, must be collected in a designated, sealed hazardous waste container.

  • Chemical Waste: Unused or waste this compound, as well as any solutions containing it, must be collected in a clearly labeled, sealed container for halogenated organic waste.[4]

  • Regulatory Compliance: Disposal must be carried out by a licensed waste disposal company in accordance with all local, regional, and national regulations.[2][3][14]

Emergency Procedures in Case of Exposure

Immediate and correct first aid is critical in mitigating the effects of exposure.

  • Skin Contact: Immediately remove all contaminated clothing.[2][3] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]

By adhering to these stringent PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

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1,3-Bis(dibromomethyl)benzene
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Reactant of Route 2
1,3-Bis(dibromomethyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.